2,7-Diazaspiro[4.5]decan-1-one hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-8(3-5-10-7)2-1-4-9-6-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBYELXEGPPFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662893 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187173-43-8 | |
| Record name | 2,7-Diazaspiro[4.5]decan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-diazaspiro[4.5]decan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (CAS Number: 1187173-43-8), a pivotal heterocyclic scaffold in contemporary medicinal chemistry. The unique spirocyclic architecture of this compound offers a three-dimensional framework that is increasingly leveraged in the design of novel therapeutics. This document will detail its chemical identity, physicochemical properties, a validated synthesis protocol, and its significant applications, particularly as a key intermediate in the development of potent signaling pathway modulators.
Introduction: The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led drug discovery programs to explore beyond traditional flat, aromatic structures. Spirocycles, polycyclic organic compounds with rings connected through a single shared atom, have emerged as a "privileged scaffold" in medicinal chemistry. Their inherent three-dimensionality allows for a more precise and comprehensive exploration of the chemical space, often leading to improved interactions with biological targets. The rigid nature of the spirocyclic core can also confer a lower conformational entropy upon binding, which can translate to higher affinity and selectivity for the target protein.
This compound belongs to this important class of molecules. Its structure, featuring a piperidine ring fused to a pyrrolidinone ring through a spiro carbon, provides a versatile platform for the introduction of diverse functionalities, enabling the fine-tuning of pharmacological properties.
Chemical Identity and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is the foundation of reproducible scientific research. This section provides the key identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1187173-43-8 | N/A |
| Molecular Formula | C₈H₁₅ClN₂O | N/A |
| Molecular Weight | 190.67 g/mol | N/A |
| Canonical SMILES | C1CC2(CCNCC2)NC1=O.Cl | N/A |
| InChI Key | YZBYELXEGPPFJI-UHFFFAOYSA-N | N/A |
| Appearance | Solid | N/A |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically for each batch.
Synthesis and Purification: A Validated Protocol
While multiple synthetic routes to diazaspiro[4.5]decane cores exist, a specific and reproducible protocol for the 2,7-isomer is crucial for its application in research and development. The following section outlines a general synthetic strategy that can be adapted for the preparation of this compound. The synthesis typically involves a multi-step sequence, beginning with the construction of the spirocyclic core, followed by functional group manipulations and finally, salt formation.
A plausible synthetic approach, adapted from methodologies for similar spirocyclic systems, is outlined below. It is imperative to note that this represents a generalized pathway, and optimization of reaction conditions may be necessary.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol (Illustrative):
Step 1: Synthesis of Boc-protected 2,7-Diazaspiro[4.5]decan-1-one This step is the cornerstone of the synthesis, establishing the core spirocyclic structure. A common strategy involves the conjugate addition of a suitable nitrogen nucleophile to an α,β-unsaturated ester, followed by intramolecular cyclization. For instance, a protected 4-piperidone derivative can be reacted with a glycine equivalent in a multi-step sequence to construct the pyrrolidinone ring. The choice of protecting groups (e.g., Boc, Cbz) for the nitrogen atoms is critical and will depend on the subsequent reaction conditions.
Step 2: Deprotection of the Spirocyclic Amine The protecting group on the piperidine nitrogen needs to be removed to yield the free secondary amine. For a Boc-protected intermediate, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in an organic solvent like dioxane or methanol.
Step 3: Formation of the Hydrochloride Salt The final step involves the conversion of the free base of 2,7-Diazaspiro[4.5]decan-1-one to its hydrochloride salt. This is generally accomplished by dissolving the free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol) and adding a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt typically precipitates from the solution and can be isolated by filtration, washed with a non-polar solvent, and dried under vacuum.
Purification and Characterization: Purification of the intermediates and the final product is typically achieved through column chromatography on silica gel. The identity and purity of this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation. The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the piperidine and pyrrolidinone rings, as well as an exchangeable proton for the amide N-H.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic absorption band for the amide carbonyl group (typically around 1650-1700 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the presence of two modifiable nitrogen atoms, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).
4.1. As a Scaffold for WNT Signaling Inhibitors:
The Wnt signaling pathway is a crucial regulator of cell proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is implicated in the pathogenesis of numerous cancers. Consequently, the development of small molecule inhibitors of the Wnt pathway is an area of intense research. 2,7-Diazaspiro[4.5]decan-1-one has been utilized as a key intermediate in the discovery of potent Wnt signaling inhibitors. The piperidine nitrogen of the scaffold can be functionalized with various aromatic and heteroaromatic groups, which can interact with key residues in the binding pockets of proteins involved in the Wnt cascade.
Caption: Conceptual workflow for the development of Wnt signaling inhibitors.
4.2. Other Potential Therapeutic Areas:
The versatility of the 2,7-diazaspiro[4.5]decan-1-one scaffold extends beyond WNT signaling. Derivatives of this core have been investigated for a range of other biological activities, including:
-
Kinase Inhibition: The scaffold can be elaborated to target various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammation.
-
GPCR Modulation: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. The three-dimensional nature of the spirocyclic core can be exploited to design ligands with high affinity and selectivity for specific GPCRs.
-
Ion Channel Blockers: The piperidine moiety of the scaffold can be incorporated into molecules designed to block the activity of specific ion channels, which are involved in a wide range of physiological processes.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before use. General safety recommendations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique spirocyclic structure provides a robust three-dimensional framework for the design of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, ensures its continued importance in the discovery and development of new drugs targeting a range of diseases. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its key applications, serving as a valuable resource for researchers in the field of drug discovery.
An In-depth Technical Guide to 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of structural motifs, spirocyclic systems have emerged as "privileged scaffolds." Their inherent three-dimensionality, achieved by the fusion of two rings at a single carbon atom, offers a distinct advantage over traditional flat, aromatic structures. This rigid, yet conformationally defined, arrangement allows for precise spatial orientation of functional groups, facilitating optimal interactions with complex biological targets. The diazaspiro[4.5]decane core, in particular, has garnered significant attention due to its synthetic tractability and its successful incorporation into a variety of clinically relevant molecules. This guide provides an in-depth technical overview of a key building block, 2,7-diazaspiro[4.5]decan-1-one hydrochloride, for researchers, scientists, and drug development professionals.
Physicochemical Properties and Core Characteristics
A thorough understanding of the fundamental properties of a chemical entity is the bedrock of its application in research and development. This compound is a versatile intermediate, valued for its unique combination of a lactam and a secondary amine within a rigid spirocyclic framework.
| Property | Value | Source(s) |
| Molecular Weight | 190.67 g/mol | [1] |
| Molecular Formula | C₈H₁₅ClN₂O | [1] |
| CAS Number | 1187173-43-8 | [1] |
| Appearance | Typically a powder or solid | [2] |
| Topological Polar Surface Area | 41.1 Ų | [3] |
| Hydrogen Bond Donors | 3 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Canonical SMILES | C1CC2(CCNC2)C(=O)N1.Cl |
Table 1: Key Physicochemical Properties of this compound.
The presence of both hydrogen bond donors and acceptors, combined with its spirocyclic nature, makes this molecule an attractive starting point for creating libraries of compounds with diverse pharmacological activities.
Synthesis and Purification: A Methodological Deep Dive
The synthesis of diazaspiro[4.5]decan-1-ones often involves multi-step sequences that build the spirocyclic core and install the desired functionalities. While the exact synthesis of the 2,7-isomer is proprietary in many commercial instances, a common and logical approach involves the deprotection of a protected precursor. The following protocol is a representative method based on the synthesis of the closely related 2,8-isomer, illustrating the fundamental chemistry involved.
Protocol: Synthesis via Boc Deprotection
This protocol outlines the final deprotection step to yield the hydrochloride salt. The synthesis of the Boc-protected precursor is a more involved process, often starting from piperidine and pyrrolidine derivatives, and is beyond the scope of this immediate guide.
Objective: To deprotect tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate to yield this compound.
Materials:
-
tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
-
4 M HCl solution in 1,4-dioxane or ethyl acetate
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution: Dissolve the starting material, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, in a suitable solvent such as dichloromethane or ethyl acetate in a round-bottom flask.
-
Acidification: To the stirred solution, slowly add a 4 M solution of HCl in either 1,4-dioxane or ethyl acetate at room temperature. The addition of the acid will initiate the removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Product Precipitation: As the reaction proceeds, the hydrochloride salt of the product, being less soluble in the non-polar solvent, will often precipitate out of the solution.
-
Solvent Removal: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation and Washing: The resulting solid residue is triturated with a solvent in which the product is sparingly soluble, such as diethyl ether or ethyl acetate, to wash away any remaining impurities. The solid is then collected by filtration.
-
Drying: The collected solid is dried under vacuum to yield the final product, this compound.
Caption: A generalized workflow for the synthesis of this compound.
Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for its use in subsequent synthetic steps and biological assays. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic peaks for the methylene protons of the piperidine and pyrrolidinone rings, as well as signals for the amine and amide protons. For the closely related 2,8-isomer, characteristic proton signals appear in the range of δ 1.47-3.34 ppm, with amide and ammonium protons appearing further downfield.
-
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) Mass Spectrometry are used to confirm the molecular weight of the compound. The expected mass for the free base (C₈H₁₄N₂O) would be observed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a mobile phase of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) is a common setup. The purity is determined by the area percentage of the main peak in the chromatogram.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold for the development of potent and selective therapeutic agents. Its rigid structure allows for the precise positioning of substituents to probe the binding pockets of various biological targets.
As a Scaffold for Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The diazaspiro[4.5]decan-1-one core has been successfully employed in the design of kinase inhibitors.
-
RIPK1 Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. The spirocyclic scaffold helps to position the molecule optimally within the ATP-binding site of the kinase.
-
TYK2/JAK1 Inhibitors: In a notable example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6][7] These kinases are involved in cytokine signaling pathways that drive inflammation. A lead compound from this series demonstrated excellent potency and metabolic stability, showing promise for the treatment of inflammatory bowel disease.
As a Reagent in the Discovery of WNT Signaling Inhibitors
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a key driver in several cancers. This compound has been used as a reagent in the synthesis of potent small-molecule inhibitors of Wnt signaling.[1] These inhibitors often target tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, Axin levels are stabilized, leading to the downregulation of Wnt signaling.
Caption: Role of diazaspiro-based inhibitors in the Wnt signaling pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[8][9]
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of scaffold-based drug design. Its rigid, three-dimensional structure provides a unique platform for developing highly selective and potent modulators of complex biological targets. As our understanding of disease pathways deepens, the demand for novel, drug-like molecules will only increase. The versatility and proven success of the diazaspiro[4.5]decane core ensure that it will remain a valuable tool in the arsenal of medicinal chemists for years to come, paving the way for the next generation of innovative therapeutics.
References
- 1. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Properties of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,7-Diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. Its rigid, three-dimensional structure makes it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and drug development professionals.
Chemical Structure and Properties
This compound is characterized by a pyrrolidinone ring fused to a piperidine ring through a spirocyclic carbon atom. The hydrochloride salt form enhances its solubility in aqueous media.
Table 1: Core Chemical Properties [1]
| Property | Value |
| Molecular Formula | C₈H₁₅ClN₂O |
| Molecular Weight | 190.67 g/mol |
| Canonical SMILES | C1CC2(CNC1)C(CNC2=O)Cl |
| InChI Key | YZBYELXEGPPFJI-UHFFFAOYSA-N |
| Appearance | Solid |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that typically involves the formation of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt.
Synthetic Pathway
A plausible synthetic route involves the initial synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, a key intermediate. This Boc-protected compound serves to control the reactivity of one of the nitrogen atoms during subsequent synthetic modifications. The final step is the removal of the Boc protecting group under acidic conditions, typically using hydrochloric acid in a suitable solvent like dioxane or methanol, which concurrently forms the hydrochloride salt.[2][3]
The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine involves the protonation of the carbamate oxygen, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine. The amine is subsequently protonated by the excess acid to form the hydrochloride salt.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for the non-derivatized hydrochloride salt is not readily available in peer-reviewed literature, analysis of related structures, such as the N-methylated analog, provides insight into the expected spectral features.[4]
-
¹H NMR: The proton NMR spectrum is expected to show a series of multiplets in the aliphatic region corresponding to the protons of the piperidine and pyrrolidinone rings. The presence of the hydrochloride salt will likely lead to a downfield shift of the protons adjacent to the nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactam, the spirocyclic carbon, and the various methylene carbons of the two rings.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam is anticipated in the region of 1650-1700 cm⁻¹. Additionally, N-H stretching vibrations for the secondary amines and the ammonium salt will be present, likely as broad bands in the region of 3000-3400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the free base (C₈H₁₄N₂O) and characteristic fragmentation patterns.
Applications in Drug Discovery
The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and synthetic tractability. Derivatives of 2,7-Diazaspiro[4.5]decan-1-one have shown promise in targeting various biological pathways implicated in disease.
Inhibition of Wnt Signaling Pathway
A key area of interest for this class of compounds is the inhibition of the Wnt signaling pathway. Aberrant Wnt signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention. 4-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride has been identified as an inhibitor of the WNT signaling pathway, suggesting that the core 2,7-diazaspiro[4.5]decan-1-one scaffold is a viable starting point for the development of novel anticancer agents.
Experimental Protocols
Protocol: Boc Deprotection of tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
-
Dissolve the Boc-protected starting material, tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, in a suitable solvent such as dioxane or methanol.
-
To this solution, add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting solid can be triturated with a suitable solvent, such as diethyl ether or ethyl acetate, to induce precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with the triturating solvent, and dry under vacuum to yield this compound.
Caption: General workflow for the synthesis of this compound via Boc deprotection.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions for related diazaspiro compounds should be followed.[5][6] The compound is a solid and should be handled in a well-ventilated area.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid skin and eye contact.[6] In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical attention.[5]
Conclusion
This compound represents a valuable building block for the development of new chemical entities with potential therapeutic applications, particularly in the realm of oncology through the inhibition of the Wnt signaling pathway. While detailed characterization and a definitive, peer-reviewed synthesis protocol for this specific isomer remain to be fully elucidated in publicly accessible literature, the foundational knowledge of its synthesis via a Boc-protected intermediate and the biological activity of its derivatives provide a strong basis for further research and development.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. 2,7-Diazaspiro[4.5]decan-1-one,2-Methyl-, (Hydrochloride) (1:1)(1153767-88-4) 1H NMR spectrum [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Foreword: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, spirocyclic scaffolds have emerged as a class of privileged structures. Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to explore chemical space beyond the traditional flat, aromatic compounds that have historically dominated drug discovery pipelines. The 2,7-diazaspiro[4.5]decan-1-one core, a specific subtype of these complex structures, represents a frontier in the design of next-generation therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides a comprehensive overview of a proposed synthetic pathway to 2,7-diazaspiro[4.5]decan-1-one hydrochloride, offering both theoretical insights and practical, actionable protocols for the discerning researcher.
The 2,7-Diazaspiro[4.5]decan-1-one Core: A Scaffold of Therapeutic Promise
The diazaspiro[4.5]decane framework has been identified as a key pharmacophore in a variety of biologically active agents. Notably, derivatives of the isomeric 2,8-diazaspiro[4.5]decan-1-one have demonstrated potent inhibitory activity against critical kinase targets such as RIPK1 and TYK2/JAK1, which are implicated in inflammatory pathways and autoimmune disorders.[1][2] The unique spatial arrangement of the nitrogen atoms within the spirocyclic system allows for precise interactions with target proteins, often leading to enhanced selectivity and potency. While the 2,8-isomer is more widely reported, the 2,7-isomer offers a distinct vector for substituent placement, potentially enabling the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties and the development of intellectual property.
This guide will focus on a proposed, logical synthetic route to the less-explored but highly promising this compound, providing a roadmap for its synthesis and enabling its further investigation in drug discovery programs.
A Proposed Retrosynthetic Analysis and Forward Synthetic Strategy
Given the limited direct literature on the synthesis of the 2,7-diazaspiro[4.5]decan-1-one core, a robust and flexible synthetic route has been designed based on established and reliable organic transformations. The retrosynthetic analysis, depicted below, hinges on the key disconnection of the γ-lactam ring, which can be formed through an intramolecular amidation.
Caption: Retrosynthetic analysis of 2,7-diazaspiro[4.5]decan-1-one.
The forward synthesis, therefore, commences with commercially available starting materials and proceeds through a series of high-yielding and scalable reactions. The key steps include the construction of the quaternary spirocyclic center, followed by the crucial intramolecular cyclization to form the lactam ring.
Detailed Synthetic Pathway and Mechanistic Insights
The proposed multi-step synthesis is outlined below, with a focus on the rationale behind the choice of reagents and reaction conditions.
Caption: Proposed forward synthetic pathway for this compound.
Step 1 & 2: Construction of the Spirocyclic Core via Knoevenagel Condensation and Michael Addition
The synthesis initiates with the formation of the quaternary carbon center. A Knoevenagel condensation between N-Boc-4-piperidone and ethyl cyanoacetate, catalyzed by a weak base such as piperidine or ammonium acetate, yields an electron-deficient alkene. This is a classic and highly efficient method for forming carbon-carbon double bonds.
Following the condensation, a Michael addition is employed to introduce the second nitrogen-containing fragment. The use of a suitable nitrogen nucleophile, such as ammonia or a protected amine, followed by in-situ cyclization, can be envisioned. However, a more controlled approach involves the addition of a cyanide source, such as potassium cyanide, in a conjugate manner to the activated alkene. This sets the stage for the subsequent reduction and cyclization.
Step 3: Reduction of the Nitrile
The cyano group is a versatile precursor to a primary amine. Its reduction can be achieved under various conditions. Catalytic hydrogenation using Raney Nickel or a palladium catalyst is a common and effective method. Alternatively, chemical reduction using lithium aluminum hydride (LAH) or borane complexes can be employed, although these reagents require more stringent anhydrous conditions. The choice of reducing agent will depend on the scale of the reaction and the presence of other sensitive functional groups.
Step 4: Intramolecular Amidation to Form the γ-Lactam Ring
This is the key ring-forming step. The newly formed primary amine undergoes an intramolecular cyclization with the adjacent ester group to form the thermodynamically stable five-membered γ-lactam. This reaction is often promoted by heat or mild basic or acidic conditions. The formation of the lactam is a favorable process driven by the proximity of the reacting groups.
Step 5: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is readily accomplished by treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane, methanol, or ethyl acetate. The use of excess hydrochloric acid ensures the quantitative formation of the hydrochloride salt, which often improves the crystallinity and handling properties of the final compound. This procedure is analogous to the well-documented deprotection of the corresponding 2,8-isomer.[3]
Experimental Protocols
The following are detailed, representative protocols for the key steps in the proposed synthesis of this compound.
Table 1: Summary of Proposed Reaction Steps and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |
| 1 & 2 | Knoevenagel/Michael | N-Boc-4-piperidone, Ethyl cyanoacetate, KCN | Ethanol | Reflux | 70-80 |
| 3 | Nitrile Reduction | Raney Nickel, H₂ | Methanol/Ammonia | Room Temp. | 80-90 |
| 4 | Intramolecular Amidation | - | Toluene | Reflux | 85-95 |
| 5 | Boc Deprotection & Salt Formation | HCl in Dioxane | Dioxane/Methanol | Room Temp. | >95 |
Protocol 4.1: Synthesis of tert-butyl 4-(1-cyano-1-(ethoxycarbonyl)methyl)piperidine-1-carboxylate (Michael Addition Product)
-
To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in absolute ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and then add a solution of potassium cyanide (1.2 eq) in a minimal amount of water.
-
Stir the mixture at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic intermediate.
Protocol 4.2: Synthesis of tert-butyl 4-(1-(aminomethyl)-1-(ethoxycarbonyl)methyl)piperidine-1-carboxylate (Amino Ester)
-
To a solution of the nitrile from the previous step (1.0 eq) in methanol saturated with ammonia, add a slurry of Raney Nickel (approx. 10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amino ester, which can often be used in the next step without further purification.
Protocol 4.3: Synthesis of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate (N-Boc-2,7-diazaspiro[4.5]decan-1-one)
-
Dissolve the crude amino ester (1.0 eq) in toluene.
-
Heat the solution to reflux using a Dean-Stark apparatus to remove any residual water and ethanol.
-
Continue to heat at reflux for 8-12 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization or column chromatography to yield the N-Boc protected spiro-lactam.
Protocol 4.4: Synthesis of this compound
-
Dissolve the N-Boc protected spiro-lactam (1.0 eq) in a minimal amount of methanol or ethyl acetate.
-
Add a 4 M solution of hydrochloric acid in dioxane (5-10 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours.
-
Monitor the completion of the deprotection by TLC or LC-MS.
-
The product hydrochloride salt will typically precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.
Characterization and Quality Control
The identity and purity of the synthesized compounds at each step should be rigorously confirmed using a suite of analytical techniques.
Table 2: Key Analytical Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the piperidine and pyrrolidinone ring protons, with appropriate chemical shifts and coupling constants. The presence of two exchangeable NH protons. |
| ¹³C NMR | A signal for the lactam carbonyl carbon (around 175-180 ppm), and distinct signals for the spirocyclic carbon and other carbons of the scaffold. |
| Mass Spec. | A molecular ion peak corresponding to the free base [M+H]⁺. |
| HPLC | A single major peak indicating high purity. |
| Elemental Analysis | Calculated and found values for C, H, N, and Cl should be in close agreement. |
Conclusion and Future Outlook
The proposed synthetic pathway provides a robust and logical approach to the synthesis of this compound, a promising scaffold for the development of novel therapeutics. The modular nature of this synthesis allows for the introduction of diversity at various positions, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies. As the demand for novel, three-dimensional chemical entities in drug discovery continues to grow, the exploration of underrepresented spirocyclic systems like the 2,7-diazaspiro[4.5]decan-1-one core will be crucial in uncovering the next generation of innovative medicines.
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. EP0479631B1 - Spiro[4,5]decane derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-Depth Technical Guide to the Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Abstract
This technical guide provides a comprehensive overview of a robust and widely utilized synthetic route for 2,7-diazaspiro[4.5]decan-1-one hydrochloride, a key scaffold in modern medicinal chemistry. The synthesis begins with the readily available starting material, tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The core of this synthetic strategy involves a multicomponent Bucherer-Bergs reaction to construct the spirocyclic hydantoin intermediate. Subsequent vigorous hydrolysis yields the corresponding α-amino acid, which undergoes spontaneous intramolecular cyclization to form the desired lactam. The final step involves the deprotection of the Boc group and concurrent formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that ensure a successful and scalable synthesis.
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-diazaspiro[4.5]decan-1-one core is a privileged scaffold in drug discovery, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This unique topology is instrumental in designing highly selective and potent ligands for various biological targets. Derivatives of this scaffold have demonstrated significant therapeutic potential, notably as inhibitors for critical enzyme families such as Janus kinases (JAK) and Receptor-Interacting Protein Kinase 1 (RIPK1), which are implicated in inflammatory diseases and necroptosis, respectively.[1][2] The inherent structural rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity. Furthermore, the presence of two nitrogen atoms at positions 2 and 7 provides versatile handles for chemical modification, enabling the exploration of a broad chemical space to optimize pharmacokinetic and pharmacodynamic properties.
This guide focuses on a reliable and well-documented synthetic pathway, breaking down each transformation into a detailed, step-by-step protocol. The chosen route is not only efficient but also scalable, making it suitable for both initial discovery efforts and larger-scale production for preclinical and clinical studies.
Overall Synthetic Strategy
The synthesis is a four-step sequence commencing from N-Boc-4-piperidone. The strategy is designed for efficiency, building the complex spirocyclic core early in the sequence.
Caption: Overall synthetic workflow from N-Boc-4-piperidone to the final hydrochloride salt.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of tert-butyl 8-oxo-7,9-diazaspiro[4.5]decane-7-carboxylate (Spiro-hydantoin Intermediate)
The cornerstone of this synthesis is the Bucherer-Bergs reaction, a powerful multicomponent reaction that efficiently constructs the hydantoin ring system from a ketone (or aldehyde), cyanide, and ammonium carbonate.[3]
Reaction Scheme:
Caption: Formation of the spiro-hydantoin intermediate.
Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1 v/v), add potassium cyanide (2.0 eq) and ammonium carbonate (4.0 eq).
-
Heat the reaction mixture to 60-70 °C in a sealed vessel and stir vigorously for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Acidify the mixture carefully with concentrated HCl to a pH of ~6-7. This step is critical for precipitating the hydantoin product.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired spiro-hydantoin.
Expertise & Causality:
-
Choice of Reagents: Ammonium carbonate serves as an in-situ source of both ammonia and carbon dioxide, which are essential for the reaction mechanism. The molar excess of cyanide and ammonium carbonate drives the reaction equilibrium towards the product.
-
Reaction Conditions: The use of a sealed vessel is crucial to prevent the loss of volatile ammonia. The temperature range of 60-70 °C provides sufficient thermal energy to overcome the activation barriers of the multiple steps involved without causing significant degradation of reactants or products.[3]
-
Workup: The acidification step is performed to protonate the hydantoin, reducing its solubility in the aqueous medium and leading to its precipitation. Careful pH control is necessary to maximize yield and purity.
Step 2 & 3: Hydrolysis of the Spiro-hydantoin and Spontaneous Lactamization
The hydantoin ring is robust but can be opened under forcing hydrolytic conditions. This step cleaves both amide-like bonds, releasing carbon dioxide and ammonia, to generate a transient α-amino acid. This amino acid, featuring a primary amine and a carboxylic acid at the spiro center, is perfectly poised for intramolecular cyclization. The proximity of the piperidine nitrogen to the newly formed carboxylic acid facilitates a rapid, spontaneous condensation to form the thermodynamically stable five-membered lactam ring.
Reaction Scheme:
Caption: Hydrolysis of the hydantoin followed by spontaneous lactamization.
Protocol:
-
Suspend the spiro-hydantoin intermediate (1.0 eq) in a 6M aqueous solution of sodium hydroxide or a saturated solution of barium hydroxide.
-
Heat the mixture to reflux (typically 110-140 °C depending on the base concentration) for 48-72 hours.
-
Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the Boc-protected lactam.
-
Cool the reaction to room temperature and neutralize with concentrated HCl.
-
Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate.
Expertise & Causality:
-
Choice of Base: Strong bases like NaOH or Ba(OH)₂ are required to hydrolyze the stable hydantoin ring.[4][5] Barium hydroxide is sometimes preferred as the resulting barium carbonate and sulfate salts are insoluble, simplifying the workup.
-
Spontaneous Cyclization: The intramolecular cyclization to the lactam is often spontaneous following the hydrolysis and neutralization steps.[6] The formation of the five-membered ring is entropically and enthalpically favorable. The reaction is driven by the formation of a stable amide bond and the release of a water molecule.
Step 4: Boc Deprotection and Hydrochloride Salt Formation
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is readily achieved under acidic conditions. The use of hydrochloric acid serves the dual purpose of cleaving the Boc group and forming the desired hydrochloride salt in a single operation.
Reaction Scheme:
Caption: Final deprotection and formation of the hydrochloride salt.
Protocol:
-
Dissolve the crude Boc-protected lactam (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane, ethyl acetate, or methanol.
-
Add a solution of 4M HCl in 1,4-dioxane or ethyl acetate (5-10 eq) to the stirred solution at room temperature.[7][8]
-
Stir the mixture at room temperature for 2-8 hours. The product will often precipitate out of the solution as a white solid.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, collect the solid product by vacuum filtration.
-
Wash the solid with the reaction solvent (e.g., ethyl acetate or dioxane) followed by diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a stable, crystalline solid.
Expertise & Causality:
-
Deprotection Mechanism: The Boc group is labile to strong acids. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, isobutylene, and carbon dioxide.[9]
-
Salt Formation: The use of HCl directly provides the counter-ion for the newly liberated secondary amine, forming the hydrochloride salt. This salt form generally exhibits higher crystallinity and improved stability and handling properties compared to the free base, which is advantageous for pharmaceutical development.[7][10]
Quantitative Data Summary
The following table summarizes typical reagent quantities and expected yields for a laboratory-scale synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Starting Material | Key Reagents | Molar Ratio (to SM) | Solvent | Typical Yield |
| 1 | N-Boc-4-piperidone | KCN, (NH₄)₂CO₃ | 1 : 2 : 4 | EtOH/H₂O | 75-85% |
| 2/3 | Spiro-hydantoin | NaOH (6M) | Excess | H₂O | 60-70% |
| 4 | Boc-protected lactam | 4M HCl in Dioxane | 5-10 eq | Dioxane/EtOAc | 90-98% |
Conclusion
The synthetic route detailed in this guide represents an efficient, reliable, and scalable method for the preparation of this compound. By leveraging a classic multicomponent reaction and understanding the mechanistic nuances of each subsequent step, researchers can confidently produce this valuable scaffold for application in drug discovery and development. The protocols provided are robust, but as with any chemical synthesis, may require minor optimization depending on the specific laboratory conditions and scale of operation. This foundational understanding of the synthesis empowers scientists to not only replicate the procedure but also to intelligently design and synthesize novel analogs based on this versatile spirocyclic core.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Hydantoin - Wikipedia [en.wikipedia.org]
- 5. DE10238212A1 - Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature - Google Patents [patents.google.com]
- 6. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
A Technical Guide to the Synthesis, Evaluation, and Application of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride Structural Analogs
Abstract: The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic core, offers a distinct advantage over traditional flat, aromatic structures, enabling novel interactions with biological targets and often leading to improved physicochemical and pharmacokinetic profiles.[1][2][3] This technical guide provides an in-depth exploration of the structural analogs of 2,7-diazaspiro[4.5]decan-1-one hydrochloride. It details robust synthetic strategies for the core scaffold, outlines key points of diversification, and examines the structure-activity relationships (SAR) of analogs developed as potent and selective inhibitors for a range of therapeutic targets, including Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus Kinases (JAKs). Furthermore, this guide presents detailed, field-proven protocols for the biological evaluation of these compounds, designed to ensure data integrity and reproducibility for researchers in drug discovery and development.
The 2,7-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Structure
The strategic incorporation of spirocycles into drug candidates is a powerful method for navigating the complexities of chemical space.[4] The spiro atom, a quaternary carbon linking two rings, imparts a rigid, three-dimensional conformation that can pre-organize functional groups for optimal binding to a protein target.[1][2] This rigidity can lead to a significant enhancement in binding affinity and selectivity by reducing the entropic penalty upon binding.
The 2,7-diazaspiro[4.5]decan-1-one core, specifically, combines several advantageous features:
-
Structural Rigidity and Complexity: The fused pyrrolidinone and piperidine rings create a well-defined spatial arrangement of substituents.
-
Multiple Diversification Points: The two nitrogen atoms (N2 and N7) and the carbon backbone provide multiple handles for synthetic modification, allowing for the fine-tuning of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Improved Physicochemical Properties: Compared to their non-spirocyclic or aromatic counterparts, diazaspirocycles often exhibit higher solubility, decreased lipophilicity, and improved metabolic stability.[3]
These features have made the scaffold a cornerstone for developing inhibitors against a variety of protein classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels.
Synthetic Strategies and Core Diversification
A robust and scalable synthetic route is paramount for the successful exploration of a chemical scaffold. The synthesis of 2,7-diazaspiro[4.5]decan-1-one analogs generally begins with the construction of a suitable piperidine-based precursor, followed by cyclization to form the pyrrolidinone ring.
Retrosynthetic Analysis and Key Intermediates
A common retrosynthetic approach involves the disconnection of the pyrrolidinone ring, tracing back to a key intermediate such as tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate. This intermediate contains the core spirocycle with orthogonal protecting groups (a lactam at N2 and a Boc group at N7), allowing for selective functionalization. The final deprotection step with hydrochloric acid yields the desired hydrochloride salt.
Detailed Synthetic Protocol: From Precursor to Core Scaffold
The following protocol is a representative, multi-step synthesis adapted from established literature methods, such as the deprotection of a Boc-protected precursor.
Objective: To synthesize 2,8-diazaspiro[4.5]decan-1-one hydrochloride from its Boc-protected precursor.
Materials:
-
tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
-
4 M Hydrochloric Acid (HCl) in 1,4-Dioxane or a similar solvent system (e.g., Ethyl Acetate)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Standard Glassware (Round-bottom flask, etc.)
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (1 equivalent) in a suitable solvent like Dichloromethane (DCM).
-
Acid Addition: To the stirred solution, slowly add a 4 M solution of HCl in a compatible solvent (e.g., dioxane or ethyl acetate) (typically 4-5 equivalents).
-
Scientist's Note (Causality): The use of a strong acid like HCl is necessary to cleave the acid-labile tert-butoxycarbonyl (Boc) protecting group. The slow addition is crucial to control the exothermicity of the reaction and prevent potential side reactions. The choice of solvent is important; DCM is a good non-protic solvent for this reaction, and using HCl in an organic solvent prevents the introduction of excess water.
-
-
Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[5] The resulting solid is the crude hydrochloride salt.
-
Purification: The crude product can be purified by trituration or recrystallization. For example, the residue can be diluted with ethyl acetate, and the precipitated solid collected by filtration, washed with a small amount of cold ethyl acetate, and dried under vacuum to yield the final 2,8-diazaspiro[4.5]decan-1-one hydrochloride.[5]
-
Validation:
-
Identity Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show the disappearance of the tert-butyl singlet (around 1.4-1.5 ppm) and the appearance of broad signals for the N-H protons.[5]
-
Purity Assessment: Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC). The purity should typically be >95% for use in biological assays.
-
Core Diversification Strategy
Once the core scaffold is synthesized, analogs can be generated by targeting the nucleophilic nitrogen at the N7 position.
References
- 1. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
Technical Guide to the Spectroscopic Characterization of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Introduction: The Structural Significance of Spirocyclic Lactams
Spirocyclic molecules, characterized by their rigid three-dimensional structures, are a cornerstone of modern medicinal chemistry.[1][2] Among these, spiro-lactams are of particular interest due to their prevalence in biologically active compounds and their utility as scaffolds in drug design.[1][3] 2,7-Diazaspiro[4.5]decan-1-one hydrochloride is a member of this important class of heterocyclic compounds. Its structure features a five-membered lactam ring fused to a six-membered piperidine ring through a spirocyclic carbon atom.
The precise elucidation and confirmation of such a structure are paramount in the drug development pipeline. Purity, identity, and structural integrity must be unequivocally established. To this end, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable analytical techniques. This guide provides an in-depth look at the expected spectroscopic data for this compound, framed with the practical insights of an application scientist. We will explore not just the data itself, but the causality behind the experimental choices and the interpretation of the results.
Part 1: Mass Spectrometry Analysis for Molecular Weight Confirmation
Mass spectrometry is a foundational technique for determining the molecular weight of a compound, providing a primary check on its identity. For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) is the method of choice.
Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a "soft ionization" technique that is particularly well-suited for analyzing molecules that are prone to fragmentation under harsher ionization methods.[4] In ESI, a high voltage is applied to a liquid sample to create an aerosol. The solvent evaporates from the charged droplets, eventually leading to the formation of gas-phase ions.[4] For amine-containing compounds, this process typically results in the formation of a protonated molecular ion, [M+H]⁺, in the positive ion mode.[5] This allows for the direct determination of the free base's molecular weight.
Experimental Protocol: ESI-MS
A self-validating protocol for the analysis of this compound would proceed as follows:
-
Sample Preparation: A dilute solution of the analyte is prepared at a concentration of approximately 10-100 µg/mL. A common solvent system is a 1:1 mixture of acetonitrile and water with 0.1-0.5% formic acid. The acid facilitates protonation, ensuring a strong [M+H]⁺ signal.[6]
-
Instrument Calibration: The mass spectrometer (e.g., a Quadrupole Time-of-Flight or Q-TOF instrument) is calibrated using a known standard to ensure mass accuracy.
-
Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Nebulizer Gas (Nitrogen): 30-45 psi
-
Drying Gas (Nitrogen) Flow: 10-12 L/min
-
Drying Gas Temperature: 300-400 °C[6]
-
Mass Range: Scan from m/z 50 to 500 to ensure capture of the ion of interest and potential fragments or impurities.
-
-
Data Acquisition: The mass spectrum is acquired. The key observation is the mass-to-charge ratio (m/z) of the most abundant ion.
Data Presentation: Expected Mass Spectrum
For this compound, the analysis will detect the mass of the free base after protonation. The hydrochloride salt dissociates in the solution and during the ESI process.
| Parameter | Value |
| Molecular Formula (Free Base) | C₈H₁₄N₂O |
| Molecular Weight (Free Base) | 154.21 g/mol |
| Ionization Mode | ESI Positive |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 155.12 |
Visualization: ESI-MS Workflow
Caption: Workflow for ESI-MS analysis.
Part 2: NMR Spectroscopy for Definitive Structure Elucidation
While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level map required to confirm the compound's intricate carbon-hydrogen framework. Both ¹H (proton) and ¹³C (carbon) NMR are essential for a complete structural assignment.
Principle of NMR Spectroscopy
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly sensitive to the local electronic environment, providing information about the connectivity and chemical nature of each atom.[7][8]
Experimental Protocol: ¹H and ¹³C NMR
The hydrochloride salt nature of the analyte dictates specific experimental considerations.
-
Solvent Selection: The choice of a deuterated solvent is critical. For hydrochloride salts, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice. It readily dissolves many salts and its polarity allows for the observation of exchangeable N-H protons, which are key signatures of salt formation.[9][10] Deuterated water (D₂O) is an alternative, but the acidic N-H protons will rapidly exchange with deuterium, causing their signals to disappear.[9]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of DMSO-d₆ in an NMR tube. The solution should be clear and homogeneous.
-
Instrument Setup: The experiment is run on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Data Acquisition:
-
¹H NMR: A standard proton spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to yield sharp singlets for each unique carbon atom.
-
2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are highly valuable.[7][11]
-
Data Presentation and Interpretation
No direct experimental data for the parent this compound was found in the search results. The following tables present representative chemical shifts based on data for the closely related isomer, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride, and general principles of NMR spectroscopy for similar structures.[12]
¹H NMR Data (Representative, in DMSO-d₆)
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| N₇-H₂, N₂-H | ~9.0 - 9.5 | Broad singlet (br s) | 3H | Exchangeable protons from the two piperidine NH₂⁺ and the lactam NH. Their broadness is due to exchange and quadrupolar coupling. |
| C₃-H₂ | ~3.2 - 3.4 | Triplet (t) | 2H | Adjacent to the lactam carbonyl and spiro center. |
| C₆-H₂, C₈-H₂ | ~2.9 - 3.2 | Multiplet (m) | 4H | Protons on carbons adjacent to the protonated piperidine nitrogen (N₇). Deshielded due to the positive charge. |
| C₄-H₂ | ~2.0 - 2.2 | Triplet (t) | 2H | Protons on C₄ of the lactam ring. |
| C₉-H₂, C₁₀-H₂ | ~1.8 - 2.0 | Multiplet (m) | 4H | Remaining piperidine ring protons. |
¹³C NMR Data (Representative, in DMSO-d₆)
| Carbon Assignment | Expected δ (ppm) | Notes |
| C₁ (C=O) | ~175 | Carbonyl carbon, most deshielded. |
| C₅ (Spiro) | ~70 - 75 | Quaternary spirocyclic carbon. |
| C₃ | ~40 - 45 | Carbon adjacent to the lactam nitrogen. |
| C₆, C₈ | ~35 - 40 | Carbons adjacent to the protonated piperidine nitrogen. |
| C₄ | ~30 - 35 | Carbon in the lactam ring. |
| C₉, C₁₀ | ~25 - 30 | Remaining piperidine ring carbons. |
Interpretation Insights:
-
Protonation Effect: The protonation of the piperidine nitrogen (N₇) causes significant deshielding (a downfield shift) of the adjacent α-protons (C₆-H₂ and C₈-H₂) and carbons (C₆ and C₈) compared to the neutral free base.[9][13]
-
NH Protons: The observation of broad signals in the 9.0-9.5 ppm region in a solvent like DMSO-d₆ is strong evidence for the presence of the ammonium and amide protons, confirming the hydrochloride salt structure.[10]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR structure elucidation.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of mass spectrometry and NMR spectroscopy. ESI-MS provides a rapid and accurate confirmation of the molecular weight of the core molecule, while detailed ¹H and ¹³C NMR experiments in an appropriate solvent like DMSO-d₆ allow for the unambiguous assignment of the complex spirocyclic architecture and confirm the presence of the hydrochloride salt. Together, these techniques form a robust, self-validating system essential for quality control and regulatory submission in the fields of chemical research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of some new mono- and bis-polycyclic aromatic spiro and bis-nonspiro-beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 13. tandfonline.com [tandfonline.com]
A Comprehensive Technical Guide to the Purity and Characterization of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Introduction: The Significance of a Versatile Spirocyclic Scaffold
2,7-Diazaspiro[4.5]decan-1-one hydrochloride is a key heterocyclic building block of significant interest to the pharmaceutical and drug discovery sectors. Its rigid, three-dimensional spirocyclic core imparts unique conformational constraints, making it an attractive scaffold for developing novel therapeutic agents. This guide provides an in-depth overview of the synthesis, purification, and comprehensive characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies outlined herein are designed to ensure the highest standards of scientific integrity, providing a self-validating framework for obtaining and verifying the purity of this critical reagent.
Derivatives of the diazaspiro[4.5]decane core have shown potential as inhibitors of various biological targets. For instance, this scaffold is a reagent used in the discovery of potent small-molecule inhibitors of WNT signaling and in the preparation of 11-β hydroxysteroid dehydrogenase type 1 inhibitors[1]. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in a variety of experimental settings.
Synthesis and Purification: A Pathway to High Purity
The most common and efficient synthesis of this compound involves the deprotection of a Boc-protected precursor. This method is analogous to the well-documented synthesis of its isomer, 2,8-Diazaspiro[4.5]decan-1-one hydrochloride[2]. The Boc (tert-butyloxycarbonyl) group serves as a reliable protecting group for one of the nitrogen atoms in the spirocyclic system, allowing for selective reactions at other positions if needed, and is readily removed under acidic conditions.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: the formation of the Boc-protected intermediate followed by its deprotection and conversion to the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
Step 1: Deprotection of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
-
To a solution of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or a saturated solution of HCl in ethyl acetate) dropwise at room temperature.
-
Stir the reaction mixture vigorously for 4-8 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Upon completion, the hydrochloride salt of the product will typically precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with the reaction solvent (e.g., dichloromethane or ethyl acetate) to remove any soluble impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Rationale for Experimental Choices:
-
Solvent: Dichloromethane or ethyl acetate are chosen for their ability to dissolve the Boc-protected starting material while being relatively poor solvents for the resulting hydrochloride salt, thus facilitating precipitation of the product.
-
Acid: A solution of HCl in an organic solvent is preferred over aqueous HCl to maintain a non-aqueous environment, which can be crucial for preventing side reactions and simplifying the workup.
-
Purification: The precipitation of the hydrochloride salt serves as an effective initial purification step, as many organic impurities will remain in the solvent. For higher purity, recrystallization from a suitable solvent system (e.g., methanol/ether) can be employed.
Comprehensive Characterization: A Multi-Technique Approach
Ensuring the purity and structural integrity of this compound is paramount for its application in research and development. A combination of spectroscopic and chromatographic techniques should be employed for a thorough characterization.
Characterization Workflow
Caption: A multi-technique workflow for the comprehensive characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) relative to a reference standard (e.g., TMS).
Expected ¹H NMR Spectral Features (based on analogy with the 2,8-isomer[2]):
-
Multiple signals in the aliphatic region (approximately 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and pyrrolidinone rings.
-
Broad signals corresponding to the amine protons (NH), which may exchange with D₂O.
-
A downfield signal for the amide proton (NH).
¹³C NMR Spectroscopy Protocol:
-
Dissolve 20-50 mg of the sample in the chosen deuterated solvent.
-
Acquire the spectrum, often with proton decoupling.
-
Identify the chemical shifts of the carbon atoms.
Expected ¹³C NMR Spectral Features:
-
A downfield signal for the carbonyl carbon of the lactam (amide) group (typically >170 ppm).
-
Signals for the spiro carbon and the various methylene carbons in the aliphatic region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for identifying and quantifying any impurities.
HPLC Protocol:
-
Mobile Phase: A typical mobile phase for a polar compound like this would be a gradient of water and acetonitrile, both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection at a wavelength where the compound has some absorbance (e.g., around 210 nm for the amide chromophore).
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Analysis: Inject a small volume (e.g., 10 µL) and run the gradient method.
Data Interpretation:
-
A pure sample should show a single major peak.
-
The purity can be calculated based on the area percentage of the main peak.
-
Potential impurities would appear as additional peaks, and their retention times can be used for identification and tracking during purification.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.
Mass Spectrometry Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infuse the solution directly into the ESI source or analyze the eluent from an LC-MS system.
-
Acquire the spectrum in positive ion mode.
Expected Results:
-
The primary ion observed should be the [M+H]⁺ ion, where M is the free base. For 2,7-Diazaspiro[4.5]decan-1-one (C₈H₁₄N₂O, Molecular Weight: 154.21), the expected m/z would be approximately 155.12.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to confirm the empirical formula.
Expected Elemental Composition for C₈H₁₅ClN₂O:
| Element | Theoretical % |
| Carbon | 50.39 |
| Hydrogen | 7.93 |
| Chlorine | 18.59 |
| Nitrogen | 14.69 |
| Oxygen | 8.39 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.
FTIR Protocol:
-
Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Scan the mid-IR range (4000-400 cm⁻¹).
Expected Key Absorptions:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the amine and amide N-H bonds.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretch: A strong absorption around 1650-1680 cm⁻¹ for the amide carbonyl group.
Potential Impurities and Their Identification
A thorough characterization also involves considering potential impurities that may arise during synthesis.
| Potential Impurity | Origin | Detection Method |
| tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | Incomplete deprotection | HPLC (will have a different retention time), ¹H NMR (presence of the t-butyl signal at ~1.4 ppm) |
| Residual Solvents | Trapped during precipitation/drying | ¹H NMR (characteristic signals for solvents like dichloromethane, ethyl acetate, etc.) |
| By-products from starting material synthesis | Carried over from previous steps | HPLC, LC-MS |
Conclusion: Ensuring Quality and Reproducibility
The quality of a chemical building block like this compound is fundamental to the success and reproducibility of research in drug discovery and development. By employing a systematic approach to synthesis and a multi-technique strategy for characterization, researchers can be confident in the purity and identity of this valuable compound. The protocols and insights provided in this guide serve as a robust framework for achieving this goal, ensuring that subsequent scientific endeavors are built on a solid and reliable chemical foundation.
References
An In-Depth Technical Guide to the Solubility Profile of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Introduction
2,7-Diazaspiro[4.5]decan-1-one hydrochloride is a spirocyclic heterocyclic compound that represents a core scaffold in modern medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, making the parent compound a critical starting material for drug discovery and development.[1][2] A thorough understanding of the physicochemical properties of this molecule is paramount for its effective use, with aqueous solubility being one of the most critical parameters. Poor solubility can hinder formulation development, lead to variable bioavailability, and complicate in vitro assay results.[3]
This in-depth technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore the key factors influencing solubility, detail robust methodologies for its determination, and provide a framework for the interpretation of the resulting data.
Physicochemical Characterization: The Foundation of Solubility
Before embarking on solubility studies, a foundational understanding of the molecule's properties is essential. This compound is the hydrochloride salt of a basic parent molecule. The presence of two nitrogen atoms, one of which is part of an amide functionality and the other a secondary amine, dictates its behavior in aqueous media.
| Property | Value / Information | Significance for Solubility |
| Molecular Formula | C₈H₁₅ClN₂O | Provides the elemental composition. |
| Molecular Weight | 190.67 g/mol | Essential for converting between mass-based and molar-based concentration units. |
| Physical Form | Expected to be a crystalline solid[4] | The solid-state properties, including crystal form (polymorphism), can significantly impact solubility.[5][6] |
| pKa (Predicted) | The secondary amine is basic and will have a pKa in the physiological range. The amide nitrogen is non-basic. | The pKa of the secondary amine is the most critical parameter governing the pH-dependent solubility. Below this pKa, the molecule will be predominantly in its more soluble, ionized form. |
| LogP (Predicted) | - | Provides an indication of the molecule's lipophilicity, which influences its solubility in organic versus aqueous media. |
Note: Experimentally determined pKa and LogP values are crucial and should be obtained early in the characterization process.
Factors Influencing the Solubility of this compound
The solubility of this compound is not a single value but is influenced by several environmental factors. A comprehensive profile requires investigation of these factors.
The Critical Role of pH
As a hydrochloride salt of a weak base, the aqueous solubility of this compound is highly dependent on pH.[7][8] The Henderson-Hasselbalch equation governs the equilibrium between the ionized (protonated) and non-ionized (free base) forms. The ionized form is significantly more soluble in aqueous media. Therefore, at pH values below the pKa of the secondary amine, the compound will exhibit higher solubility. As the pH increases above the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.[9]
Impact of Temperature
Temperature can influence solubility, although its effect is generally less pronounced than that of pH for ionizable compounds.[7][8] For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, this is not a universal rule and must be determined experimentally.[10] Characterizing solubility at different temperatures (e.g., ambient and physiological) is important for understanding its behavior during storage and in vivo.
The Common Ion Effect
The presence of chloride ions from sources other than the compound itself (e.g., in buffered solutions like phosphate-buffered saline) can decrease the solubility of the hydrochloride salt.[7][11] This "common ion effect" can be significant and should be considered when selecting dissolution media.
Polymorphism
Organic molecules can often crystallize in multiple forms, known as polymorphs, which can have different crystal lattice energies and, consequently, different solubilities.[5][6][12] It is crucial to ensure that the same polymorphic form is used throughout all studies to ensure consistency. If different batches of the material are used, their solid forms should be characterized (e.g., by X-ray powder diffraction) to rule out variability due to polymorphism.
Experimental Determination of the Solubility Profile
A multi-faceted approach is required to fully characterize the solubility of this compound. This involves both kinetic and thermodynamic solubility measurements.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.[3][13] It is a high-throughput method suitable for early-stage drug discovery, but it can often overestimate the true solubility due to the formation of supersaturated solutions.[14][15]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the concentration of the compound in a saturated solution that is in equilibrium with the solid material.[14][16] The shake-flask method is the gold standard for determining thermodynamic solubility.[9]
The following diagram illustrates the general workflow for a comprehensive solubility assessment.
Caption: A phased approach to solubility characterization.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is designed to measure the equilibrium solubility and is considered the definitive method.[9][14]
Objective: To determine the thermodynamic solubility of this compound across a range of pH values at a constant temperature.
Materials:
-
This compound (ensure consistent batch and solid form)
-
Calibrated pH meter
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system for quantification[17]
-
Volumetric flasks and pipettes
-
A series of buffers (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10)
Procedure:
-
Preparation of Media: Prepare a series of aqueous buffers covering the desired pH range (e.g., from pH 2 to 10).
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, check the pH of the slurry. Then, separate the undissolved solid from the saturated solution by centrifugation at high speed.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase for analysis.
-
Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method against a standard curve.[17]
-
Data Reporting: Calculate the solubility in mg/mL and mM. Plot the solubility as a function of the final measured pH of the slurry.
The relationship between pH and the ionization state of the molecule is illustrated below.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. enamine.net [enamine.net]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
A Technical Guide to 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride for Drug Discovery and Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. 2,7-Diazaspiro[4.5]decan-1-one hydrochloride has recently emerged as one such scaffold, demonstrating significant potential in the development of novel therapeutics. Its rigid, three-dimensional spirocyclic core provides a unique conformational constraint that allows for the precise orientation of substituents, leading to high-affinity and selective interactions with protein targets. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth analysis of the commercial sourcing, quality control, handling, and therapeutic applications of this promising chemical entity.
Commercial Sourcing and Supplier Landscape
The accessibility of high-quality starting materials is a critical first step in any research and development program. This compound is available from a range of commercial suppliers, catering to both small-scale research and larger developmental needs. The selection of a suitable supplier should be guided by factors such as purity, availability of batch-specific analytical data, packaging options, and technical support. Below is a comparative overview of prominent suppliers.
| Supplier | CAS Number | Molecular Formula | Purity | Available Pack Sizes |
| US Biological Life Sciences | 1187173-43-8 | C₈H₁₅ClN₂O | Highly Purified | 25mg, 50mg |
| Dana Bioscience | Not explicitly stated for the non-methylated form | C₉H₁₇ClN₂O (for 2-methyl derivative) | Not specified | 250mg (for 2-methyl derivative) |
| Precise PEG | 2379797-60-9 (for a related dione) | C₈H₁₃ClN₂O₂ (for a related dione) | > 96% | Not specified |
| Echemi | 1187173-43-8 | Not specified | Not specified | Not specified |
| ChemUniverse | 1187173-43-8 | C₈H₁₄N₂O.ClH | 95% | Not specified |
| Sigma-Aldrich (AldrichCPR) | Not explicitly stated for the non-methylated form | C₉H₁₇ClN₂O (for 2-methyl derivative) | Not specified | Not specified |
Note: The information in this table is compiled from publicly available data and may be subject to change. It is recommended to directly contact the suppliers for the most current information and to request a Certificate of Analysis for specific batches.
Quality Control and Analytical Methodologies
Ensuring the identity and purity of this compound is paramount for the reliability and reproducibility of experimental results. A multi-pronged analytical approach is recommended for comprehensive quality control.
Recommended Analytical Workflow
Caption: Recommended analytical workflow for the quality control of this compound.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Instrumentation: Standard HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.
-
Purity Calculation: The area percent method is commonly used, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
2. ¹H NMR for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent such as DMSO-d₆ or D₂O.
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire the ¹H NMR spectrum.
-
Expected Signals: The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the methylene protons of the piperidine and pyrrolidinone rings, as well as the N-H protons. For a related compound, 2,8-diazaspiro[4.5]decan-1-one hydrochloride, characteristic ¹H NMR signals in DMSO-d6 were observed at δ 9.35 (s, 1H), 9.02 (s, 1H), 7.72 (s, 1H), 3.30-3.20 (m, 2H), 3.16 (m, J= 6.8Hz, 2H), 2.98-2.85(m, 2H), 1.96 (m, J= 6.8Hz, 2H), 1.90-1.80 (m, 2H), 1.55 (d, J 14Hz, 2H).
Handling and Storage: Mitigating the Challenges of a Hygroscopic Compound
As a hydrochloride salt, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Proper handling and storage are crucial to maintain its integrity.
Protocol for Handling and Storage
-
Receiving and Initial Storage: Upon receipt, store the compound in its original, tightly sealed container in a cool, dry place. A desiccator or a dry box is highly recommended for long-term storage.
-
Weighing and Aliquoting: Whenever possible, handle the compound in a controlled environment with low humidity, such as a glove box. If a glove box is not available, work quickly and minimize the exposure time to the atmosphere.
-
Drying: If the compound has been exposed to moisture, it can be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) over a desiccant such as phosphorus pentoxide.
-
Solution Preparation: Prepare solutions immediately after weighing. If storing solutions, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).
Applications in Drug Discovery: A Scaffold for Targeting Key Signaling Pathways
The 2,7-Diazaspiro[4.5]decan-1-one core has been successfully employed as a foundational structure for the development of potent and selective inhibitors of several key signaling pathways implicated in a range of diseases, including cancer and inflammatory disorders.
Inhibition of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that can modulate this pathway are of significant therapeutic interest. Derivatives of 2,7-Diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Wnt signaling.
Methodological & Application
The Rising Star in Drug Design: Application Notes for the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The quest for novel chemical entities with therapeutic potential is a perpetual endeavor in drug discovery. In this landscape, the rigid, three-dimensional architecture of spirocyclic systems has garnered significant attention for its ability to confer improved potency, selectivity, and pharmacokinetic properties to drug candidates. Among these, the 2,7-diazaspiro[4.5]decan-1-one scaffold is emerging as a privileged structure, demonstrating remarkable versatility in targeting key mediators of inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this promising scaffold, complete with detailed synthetic protocols and biological evaluation methods.
The 2,7-Diazaspiro[4.5]decan-1-one Scaffold: A Gateway to Novel Therapeutics
The 2,7-diazaspiro[4.5]decan-1-one core, a specific isomer of the more broadly explored 2,8-diazaspiro[4.5]decan-1-one, offers a unique spatial arrangement of nitrogen atoms and a lactam functionality. This distinct geometry allows for the precise projection of substituents into the binding pockets of biological targets, facilitating the development of highly selective inhibitors. Recent breakthroughs have highlighted the potential of this scaffold in modulating key signaling pathways implicated in inflammation and autoimmune disorders.
Notably, derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one have been successfully employed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and as dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)[1][2]. These kinases are pivotal nodes in the signaling cascades that drive necroptosis and cytokine-mediated inflammation, respectively. The successful application of the 2,8-isomer provides a strong rationale for the exploration of the 2,7-diazaspiro[4.5]decan-1-one scaffold in the design of next-generation kinase inhibitors.
Crafting the Core: Synthetic Protocols for 2,7-Diazaspiro[4.5]decan-1-one
The synthesis of the 2,7-diazaspiro[4.5]decan-1-one core can be achieved through a multi-step sequence, adaptable for the introduction of various substituents. The following protocol is a representative example, drawing upon established methods for the synthesis of related diazaspirocyclic compounds[3][4][5][6].
Experimental Protocol: Synthesis of a 2,7-Diazaspiro[4.5]decan-1-one Precursor
This protocol outlines a potential synthetic route towards a key intermediate for 2,7-diazaspiro[4.5]decan-1-one derivatives.
Step 1: Strecker Reaction
-
To a solution of a suitable protected 4-piperidone derivative (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water, add sodium cyanide (1.2 eq) and an appropriate amine hydrochloride (1.2 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude α-amino nitrile.
Step 2: Urea Formation
-
Dissolve the crude α-amino nitrile (1.0 eq) in acetic acid.
-
Add a solution of potassium cyanate (2.0 eq) in water to the stirred solution.
-
Heat the reaction mixture to 35-40 °C for 1-2 hours.
-
After cooling, pour the mixture into water and extract the product with chloroform.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the corresponding 1-substituted-1-cyanocyclohexylurea derivative.
Step 3: Cyclization and Deprotection
-
To a solution of the urea derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the spirocyclic hydantoin product.
-
The protecting group on the piperidine nitrogen can then be removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group) to yield the 2,7-diazaspiro[4.5]decan-1-one core.
Caption: Synthetic workflow for the 2,7-diazaspiro[4.5]decan-1-one core.
Targeting Inflammatory Pathways: Biological Evaluation of Derivatives
The therapeutic potential of 2,7-diazaspiro[4.5]decan-1-one derivatives can be assessed by evaluating their inhibitory activity against key kinases in inflammatory signaling pathways.
RIPK1 Kinase Inhibition for Necroptosis Modulation
RIPK1 is a critical regulator of necroptosis, a form of programmed cell death that contributes to inflammation[7][8][9]. Inhibition of RIPK1 kinase activity is a promising strategy for treating inflammatory conditions.
In Vitro Kinase Assay Protocol:
-
Prepare a reaction mixture containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and assay buffer (25 mM HEPES pH 7.2, 20 mM MgCl₂, 1 mM DTT).
-
Add the test compound (dissolved in DMSO) at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence polarization-based assay.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: Experimental workflow for in vitro RIPK1 kinase assay.
Cell-Based Necroptosis Assay:
-
Seed a suitable cell line (e.g., human HT-29 or U937 cells) in a 96-well plate.
-
Pre-treat the cells with the test compound at various concentrations for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo® (Promega).
-
Determine the EC₅₀ value of the compound in protecting cells from necroptosis.
Dual TYK2/JAK1 Inhibition for Broad Anti-Inflammatory Activity
TYK2 and JAK1 are essential for the signaling of numerous pro-inflammatory cytokines, including interleukins and interferons[1][10][11][12]. Dual inhibition of these kinases can provide a potent anti-inflammatory effect.
In Vitro Kinase Assay Protocol:
A similar protocol to the RIPK1 assay can be employed, using recombinant human TYK2 and JAK1 enzymes and a suitable substrate. The inhibitory activity against both kinases should be determined to assess the dual-targeting potential.
Cell-Based STAT Phosphorylation Assay:
-
Use a cell line that expresses the target cytokine receptors (e.g., human peripheral blood mononuclear cells or a specific engineered cell line).
-
Pre-incubate the cells with the test compound.
-
Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1 or IL-23 for TYK2).
-
After a short incubation period (e.g., 15-30 minutes), lyse the cells and measure the phosphorylation of downstream STAT proteins (e.g., pSTAT3 for JAK1, pSTAT4 for TYK2) using methods like Western blotting or a quantitative immunoassay (e.g., ELISA or HTRF).
-
Quantify the dose-dependent inhibition of STAT phosphorylation to determine the cellular potency of the compound.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the 2,7-diazaspiro[4.5]decan-1-one scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following table provides a template for summarizing SAR data.
| Compound ID | R¹ Substituent | R² Substituent | RIPK1 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Cell-Based EC₅₀ (nM) |
| Lead-1 | H | Benzyl | 500 | >1000 | >1000 | 800 |
| Opt-1a | Methyl | Benzyl | 250 | 800 | 900 | 450 |
| Opt-1b | H | 4-Fluorobenzyl | 150 | >1000 | >1000 | 200 |
| Lead-2 | Pyrimidinyl | H | >1000 | 150 | 200 | 300 |
| Opt-2a | Pyrimidinyl | Methyl | >1000 | 80 | 120 | 150 |
| Opt-2b | 2-aminopyrimidinyl | H | >1000 | 50 | 90 | 100 |
Signaling Pathway Visualization
Understanding the context of the targeted kinases within their respective signaling pathways is essential for rational drug design.
Caption: RIPK1-mediated necroptosis pathway.
Caption: TYK2/JAK1-mediated inflammatory signaling.
Conclusion and Future Directions
The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a compelling starting point for the development of novel therapeutics, particularly for inflammatory and autoimmune diseases. Its rigid conformation and the strategic placement of nitrogen atoms provide a unique platform for designing potent and selective kinase inhibitors. The protocols and methodologies outlined in this document offer a robust framework for researchers to explore the full potential of this exciting chemical scaffold. Future efforts should focus on expanding the chemical diversity around this core, exploring its application against other relevant biological targets, and conducting in-depth preclinical studies to validate its therapeutic efficacy.
References
- 1. revvity.com [revvity.com]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 9. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. tandfonline.com [tandfonline.com]
The Strategic Incorporation of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quest for Kinase Inhibitor Specificity and Improved Druggability
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. However, the development of kinase inhibitors is often challenged by issues of selectivity, off-target effects, and suboptimal pharmacokinetic properties. A promising strategy to overcome these hurdles is the incorporation of rigid, three-dimensional scaffolds into inhibitor design. Among these, spirocyclic systems, particularly the 2,7-diazaspiro[4.5]decan-1-one motif, have garnered significant attention for their ability to confer conformational rigidity and improve physicochemical properties.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,7-diazaspiro[4.5]decan-1-one hydrochloride in the synthesis of potent and selective kinase inhibitors.
The inherent three-dimensional nature of spirocycles allows for a more precise orientation of substituents, leading to enhanced binding affinity and selectivity for the target kinase.[1][2] Furthermore, the introduction of a spirocyclic core can lead to improved metabolic stability, solubility, and other desirable pharmacokinetic attributes.[1][2] This guide will delve into the practical aspects of incorporating this valuable building block, providing detailed synthetic protocols, mechanistic insights, and data-driven examples of its application in the development of inhibitors for key kinase targets.
The 2,7-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Motif in Kinase Inhibitor Design
The 2,7-diazaspiro[4.5]decan-1-one scaffold offers a unique combination of a rigid spirocyclic core with two nitrogen atoms that can be readily functionalized. This allows for the versatile introduction of various substituents to explore the chemical space around the kinase active site. The hydrochloride salt form of this building block ensures good solubility in common reaction solvents, facilitating its use in a variety of coupling reactions.
The primary synthetic strategy for incorporating the 2,7-diazaspiro[4.5]decan-1-one moiety into a kinase inhibitor backbone is through N-arylation reactions, most notably the Buchwald-Hartwig amination.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the spirocycle and a (hetero)aryl halide, which typically forms the core of the kinase inhibitor.
Application in the Synthesis of a Dual TYK2/JAK1 Inhibitor
A compelling example of the successful application of the 2,8-diazaspiro[4.5]decan-1-one scaffold is in the development of a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[4][5] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the immune response and is implicated in various autoimmune and inflammatory diseases.[6]
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Inhibition of specific JAKs, such as TYK2 and JAK1, can modulate the immune response and is a validated therapeutic strategy.
Caption: Inhibition of TYK2 and JAK1 by a 2,8-diazaspiro[4.5]decan-1-one-based inhibitor blocks the JAK-STAT signaling pathway.
Synthetic Protocol: N-Arylation via Buchwald-Hartwig Amination
The synthesis of the dual TYK2/JAK1 inhibitor involves the coupling of 2,8-diazaspiro[4.5]decan-1-one hydrochloride with a substituted pyrimidine core. The following is a representative protocol based on literature procedures.[3][4]
Step 1: Deprotection of the Spirocyclic Amine
While the starting material is the hydrochloride salt, it's often used directly or after a simple basic workup to liberate the free amine for the coupling reaction.
Step 2: Buchwald-Hartwig Cross-Coupling
-
To a solution of the heteroaryl halide (1.0 equiv) in a suitable solvent such as toluene or dioxane, add 2,8-diazaspiro[4.5]decan-1-one (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equiv), a phosphine ligand (e.g., Xantphos, 0.1 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv). The choice of ligand and base is crucial and may require optimization depending on the specific substrates.[7]
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-arylated spirocycle.
Data Presentation: Potency and Selectivity
The incorporation of the 2,8-diazaspiro[4.5]decan-1-one scaffold resulted in a compound with potent inhibitory activity against both TYK2 and JAK1, while exhibiting significant selectivity over other JAK family members.[4][5]
| Kinase Target | IC₅₀ (nM) |
| TYK2 | 6 |
| JAK1 | 37 |
| JAK2 | >850 |
| JAK3 | >1000 |
Table 1: In vitro kinase inhibitory activity of a dual TYK2/JAK1 inhibitor incorporating the 2,8-diazaspiro[4.5]decan-1-one scaffold. Data adapted from[4].
Application in the Synthesis of a RIPK1 Inhibitor
Another significant application of the 2,8-diazaspiro[4.5]decan-1-one building block is in the synthesis of inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death, and is implicated in a range of inflammatory and neurodegenerative diseases.[8][9]
RIPK1-Mediated Necroptosis Pathway
Inhibition of RIPK1 kinase activity is a promising therapeutic strategy to prevent necroptosis and its associated pathologies.
Caption: A 2,8-diazaspiro[4.5]decan-1-one-based inhibitor blocks RIPK1 kinase activity, preventing the formation of the necrosome and subsequent necroptosis.
Synthetic Workflow
The synthesis of the RIPK1 inhibitor follows a similar N-arylation strategy as described for the TYK2/JAK1 inhibitor.
Caption: General synthetic workflow for incorporating the spirocyclic scaffold.
Data Presentation: Structure-Activity Relationship (SAR)
Structure-activity relationship studies on a series of RIPK1 inhibitors incorporating the 2,8-diazaspiro[4.5]decan-1-one scaffold revealed that modifications to the substituent on the spirocycle's lactam nitrogen can significantly impact potency.[8]
| Compound | R Group | RIPK1 IC₅₀ (nM) |
| 1 | H | 120 |
| 2 | Methyl | 92 |
| 3 | Ethyl | 150 |
Table 2: Example of SAR for RIPK1 inhibitors with the 2,8-diazaspiro[4.5]decan-1-one core. Data adapted from[8].
Conclusion and Future Perspectives
The this compound building block represents a valuable tool for medicinal chemists aiming to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Its rigid, three-dimensional structure allows for precise control over the spatial arrangement of pharmacophoric elements, leading to enhanced target engagement. The straightforward incorporation of this scaffold via robust cross-coupling methodologies like the Buchwald-Hartwig amination makes it an attractive choice for lead optimization campaigns.
The successful application of this spirocyclic motif in the development of potent inhibitors for diverse kinase targets such as TYK2/JAK1 and RIPK1 underscores its versatility and potential for broader use in kinase inhibitor design. Future efforts in this area may focus on the synthesis of novel derivatives of the 2,7-diazaspiro[4.5]decan-1-one core to further explore the chemical space and to develop inhibitors for other clinically relevant kinases. The continued exploration of such privileged scaffolds will undoubtedly contribute to the discovery of new and improved therapies for a wide range of diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Alkylation of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride: A Detailed Protocol for Drug Discovery
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications. The strategic introduction of substituents onto the nitrogen atoms of this spirocyclic system is a critical step in modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comprehensive protocol for the N-alkylation of 2,7-diazaspiro[4.5]decan-1-one hydrochloride, offering detailed procedural steps and explaining the underlying chemical principles to empower researchers in the synthesis of novel derivatives for drug discovery programs.
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
Spiro compounds, characterized by two rings sharing a single common atom, offer a unique three-dimensional architecture that is highly attractive for drug design.[1][2] This rigidified conformation can lead to enhanced binding affinity and selectivity for biological targets.[3] The 2,7-diazaspiro[4.5]decan-1-one core, in particular, has been a focal point in the development of potent inhibitors for various enzymes and receptors.[4][5][6] The ability to controllably functionalize the nitrogen atoms via N-alkylation is paramount to exploring the structure-activity relationships (SAR) of this important class of molecules.
The Challenge of Selective N-Alkylation
The direct alkylation of secondary amines with alkyl halides is a fundamental transformation in organic synthesis.[7] However, a significant challenge lies in controlling the degree of alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of tertiary amines and even quaternary ammonium salts.[8][9][10] This lack of selectivity can result in complex product mixtures and low yields of the desired mono-alkylated product.
To circumvent this issue, various strategies have been developed, including the use of specific bases and reaction conditions to favor mono-alkylation. Reductive amination offers an alternative and often more controlled approach to N-alkylation.[11][12] This protocol will focus on a direct N-alkylation method employing a non-nucleophilic base to minimize side reactions.
General Workflow for N-Alkylation
The overall process for the N-alkylation of this compound involves neutralization of the hydrochloride salt, followed by the alkylation reaction and subsequent purification of the product.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide and a non-nucleophilic base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[13][14]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution and Neutralization: Add anhydrous DMF (or MeCN) to the flask to dissolve the starting material. Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (2.0-3.0 eq) to the stirred solution.[15] The triethylamine serves to neutralize the hydrochloride salt, liberating the free secondary amine for the subsequent alkylation step.[15]
-
Addition of Alkylating Agent: While maintaining the temperature at 0 °C, add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. This removes any remaining acidic species and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 2,7-diazaspiro[4.5]decan-1-one derivative.[16]
Key Reaction Parameters and Considerations
The success of the N-alkylation reaction is dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.
| Parameter | Recommended Condition | Rationale & Justification |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | These are non-nucleophilic, sterically hindered bases that effectively neutralize the HCl byproduct without competing with the amine nucleophile in the alkylation reaction.[9][14] |
| Solvent | Anhydrous DMF or Acetonitrile (MeCN) | Polar aprotic solvents are ideal as they can dissolve the starting materials and facilitate the SN2 reaction mechanism.[13] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature helps to control the initial exotherm and can improve selectivity. |
| Stoichiometry | 1.0 - 1.2 equivalents of alkyl halide | Using a slight excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize the risk of dialkylation.[10] |
| Monitoring | TLC or LC-MS | Regular monitoring is crucial to determine the optimal reaction time and to avoid the formation of byproducts. |
Mechanism of N-Alkylation
The N-alkylation of a secondary amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Caption: Simplified mechanism of N-alkylation of a secondary amine hydrochloride.
In the first step, the base (e.g., triethylamine) deprotonates the ammonium hydrochloride to generate the free secondary amine.[8] The lone pair of electrons on the nitrogen atom of the free amine then acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This concerted SN2 reaction results in the formation of a new carbon-nitrogen bond and the displacement of the halide leaving group.[8]
Conclusion
This application note provides a robust and detailed protocol for the N-alkylation of this compound, a key transformation in the synthesis of novel drug candidates. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of N-substituted spirocyclic compounds for biological evaluation. The insights provided into the reaction mechanism, choice of reagents, and purification techniques are intended to empower scientists in their drug discovery endeavors.
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives - Google Patents [patents.google.com]
- 8. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. gctlc.org [gctlc.org]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [wap.guidechem.com]
- 15. Triethylamine - Wikipedia [en.wikipedia.org]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
Application Notes and Protocols for the Solid-Phase Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Based Compound Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents has led medicinal chemists to explore beyond the traditional "flat" chemical space of aromatic compounds. Spirocyclic scaffolds, with their inherent three-dimensional architecture, offer a compelling strategy to enhance molecular complexity and improve physicochemical properties of drug candidates.[1][2] This guide provides a comprehensive overview and detailed protocols for the utilization of 2,7-Diazaspiro[4.5]decan-1-one as a versatile building block in solid-phase synthesis (SPS) for the generation of diverse compound libraries. By leveraging the principles of SPS, researchers can efficiently create large numbers of unique spirocyclic compounds for high-throughput screening and lead optimization.[2]
The Strategic Advantage of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-Diazaspiro[4.5]decan-1-one scaffold is a unique building block for combinatorial chemistry due to its rigid, three-dimensional structure and the presence of two distinct secondary amine functionalities. This allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[3][4]
The key features of this scaffold include:
-
Inherent Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid framework that projects substituents into diverse vectors in three-dimensional space, a significant advantage over planar molecules.[1][3]
-
Two Points of Diversity: The presence of two secondary amines allows for the introduction of two independent points of diversity, enabling the rapid generation of a wide array of analogues.
-
Improved Physicochemical Properties: The incorporation of spirocyclic motifs has been shown to improve "drug-like" properties, such as aqueous solubility and metabolic stability, by increasing the fraction of sp3-hybridized carbon atoms.[1][2]
Principles of Solid-Phase Synthesis with 2,7-Diazaspiro[4.5]decan-1-one
Solid-phase synthesis (SPS) is a powerful technique for the rapid and efficient creation of compound libraries.[2][5] The core principle involves the attachment of a starting material to an insoluble solid support (resin), followed by a series of chemical transformations. The key advantage of SPS is the ability to use excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin.[3]
The general workflow for the solid-phase synthesis of a 2,7-Diazaspiro[4.5]decan-1-one based library is as follows:
Figure 1: General workflow for the solid-phase synthesis of a 2,7-Diazaspiro[4.5]decan-1-one library.
Detailed Protocols
Resin Selection and Preparation
The choice of resin is critical for the success of solid-phase synthesis. For the attachment of the 2,7-Diazaspiro[4.5]decan-1-one scaffold, a resin with an appropriate linker that allows for the attachment of a secondary amine and subsequent cleavage under desired conditions is required. 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice as it allows for the attachment of amines and cleavage under mildly acidic conditions, preserving many acid-sensitive functional groups in the final product.
Protocol 3.1: Swelling of 2-Chlorotrityl Chloride Resin
-
Place the desired amount of 2-chlorotrityl chloride resin (e.g., 1 g, loading capacity typically 1.0-1.6 mmol/g) into a fritted solid-phase synthesis vessel.
-
Add dichloromethane (DCM, ~10 mL per gram of resin) to the vessel.
-
Gently agitate the resin slurry for at least 30 minutes at room temperature to allow for complete swelling of the resin beads.
-
Drain the DCM by applying gentle vacuum or nitrogen pressure.
Loading of 2,7-Diazaspiro[4.5]decan-1-one onto the Resin
To ensure that the diversification can occur at both nitrogen atoms, a mono-acylation of the symmetrical diamine on the solid support is the desired first step. This can be achieved by using a large excess of the diamine relative to the reactive sites on the resin.
Protocol 3.2: Mono-attachment of 2,7-Diazaspiro[4.5]decan-1-one to 2-CTC Resin
-
Dissolve 2,7-Diazaspiro[4.5]decan-1-one (10-20 equivalents relative to the resin loading capacity) in a solution of DCM containing N,N-diisopropylethylamine (DIPEA, 20-40 equivalents).
-
Add the solution to the swollen 2-CTC resin from Protocol 3.1.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove excess reagents.
-
To cap any unreacted chlorotrityl groups, treat the resin with a solution of methanol/DIPEA in DCM (e.g., 1:1:8 v/v/v) for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under high vacuum.
Diversification of the Resin-Bound Scaffold
With the scaffold attached to the resin via one of the secondary amines, the remaining free amine is available for a wide range of chemical transformations.
Protocol 3.3.1: N-Acylation of Resin-Bound 2,7-Diazaspiro[4.5]decan-1-one
-
Swell the resin-bound scaffold in DMF (~10 mL per gram of resin) for 30 minutes.
-
In a separate vial, pre-activate the carboxylic acid (3-5 equivalents relative to resin loading) with a coupling agent such as HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 10 minutes.
-
Add the pre-activated carboxylic acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-12 hours. The reaction progress can be monitored using a colorimetric test for secondary amines (e.g., chloranil test).
-
Once the reaction is complete, drain the solution and wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under high vacuum.
| Reagent/Parameter | Condition | Rationale |
| Solvent | DMF | Excellent swelling solvent for polystyrene-based resins and good for peptide coupling reactions. |
| Coupling Agent | HATU | Highly efficient coupling reagent that minimizes racemization. Other reagents like HBTU or DIC/HOBt can also be used. |
| Base | DIPEA | Non-nucleophilic base to activate the carboxylic acid and neutralize any acidic byproducts. |
| Equivalents | 3-5 eq. | Using an excess of reagents drives the reaction to completion on the solid support. |
| Monitoring | Chloranil Test | A qualitative test to detect the presence of free secondary amines on the resin, indicating an incomplete reaction. |
For the second diversification, the lactam carbonyl of the scaffold can be utilized for reactions such as reductive amination.
Protocol 3.3.2: Reductive Amination of the Lactam
This protocol is a conceptual outline and would require optimization.
-
Swell the resin from the previous step in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Add a primary amine (5-10 equivalents) and a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 5-10 equivalents).
-
Agitate the mixture at room temperature for 12-24 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCE, DMF, DCM, and methanol.
-
Dry the resin under high vacuum.
Cleavage of the Final Product from the Resin
The final step is the cleavage of the synthesized compound from the solid support. For 2-CTC resin, a mild acidic cocktail is typically used.
Protocol 3.4: Cleavage from 2-CTC Resin
-
Swell the dried, final product-bound resin in DCM for 30 minutes.
-
Drain the DCM and add a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (e.g., 1-5% TFA in DCM). The concentration of TFA can be optimized to minimize side reactions.
-
Agitate the mixture at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate containing the cleaved product.
-
Wash the resin with additional DCM (2x) and combine the filtrates.
-
Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.
| Cleavage Cocktail Component | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 1-5% in DCM | Mildly acidic reagent to cleave the trityl linker. |
| Dichloromethane (DCM) | 95-99% | Solvent for the cleavage reaction. |
Analytical Characterization
Throughout the solid-phase synthesis, it is important to monitor the progress of the reactions. After cleavage, the final products should be characterized to confirm their identity and purity.
-
On-Resin Analysis:
-
Colorimetric Tests: Qualitative tests like the chloranil test can be used to detect the presence of free secondary amines.
-
FT-IR Spectroscopy: Can be used to monitor the appearance or disappearance of key functional groups on the resin.
-
-
Off-Resin Analysis:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for analyzing the purity and confirming the molecular weight of the cleaved product.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information of the purified final compound.
-
Conclusion
The 2,7-Diazaspiro[4.5]decan-1-one scaffold, in conjunction with solid-phase synthesis, provides a powerful platform for the generation of diverse and structurally complex compound libraries. The protocols outlined in this guide offer a starting point for researchers to explore the vast chemical space accessible from this versatile building block, ultimately aiding in the discovery of novel therapeutic agents. The inherent three-dimensionality and tunable physicochemical properties of these spirocyclic compounds make them valuable assets in modern drug discovery programs.
References
- 1. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of a library of functionalized aminodiol scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
The Versatile Scaffold: 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride as a Privileged Building Block in Spirocyclic Drug Discovery
Introduction: The Significance of Three-Dimensionality in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is a perpetual endeavor. Spirocyclic compounds, characterized by their unique three-dimensional architecture, have emerged as a compelling class of molecules in drug discovery programs.[1][2] Their rigidified conformations can lead to improved binding affinity and selectivity for biological targets, while their inherent structural complexity often translates to favorable physicochemical properties and metabolic stability. Within this fascinating molecular family, 2,7-diazaspiro[4.5]decan-1-one hydrochloride stands out as a highly valuable and versatile building block, offering a gateway to a diverse array of spirocyclic derivatives with significant therapeutic potential.
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step methodologies but also the underlying scientific rationale for leveraging this compound in the synthesis of innovative spirocyclic compounds.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. This compound is a stable, crystalline solid that is amenable to a variety of reaction conditions.
| Property | Value | Source |
| CAS Number | 1187173-43-8 | [3] |
| Molecular Formula | C₈H₁₅ClN₂O | [3] |
| Molecular Weight | 190.67 g/mol | [3] |
| Appearance | Solid | [4] |
| Storage | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). | [5] |
Synthetic Utility and Key Reactions
The synthetic utility of this compound stems from the presence of two distinct nitrogen atoms within its framework: a secondary amine and a lactam nitrogen. The secondary amine is the primary site for derivatization, allowing for the introduction of a wide range of substituents through various chemical transformations.
Protocol 1: N-Arylation via Buchwald-Hartwig Cross-Coupling
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and it is particularly well-suited for the N-arylation of 2,7-diazaspiro[4.5]decan-1-one. This reaction allows for the introduction of diverse aryl and heteroaryl moieties, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos) is crucial for an efficient catalytic cycle. The ligand stabilizes the palladium center and facilitates both the oxidative addition of the aryl halide and the reductive elimination of the desired product.
-
Base: A base, such as cesium carbonate (Cs₂CO₃), is required to deprotonate the secondary amine of the diazaspirocycle, generating the active nucleophile for the cross-coupling reaction.
-
Solvent: An inert, high-boiling solvent like dioxane is typically used to ensure the reaction can be heated to a temperature sufficient to drive the catalytic cycle to completion.
Experimental Protocol:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol), the desired aryl halide (1.1 mmol), cesium carbonate (2.5 mmol), Pd₂(dba)₃ (0.05 mmol), and Xantphos (0.1 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated spirocyclic compound.
Caption: Buchwald-Hartwig N-Arylation Workflow.
Protocol 2: Reductive Amination
Reductive amination is a classic and highly effective method for forming carbon-nitrogen bonds, and it can be employed to introduce alkyl substituents onto the secondary amine of the diazaspirocycle.[6][7] This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate upon reaction with an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other common reducing agents like sodium borohydride, which minimizes side reactions.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction as they are relatively non-polar and aprotic, providing a suitable environment for both iminium ion formation and reduction.
-
Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate, especially when using less reactive ketones.
Experimental Protocol:
-
Dissolve this compound (1.0 mmol) and the desired aldehyde or ketone (1.2 mmol) in dichloromethane (15 mL).
-
Add a catalytic amount of acetic acid (0.1 mmol), if necessary.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated spirocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 2,7-diazaspiro[4.5]decan-1-one suppliers USA [americanchemicalsuppliers.com]
- 4. 2,7-diazaspiro[4.5]decan-1-one, 2-methyl-, hydrochloride (1:1) AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. bio-fount.com [bio-fount.com]
- 6. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Coupling Reactions with 2,7-Diazaspiro[4.5]decan-1-one
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-diazaspiro[4.5]decan-1-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of novel therapeutics. This spirocyclic system has been identified as a key pharmacophore in the development of potent and selective inhibitors for a range of biological targets, including TYK2/JAK1 kinases for inflammatory bowel disease and RIPK1 kinase in necroptosis-driven inflammatory conditions.[1][2][3] The ability to functionalize the two distinct nitrogen atoms of the diazaspirocycle allows for the precise spatial orientation of substituents, enabling fine-tuning of pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
These application notes provide detailed, field-proven protocols for the most common and effective coupling reactions involving the 2,7-diazaspiro[4.5]decan-1-one scaffold. The methodologies described herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic campaigns. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the choice of reagents and conditions, thereby empowering scientists to not only execute these protocols but also to troubleshoot and adapt them for their specific molecular targets.
Amide Bond Formation: Acylation of the Secondary Amine (N7)
The most common initial functionalization of the 2,7-diazaspiro[4.5]decan-1-one core is the acylation of the more nucleophilic secondary amine at the 7-position. This is typically achieved through standard amide coupling protocols. The choice of coupling reagent is critical and often depends on the steric and electronic properties of the carboxylic acid coupling partner.
Mechanistic Rationale: HATU-Mediated Amide Coupling
For many applications, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is the coupling reagent of choice due to its high efficiency and rapid reaction rates.[4][5] The reaction proceeds through the formation of a highly activated OAt-ester of the carboxylic acid.[4][6] The mechanism involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[5][6] The resulting carboxylate then attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly converted to the OAt-active ester.[4] The amine nucleophile (2,7-diazaspiro[4.5]decan-1-one) then attacks the activated ester to form the desired amide bond.[4][6] The pyridine nitrogen in the HOAt leaving group is thought to facilitate the reaction through a hydrogen-bonded, 7-membered cyclic transition state.[4]
Caption: HATU-mediated amide coupling workflow.
Detailed Protocol: General Procedure for HATU Coupling
This protocol is a general guideline and may require optimization based on the specific substrates used.
Materials:
-
2,7-Diazaspiro[4.5]decan-1-one hydrochloride
-
Carboxylic acid of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.2 M).
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA or TEA (3.0 eq) to the reaction mixture to neutralize the hydrochloride salt and facilitate the deprotonation of the carboxylic acid. Stir for 5-10 minutes.
-
Add HATU (1.2 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired amide.
| Parameter | Recommended Condition | Rationale |
| Amine | 1.1 eq | A slight excess ensures complete consumption of the potentially more valuable carboxylic acid. |
| Coupling Reagent | HATU (1.2 eq) | Highly efficient for a broad range of substrates, including sterically hindered ones.[4] |
| Base | DIPEA or TEA (3.0 eq) | Neutralizes the HCl salt and deprotonates the carboxylic acid without competing as a nucleophile. |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are effective at solubilizing the reactants.[4] |
| Temperature | Room Temperature | Generally sufficient for HATU couplings; gentle heating (40-50 °C) can be applied for sluggish reactions. |
| Reaction Time | 2-16 hours | Substrate-dependent; monitor by TLC or LC-MS for completion. |
Buchwald-Hartwig Amination: Arylation of the Lactam Nitrogen (N2)
The functionalization of the lactam nitrogen at the 2-position often requires more specialized cross-coupling methodologies. The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds and is well-suited for this transformation.[7][8][9] This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Mechanistic Rationale: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[8][9][10] The cycle is generally believed to initiate with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species.[7][8] The amide (in this case, the deprotonated lactam of 2,7-diazaspiro[4.5]decan-1-one) then coordinates to the palladium center. Subsequent reductive elimination from the Pd(II) complex forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[7][8] The choice of ligand for the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and will likely require optimization of the catalyst, ligand, base, and solvent for each specific substrate combination.
Materials:
-
N7-protected-2,7-diazaspiro[4.5]decan-1-one (e.g., N7-Boc or N7-acyl derivative)
-
Aryl or heteroaryl halide (bromide or iodide is preferred)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add the N7-protected-2,7-diazaspiro[4.5]decan-1-one (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (4-10 mol%), and base (2.0 eq) to a dry reaction vessel.
-
Add anhydrous solvent (e.g., toluene or dioxane) to the vessel.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with saturated aqueous NH₄Cl (1x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N2-arylated product.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | Aryl bromide or iodide (1.2 eq) | More reactive than aryl chlorides in oxidative addition.[12] |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or RuPhos | Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[11] |
| Base | NaOt-Bu or K₃PO₄ (2.0 eq) | A strong, non-nucleophilic base is required to deprotonate the lactam. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents with boiling points suitable for the required reaction temperatures. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the catalytic cycle. |
| Reaction Time | 4-24 hours | Highly dependent on the reactivity of the coupling partners and the catalyst system. |
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
While less common for direct functionalization of the diazaspiro[4.5]decan-1-one core itself, the Suzuki-Miyaura coupling is invaluable for modifying aryl or heteroaryl groups that have been previously attached to the scaffold.[13][14] For instance, if an N-aryl bromide derivative has been synthesized via Buchwald-Hartwig amination, the bromide can be further functionalized through a Suzuki coupling.
Mechanistic Rationale: Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[13] The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound, which then transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol assumes the starting material is an N-aryl halide derivative of 2,7-diazaspiro[4.5]decan-1-one.
Materials:
-
N-aryl halide-substituted 2,7-diazaspiro[4.5]decan-1-one derivative
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, or DMF/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction flask, add the N-aryl halide-substituted diazaspiro[4.5]decan-1-one derivative (1.0 eq), the boronic acid or ester (1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Heat the reaction to 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired biaryl product.
| Parameter | Recommended Condition | Rationale |
| Boronic Acid/Ester | 1.5 eq | An excess is used to drive the reaction to completion and account for potential protodeboronation. |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) | These are robust and commonly used catalysts for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | An aqueous base is required for the transmetalation step. |
| Solvent | Dioxane/Water or Toluene/Water (e.g., 4:1) | A mixture of an organic solvent and water is necessary to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Thermal energy is needed to promote the steps of the catalytic cycle. |
| Reaction Time | 2-12 hours | Dependent on the substrates and catalyst used. |
Troubleshooting and Key Considerations
-
Low Yields in Amide Coupling: If yields are low, consider using a different coupling reagent (e.g., EDC/HOBt or T3P).[15][16] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated ester intermediate. For sterically hindered substrates, microwave irradiation may improve yields and reduce reaction times.[17]
-
Side Reactions in Buchwald-Hartwig Amination: Hydrodehalogenation of the aryl halide can be a competing side reaction.[8] This can sometimes be mitigated by carefully screening ligands and bases. Ensure the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Protodeboronation in Suzuki Coupling: Boronic acids can be unstable and undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at high temperatures. Using a boronic ester (e.g., a pinacol ester) can improve stability.
-
Purification Challenges: The byproducts from these reactions (e.g., tetramethylurea from HATU couplings, phosphine oxides from Buchwald-Hartwig reactions) can sometimes co-elute with the desired product. Careful optimization of the chromatographic conditions is often necessary.
Conclusion
The 2,7-diazaspiro[4.5]decan-1-one scaffold is a valuable building block in the synthesis of complex molecules with significant therapeutic potential. The protocols outlined in these application notes for amide coupling, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling provide a robust foundation for the functionalization of this important core. By understanding the underlying mechanisms and paying close attention to the experimental details, researchers can effectively utilize these powerful synthetic tools to advance their drug discovery and development programs.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mdpi.com [mdpi.com]
- 15. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of TYK2/JAK1 Inhibitors Utilizing 2,7-Diazaspiro[4.5]decan-1-one Scaffolds
Introduction: Targeting TYK2 and JAK1 in Autoimmune Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular non-receptor tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] These signaling pathways are critical for immune cell development, activation, and function. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, lupus, and inflammatory bowel disease.[2][3]
TYK2, in particular, has emerged as a significant therapeutic target. It associates in pairs with other JAK family members, such as JAK1 and JAK2, to mediate signaling for key cytokines like IL-12, IL-23, and Type I interferons (IFNs).[4][5] This signaling is crucial for the differentiation and function of T-helper 1 (Th1) and Th17 cells, which are central to the inflammatory cascade in many autoimmune conditions.[5] Specifically, the IL-23/Th17 axis, which is dependent on TYK2, is a well-established pathogenic pathway in psoriasis.[3]
Given the overlapping roles of JAK family members in various physiological processes, achieving selectivity is a primary challenge in developing JAK inhibitors (jakinibs). While broader-acting JAK inhibitors have shown clinical efficacy, they are also associated with side effects stemming from the inhibition of multiple JAK isoforms. This has driven the development of next-generation inhibitors with improved selectivity. One such advancement is the selective inhibition of TYK2.
A novel and highly successful strategy for achieving TYK2 selectivity has been the development of allosteric inhibitors that target the regulatory pseudokinase (JH2) domain, rather than the highly conserved ATP-binding site in the active kinase (JH1) domain.[5][6] This approach has led to the discovery of deucravacitinib (BMS-986165), a first-in-class, oral, selective TYK2 inhibitor approved for the treatment of moderate-to-severe plaque psoriasis.[7][8] A key structural feature of deucravacitinib and other emerging TYK2/JAK1 inhibitors is the incorporation of a 2,7-diazaspiro[4.5]decan-1-one moiety. This spirocyclic scaffold plays a crucial role in orienting the molecule within the JH2 binding pocket, contributing significantly to its potency and selectivity.
This document provides a detailed guide for researchers on the application of 2,7-diazaspiro[4.5]decan-1-one and its analogs in the synthesis of selective TYK2 and dual TYK2/JAK1 inhibitors.
The TYK2/JAK1 Signaling Pathway
The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAK proteins into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the cytokine receptor. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[1][2]
Synthetic Protocols: The Case of Deucravacitinib
The synthesis of deucravacitinib provides an excellent case study for the application of the 2,7-diazaspiro[4.5]decan-1-one scaffold. The commercial process development for this drug focused on creating a robust, scalable, and efficient synthesis.[8][9]
Workflow for Deucravacitinib Synthesis
Protocol 1: Synthesis of the 2,7-Diazaspiro[4.5]decan-1-one Intermediate
The synthesis of the core spirocyclic structure is a critical part of the overall process. While specific patent literature outlines multiple routes[10], a general representative synthesis is described below.
Materials:
-
N-Boc-4-piperidone
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Knoevenagel Condensation: To a solution of N-Boc-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add ammonium acetate (0.2 eq). Reflux the mixture for 4-6 hours, monitoring by TLC for the disappearance of the starting material. Cool the reaction to room temperature and concentrate under reduced pressure. The resulting residue is the crude Knoevenagel adduct.
-
Michael Addition and Cyclization: Dissolve the crude adduct in absolute ethanol and add a solution of sodium ethoxide (1.5 eq) in ethanol dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by LC-MS.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2 and reflux for 8-12 hours. This step hydrolyzes the ester and nitrile groups and promotes decarboxylation.
-
Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected 2,7-diazaspiro[4.5]decan-1-one.
-
Deprotection: Dissolve the purified product in a solution of HCl in diethyl ether or dioxane and stir at room temperature for 2-4 hours. The hydrochloride salt of 2,7-diazaspiro[4.5]decan-1-one will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the desired intermediate.
Causality Behind Experimental Choices:
-
The use of N-Boc-4-piperidone provides a readily available starting material with a protecting group that is stable to the initial reaction conditions but can be easily removed at a later stage.
-
The Knoevenagel condensation followed by a Michael addition/cyclization cascade is an efficient method for constructing the spirocyclic core.
-
Acidic hydrolysis is necessary to convert the intermediate functional groups to the desired lactam structure.
Protocol 2: Final Assembly of Deucravacitinib via Buchwald-Hartwig Coupling
The final key step in the synthesis of deucravacitinib is a palladium-catalyzed Buchwald-Hartwig amination, which couples the spirocyclic amine with the triazole-pyridazine fragment.[8]
Materials:
-
2,7-Diazaspiro[4.5]decan-1-one hydrochloride (from Protocol 1)
-
The deuterated methylamide of 6-chloro-5-(1-methyl-1H-1,2,4-triazol-3-yl)pyridazine-3-carboxamide (prepared separately)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SL-J009 or similar biaryl phosphine ligands)
-
A dual-base system (e.g., DBU and K₂CO₃)
-
Anhydrous solvent (e.g., acetonitrile/toluene mixture)
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with the pyridazine carboxamide fragment (1.0 eq), this compound (1.1 eq), potassium carbonate (K₂CO₃, 3.6 eq), and the phosphine ligand (0.0158 eq).
-
Catalyst Addition: Add the palladium(II) acetate (0.0075 eq) and the anhydrous solvent mixture.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.0 eq).
-
Reaction: Heat the mixture to 70 °C and stir for 18-24 hours, or until LC-MS analysis indicates complete consumption of the starting materials.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deucravacitinib can be purified by crystallization or column chromatography to yield the final product.
Causality Behind Experimental Choices:
-
The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming C-N bonds, which is ideal for this final coupling step.
-
The use of a 'dual-base' system (an inorganic base like K₂CO₃ and an organic base like DBU) was found to be crucial for achieving high yields and purity on a large scale.[8]
-
The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the coupling reaction and needs to be optimized for specific substrates.
Expanding the Scope: 2,8-Diazaspiro[4.5]decan-1-one for Dual TYK2/JAK1 Inhibition
Recent research has also explored isomers of the spirocyclic core, such as 2,8-diazaspiro[4.5]decan-1-one, to develop dual TYK2/JAK1 inhibitors.[11][12] This approach aims to provide a broader cytokine inhibition profile, which could be beneficial in diseases like inflammatory bowel disease where both TYK2 and JAK1 mediated pathways are implicated.
A study published in the Journal of Medicinal Chemistry described a series of 2,8-diazaspiro[4.5]decan-1-one derivatives that exhibited potent inhibition of both TYK2 and JAK1 with significant selectivity over JAK2.[11] The lead compound from this series demonstrated excellent potency and metabolic stability, as well as potent anti-inflammatory effects in an animal model of ulcerative colitis.[11][12]
The synthesis of these analogs follows similar principles to those outlined for deucravacitinib, involving the construction of the spirocyclic core followed by coupling to a suitable heterocyclic fragment. The variation in the spirocycle's nitrogen position allows for different exit vectors and interactions within the kinase binding pocket, enabling the modulation of selectivity profiles.
Data Summary
| Compound | Target(s) | IC₅₀ (nM) | Scaffold | Key Application | Reference |
| Deucravacitinib (BMS-986165) | Selective TYK2 (JH2 domain) | High Potency | 2,7-Diazaspiro[4.5]decan-1-one | Psoriasis, Autoimmune Diseases | [6][7] |
| Compound 48 | Dual TYK2/JAK1 | TYK2: 6 nM, JAK1: 37 nM | 2,8-Diazaspiro[4.5]decan-1-one | Inflammatory Bowel Disease | [11][12] |
Conclusion and Future Perspectives
The 2,7-diazaspiro[4.5]decan-1-one scaffold and its isomers have proven to be exceptionally valuable in the design of selective TYK2 and dual TYK2/JAK1 inhibitors. The successful development and approval of deucravacitinib underscore the therapeutic potential of targeting the TYK2 pseudokinase domain and validate the importance of this specific spirocyclic moiety in achieving allosteric inhibition. The protocols and insights provided herein offer a foundation for researchers to explore the synthesis and application of these privileged structures in the ongoing quest for safer and more effective treatments for autoimmune and inflammatory diseases. Future work in this area will likely focus on further refining the selectivity profiles of these inhibitors, exploring new heterocyclic partners for the spirocyclic core, and expanding their therapeutic applications to a wider range of immune-mediated disorders.
References
- 1. Frontiers | JAK-STAT pathway, type I/II cytokines, and new potential therapeutic strategy for autoimmune bullous diseases: update on pemphigus vulgaris and bullous pemphigoid [frontiersin.org]
- 2. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Radiolabeled and Stable-Isotope Labeled Deucravacitinib (BMS-986165) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2024017150A1 - Method for synthesizing deucravacitinib - Google Patents [patents.google.com]
- 11. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Welcome to the technical support center for the synthesis of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and improve the yield and purity of this valuable spirocyclic scaffold. Drawing from established principles in organic synthesis and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols.
Introduction to the Synthetic Challenge
The 2,7-diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. However, its synthesis, particularly the construction of the spirocyclic lactam, can be challenging. Issues such as low yields, difficult purifications, and unexpected side reactions are common hurdles. This guide will address these issues in a practical, question-and-answer format, focusing on a plausible and commonly employed synthetic strategy.
Proposed Synthetic Pathway
A common and logical synthetic route to 2,7-Diazaspiro[4.5]decan-1-one involves the construction of a key aminonitrile precursor, followed by cyclization to the lactam, and a final deprotection step to yield the hydrochloride salt. This guide will focus on troubleshooting this multi-step sequence.
Caption: Proposed multi-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Stage 1: Synthesis of N-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)
Question 1: My Strecker reaction is showing low conversion to the aminonitrile. What are the likely causes and how can I improve the yield?
Answer: Low conversion in a Strecker synthesis of α-aminonitriles can often be attributed to several factors related to reagent quality, reaction conditions, and equilibrium.[1]
-
Cause & Explanation:
-
Reagent Quality: The purity of N-Boc-4-piperidone is crucial. Impurities can lead to side reactions. The cyanide source (e.g., KCN or NaCN) should be fresh and dry, as cyanide salts can degrade upon exposure to moisture and atmospheric CO2.
-
pH Control: The pH of the reaction mixture is critical. The reaction requires a slightly acidic to neutral pH to ensure a sufficient concentration of both free amine (for nucleophilic attack on the cyanide) and protonated imine. If the pH is too low, the concentration of the nucleophilic amine will be too low. If the pH is too high, the formation of the iminium ion intermediate is disfavored.
-
Reaction Equilibrium: The Strecker reaction is reversible. The equilibrium may not favor the product under your current conditions.
-
-
Troubleshooting & Optimization Protocol:
-
Reagent Verification: Ensure N-Boc-4-piperidone is pure by NMR or LC-MS. Use freshly opened and finely ground KCN or NaCN.
-
pH Adjustment: Monitor and adjust the pH of the reaction mixture to be in the range of 7-9. The use of an ammonium salt (e.g., NH4Cl) acts as a buffer and the source of ammonia.
-
Temperature and Time: While often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Order of Addition: A common procedure is to first mix the piperidone and the ammonium salt, followed by the addition of the cyanide source. This allows for the in-situ formation of the imine or iminium ion.
-
Question 2: I am observing a significant amount of a side-product that appears to be the cyanohydrin of N-Boc-4-piperidone. How can I prevent this?
Answer: The formation of a cyanohydrin is a common competitive reaction in the Strecker synthesis. It arises from the direct nucleophilic attack of the cyanide ion on the carbonyl group of the piperidone.
-
Cause & Explanation:
-
Reaction Conditions: Conditions that favor direct carbonyl attack over imine formation will lead to the cyanohydrin byproduct. This can include a low concentration of the amine component or a pH that is not optimal for imine formation.
-
-
Troubleshooting & Optimization Protocol:
-
Increase Amine Concentration: Ensure a sufficient excess of the ammonium salt (e.g., NH4Cl) is used to drive the equilibrium towards imine formation.
-
Pre-formation of Imine (optional): In some cases, pre-forming the imine by reacting N-Boc-4-piperidone with ammonia in a separate step before the addition of the cyanide source can minimize cyanohydrin formation.
-
Solvent Choice: The choice of solvent can influence the relative rates of imine and cyanohydrin formation. Protic solvents like water or ethanol are commonly used and generally favor the desired reaction.
-
Stage 2: Reductive Cyclization to form the Spirolactam
Question 3: My reductive cyclization of the aminonitrile is giving a low yield of the desired lactam. What are the alternative methods and how can I optimize them?
Answer: The conversion of an aminonitrile to a lactam can be challenging. The yield can be affected by the choice of method (reductive cyclization vs. hydrolysis followed by cyclization) and the specific reaction conditions.
-
Method 1: Catalytic Hydrogenation (Reductive Cyclization)
-
Explanation: This method involves the simultaneous reduction of the nitrile to a primary amine and its subsequent intramolecular cyclization with the ester (if present) or an activated carboxylate to form the lactam. Raney Nickel is a common catalyst for this transformation.
-
Potential Issues: Catalyst poisoning, incomplete reaction, and side reactions such as over-reduction or polymerization can lead to low yields.
-
Troubleshooting & Optimization Protocol:
-
Catalyst Activity: Use a fresh, high-activity Raney Nickel catalyst. The amount of catalyst can be critical; typically 10-20 wt% is a good starting point.
-
Hydrogen Pressure: High-pressure hydrogenation (50-100 psi) is often required for efficient nitrile reduction.
-
Solvent: A protic solvent like ethanol or methanol is typically used. The presence of a small amount of ammonia can sometimes suppress side reactions.
-
Temperature: The reaction may require heating (e.g., 50-80 °C) to proceed at a reasonable rate.
-
-
-
Method 2: Two-Step Hydrolysis and Cyclization
-
Explanation: This involves the hydrolysis of the nitrile to a carboxylic acid or an amide, followed by a separate cyclization step to form the lactam.[2][3][4][5]
-
Potential Issues: The hydrolysis of nitriles often requires harsh acidic or basic conditions, which can lead to decomposition or side reactions.[2][3][4][5] The subsequent cyclization may also be low-yielding.
-
Troubleshooting & Optimization Protocol:
-
Controlled Hydrolysis: For hydrolysis to the amide, milder conditions such as using concentrated sulfuric acid at a controlled temperature (e.g., 0-25 °C) can be attempted to avoid over-hydrolysis to the carboxylic acid.
-
Cyclization Conditions: If the carboxylic acid is formed, cyclization can be promoted using standard peptide coupling reagents (e.g., EDC, DCC) or by converting the acid to an acid chloride followed by intramolecular amidation.
-
-
Stage 3: Boc Deprotection and Hydrochloride Salt Formation
Question 4: The Boc deprotection of my spirolactam is incomplete or very slow. How can I drive the reaction to completion?
Answer: Incomplete Boc deprotection is a frequent issue, often related to the stability of the Boc group in a specific molecular context or insufficient acid strength.[6][7]
-
Cause & Explanation:
-
Insufficient Acid: The concentration or strength of the acid may not be sufficient to efficiently cleave the Boc group.
-
Steric Hindrance: The spirocyclic nature of the molecule might create some steric hindrance around the Boc-protected nitrogen, slowing down the reaction.
-
Solvent Effects: The choice of solvent can influence the efficiency of the deprotection.
-
-
Troubleshooting & Optimization Protocol:
-
Increase Acid Concentration/Equivalents: If using HCl in a solvent like dioxane or ethyl acetate, ensure it is a concentrated solution (e.g., 4M). You can also increase the number of equivalents of HCl used.
-
Switch to a Stronger Acid: Trifluoroacetic acid (TFA) is a stronger acid and can be more effective for stubborn Boc groups. A common condition is 20-50% TFA in dichloromethane (DCM).[6]
-
Increase Temperature: Gentle heating (e.g., to 40 °C) can accelerate the deprotection, but should be done with caution to avoid potential side reactions.
-
Monitor Progress: Always monitor the reaction by TLC or LC-MS to determine the optimal time and avoid prolonged exposure to strong acid.
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| HCl | 4M in Dioxane or Ethyl Acetate, RT | Often precipitates the product as the HCl salt, simplifying isolation.[6] | Can be slower than TFA. |
| TFA | 20-50% in DCM, 0 °C to RT | Fast and effective for most substrates.[6] | Can lead to t-butylation side reactions; TFA salts can be oily.[8] |
Question 5: After Boc deprotection with TFA, I am observing byproducts with a mass increase of +56 Da. What are these and how can I prevent them?
Answer: A mass increase of +56 Da is characteristic of tert-butylation, a common side reaction during acid-mediated Boc deprotection.[6]
-
Cause & Explanation:
-
Reactive Cation Formation: The deprotection mechanism generates a reactive tert-butyl cation. This electrophile can then alkylate any nucleophilic sites on your molecule. In the case of 2,7-Diazaspiro[4.5]decan-1-one, the lactam nitrogen or the newly deprotected amine could potentially be alkylated, though this is less common. More likely are reactions with other sensitive functional groups if present.
-
-
Troubleshooting & Optimization Protocol:
-
Use Cation Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[6]
-
Common Scavengers:
-
Triisopropylsilane (TIS): Very effective at reducing the tert-butyl cation. A common mixture is TFA/TIS/H2O (95:2.5:2.5).
-
Anisole or Thioanisole: These are good scavengers, particularly if you have electron-rich aromatic rings in your molecule.
-
-
Lower Temperature: Running the deprotection at a lower temperature (e.g., 0 °C) can reduce the rate of the alkylation side reaction.
-
Switch to HCl: Using HCl for deprotection often avoids the issue of tert-butylation as the tert-butyl cation is more effectively scavenged by the chloride ion to form tert-butyl chloride.
-
Caption: A logical workflow for troubleshooting the Boc deprotection and salt formation step.
Question 6: I am having difficulty crystallizing the final hydrochloride salt, resulting in a low isolated yield. What can I do to improve the crystallization?
Answer: The crystallization of amine hydrochloride salts can be sensitive to the solvent system, moisture, and impurities.
-
Cause & Explanation:
-
Solvent Choice: The polarity of the solvent is crucial for inducing crystallization. The hydrochloride salt is often much less soluble in organic solvents than the free base.
-
Residual Water: The presence of water can sometimes inhibit crystallization or lead to the formation of oils.
-
Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.
-
-
Troubleshooting & Optimization Protocol:
-
Solvent Screening: If the product precipitates directly from the deprotection reaction (e.g., when using HCl in dioxane), this is ideal. If not, after removing the reaction solvent, try dissolving the crude product in a minimal amount of a polar solvent (e.g., methanol, isopropanol) and then add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, MTBE) dropwise until turbidity is observed. Then, allow the solution to stand, preferably at a lower temperature.
-
Anhydrous Conditions: Ensure all solvents used for crystallization are anhydrous.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a seed crystal can initiate crystallization.
-
Purification of Crude Product: If crystallization is consistently failing, it may be necessary to purify the crude free base by column chromatography before attempting the salt formation and crystallization.
-
Co-crystal Formation: In some challenging cases, co-crystallization with a suitable organic acid might be an alternative to obtain a crystalline solid.[9][10][11][12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during this synthesis?
A1: Several steps in this synthesis require specific safety measures:
-
Cyanide Salts: KCN and NaCN are highly toxic. Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Have a cyanide poisoning antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic HCN gas.
-
Strong Acids: TFA and concentrated HCl are corrosive. Handle them with care in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the hydrogenation equipment is properly set up and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
Q2: Can I use other protecting groups for the piperidine nitrogen instead of Boc?
A2: Yes, other protecting groups can be used, but the choice will affect the deprotection conditions.
-
Cbz (Carboxybenzyl): This group is stable to the acidic conditions used for Boc deprotection but can be removed by catalytic hydrogenation. If you are using hydrogenation for the reductive cyclization step, the Cbz group may be cleaved simultaneously.
-
Fmoc (Fluorenylmethyloxycarbonyl): This group is base-labile and would not be suitable for the acidic conditions of the later steps.
Q3: What analytical techniques are most useful for monitoring the progress of these reactions?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion, purity, and identity of the components in the reaction mixture by giving both retention times and mass-to-charge ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product. 1H and 13C NMR will confirm the successful formation of the spirocyclic core and the removal of the Boc group.
References
- 1. Strecker Synthesis [organic-chemistry.org]
- 2. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Welcome to the dedicated technical support guide for the purification of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile spirocyclic scaffold. The unique structure of this compound, featuring a lactam and a secondary amine within a spirocyclic system, presents specific purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a valuable building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents.[1] Its synthesis commonly involves the acidic deprotection of a Boc-protected precursor. While this method is efficient, it often leads to characteristic impurities that can be challenging to remove. The high polarity of the hydrochloride salt further complicates purification, often rendering standard chromatographic and recrystallization techniques ineffective without careful optimization.
This guide will address the most frequently encountered purification issues, providing both the underlying chemical principles and practical, step-by-step solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My final product is contaminated with the Boc-protected starting material. How can I remove it?
This is the most common impurity issue. The Boc-protected precursor is significantly less polar than the desired hydrochloride salt. This difference in polarity is the key to its removal.
Troubleshooting Workflow:
Caption: Decision workflow for removing Boc-protected impurity.
Detailed Protocols:
-
Protocol 1: Solvent Trituration/Washing
-
Principle: The non-polar Boc-protected starting material will have good solubility in solvents like diethyl ether or ethyl acetate, while the polar hydrochloride salt of the product will be largely insoluble.[2]
-
Procedure:
-
Place the crude solid in a flask.
-
Add a sufficient volume of diethyl ether or ethyl acetate to form a slurry.
-
Stir the slurry vigorously at room temperature for 15-30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a fresh portion of the chosen solvent.
-
Dry the purified solid under vacuum.
-
-
Trustworthiness Check: Analyze the filtrate by TLC or LC-MS to confirm that the impurity has been washed away. The solid product should show a significant increase in purity.
-
-
Protocol 2: Recrystallization
-
Principle: For amine hydrochlorides, alcoholic solvents or mixed solvent systems are often effective for recrystallization. Isopropanol is a good starting point as many hydrochloride salts have lower solubility in it compared to methanol or ethanol.[2] A mixed system, such as ethanol and diethyl ether, can also be effective, where the product is dissolved in the more polar solvent (ethanol) and then precipitated by the addition of the less polar anti-solvent (ether).[3]
-
Procedure (Isopropanol):
-
Suspend the crude material in a minimal amount of isopropanol.
-
Heat the mixture to reflux to dissolve the solid. If it does not fully dissolve, add more isopropanol dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
-
Trustworthiness Check: The purity of the resulting crystals should be assessed by HPLC or NMR. A sharp melting point is also a good indicator of high purity.
-
FAQ 2: My product is highly polar and streaks on a standard silica gel column. What are my chromatographic options?
Standard normal-phase chromatography on silica gel is often problematic for highly polar and basic compounds like amine hydrochlorides, leading to poor separation and streaking.[4]
Troubleshooting Workflow:
Caption: Selecting a chromatography method for a polar compound.
Detailed Protocol:
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Purification
-
Principle: HILIC is an excellent technique for purifying very polar compounds that are not well-retained in reverse-phase chromatography.[5] It utilizes a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[6] The polar analyte partitions into the aqueous layer adsorbed on the stationary phase, and elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[5]
-
Procedure:
-
Column: Use a standard silica gel flash column.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water (often with a modifier like 0.1% formic acid or ammonium acetate to improve peak shape)
-
-
Equilibration: Equilibrate the column with a high percentage of Solvent A (e.g., 95-98% A).
-
Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase or a compatible solvent.
-
Elution: Run a gradient, gradually increasing the percentage of Solvent B. For example, a gradient from 2% to 20% water in acetonitrile over 10-15 column volumes.
-
-
Trustworthiness Check: Monitor the fractions by TLC or LC-MS to identify the pure product. HILIC often provides a unique elution order compared to normal or reverse phase, which can be advantageous for separating difficult impurities.
-
FAQ 3: I am struggling to crystallize my product. It either oils out or remains in solution. What can I do?
The hydrochloride salt's high polarity can make it challenging to crystallize from common organic solvents.
Troubleshooting Tips:
| Problem | Potential Cause | Suggested Solution |
| Oiling Out | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | Use a less polar solvent or a mixed solvent system. Ensure slow cooling. Try adding a seed crystal. |
| No Crystallization | The compound is too soluble, or the solution is not saturated. | Reduce the volume of the solvent. Cool to a lower temperature (e.g., -20 °C). Add an anti-solvent (a solvent in which the compound is insoluble). Scratch the inside of the flask with a glass rod at the solvent line. |
| Poor Crystal Quality | Cooling was too rapid. | Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
Protocol 4: Anti-Solvent Crystallization
-
Principle: This technique is useful when the compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.
-
Procedure:
-
Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or ethanol).
-
Slowly add a less polar anti-solvent (e.g., diethyl ether or methyl tert-butyl ether) dropwise with stirring until the solution becomes cloudy.
-
Add a few drops of the polar solvent back until the solution becomes clear again.
-
Allow the solution to stand undisturbed at room temperature or in the refrigerator.
-
Collect the crystals by filtration.
-
Purity Assessment
It is crucial to use appropriate analytical techniques to assess the purity of your final product.
| Technique | Application |
| ¹H NMR | Confirms the structure and can reveal the presence of organic impurities. The disappearance of the Boc group's t-butyl signal is a key indicator of successful deprotection. |
| HPLC/LC-MS | Provides a quantitative assessment of purity and can detect trace impurities. A HILIC analytical method may be necessary for good peak shape. |
| Melting Point | A sharp melting point range is indicative of high purity. |
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 4. reddit.com [reddit.com]
- 5. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Overcoming solubility issues of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride in organic solvents
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2,7-Diazaspiro[4.5]decan-1-one hydrochloride in organic solvents. Our guidance is tailored for researchers, scientists, and drug development professionals, offering practical solutions and the scientific rationale behind them.
Understanding the Challenge: The Nature of this compound
This compound is a polar, salt form of the parent spirocyclic compound. The presence of a protonated amine (ammonium cation) and a chloride anion significantly increases its polarity compared to its free amine counterpart. This inherent polarity is the primary reason for its poor solubility in non-polar or weakly polar organic solvents, a common hurdle in various synthetic and analytical applications.
Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Issues
When encountering solubility problems with this compound, a systematic approach can save time and resources. The following workflow provides a step-by-step guide to diagnosing and resolving these issues.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound expected to be most soluble?
As a hydrochloride salt, this compound will exhibit the highest solubility in polar solvents capable of solvating the charged species. Polar protic solvents like methanol and ethanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the recommended starting points. Its solubility in non-polar solvents like hexane, toluene, and diethyl ether is expected to be very low.
Q2: I've tried dissolving the compound in methanol, but it's still not fully soluble. What should I do next?
If you observe limited solubility even in a polar solvent, you can try gentle heating. Increasing the temperature often enhances the solubility of solids in liquids.[1] However, it is crucial to monitor for any signs of degradation, such as a change in color. If heating is ineffective or leads to degradation, a co-solvent approach may be beneficial. Adding a small percentage of a more potent polar solvent, like DMSO to methanol, can sometimes improve solubility.[2]
Q3: Can I use this compound directly in a reaction that requires a non-polar solvent like dichloromethane (DCM)?
Directly dissolving the hydrochloride salt in a non-polar solvent like DCM is highly unlikely to be successful. In such cases, the most effective strategy is to convert the hydrochloride salt to its free amine form. The free amine is significantly less polar and will exhibit much greater solubility in non-polar organic solvents.
Q4: How do I convert the hydrochloride salt to the free amine?
The conversion involves neutralizing the hydrochloride with a mild base. A common method is to dissolve the salt in a suitable solvent (e.g., methanol or water) and then add a weak base, such as sodium bicarbonate or triethylamine, until the pH is neutral to slightly basic. The free amine can then be extracted with an organic solvent. A detailed protocol is provided in the "Experimental Protocols" section below.
Q5: Will converting to the free amine affect my subsequent reaction?
The free amine is a different chemical entity from the hydrochloride salt, and this will likely be the intended reactive species in many organic reactions. It is important to consider that the free amine will have different reactivity and physical properties. Once the reaction is complete, if desired, the product can often be converted back to a hydrochloride salt for purification or storage.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely available in published literature, the following table provides a qualitative guide. We strongly recommend experimentally determining the solubility in your specific solvent system using the protocol provided below.
| Solvent | Polarity | Expected Solubility |
| Water | High (Polar Protic) | High |
| Methanol | High (Polar Protic) | Moderate to High |
| Ethanol | High (Polar Protic) | Moderate |
| Dimethyl Sulfoxide (DMSO) | High (Polar Aprotic) | High |
| N,N-Dimethylformamide (DMF) | High (Polar Aprotic) | High |
| Acetonitrile | Medium (Polar Aprotic) | Low to Moderate |
| Dichloromethane (DCM) | Low | Very Low |
| Toluene | Non-polar | Insoluble |
| Hexane | Non-polar | Insoluble |
Experimental Protocols
Protocol 1: Experimental Determination of Solubility
This protocol outlines a gravimetric method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Sealed glass vials
-
Magnetic stirrer and stir bars
-
Syringe with a chemically resistant filter (e.g., PTFE)
-
Pre-weighed collection vial
-
Vacuum oven or rotary evaporator
Procedure:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure a saturated solution.
-
Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter. This prevents any solid particles from being transferred.
-
Transfer the filtered solution to a pre-weighed collection vial.
-
Evaporate the solvent from the collection vial under reduced pressure (using a vacuum oven or rotary evaporator) until a constant weight of the dissolved solid is achieved.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100
Protocol 2: Conversion of Hydrochloride Salt to Free Amine
This protocol describes a general procedure for converting this compound to its free amine form.
Materials:
-
This compound
-
Methanol or water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another mild base (e.g., 10% aqueous sodium carbonate)
-
Dichloromethane (DCM) or another suitable organic extraction solvent
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in a minimal amount of methanol or water.
-
Slowly add the saturated aqueous sodium bicarbonate solution while stirring until the evolution of gas (CO₂) ceases and the pH of the aqueous layer is approximately 8-9 (test with pH paper).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine.
Note: The stability of the free amine may be lower than that of the hydrochloride salt. It is often advisable to use the freshly prepared free amine in subsequent reactions.
References
Technical Support Center: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Derivatives
Welcome to the technical support center for the synthesis of 2,7-diazaspiro[4.5]decan-1-one derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these complex scaffolds. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our goal is to equip you with the expertise to navigate the intricacies of this synthesis, ensuring the integrity and success of your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 2,7-diazaspiro[4.5]decan-1-one derivatives. Each entry details the potential causes of the issue and provides a step-by-step protocol for resolution.
Question 1: Low or No Yield of the Desired Spirocyclic Product with Complex Unidentifiable Byproducts.
I'm attempting a multi-component reaction to synthesize a 2,7-diazaspiro[4.5]decan-1-one derivative, but I'm observing very low yields of my target compound and a complex mixture of byproducts in my crude NMR. What are the likely causes and how can I troubleshoot this?
Expert Analysis:
Low yields in multi-component reactions (MCRs) for spirocyclic scaffolds often stem from the instability of key intermediates, particularly iminium ions, and competing side reactions. The presence of trace amounts of water can lead to the hydrolysis of crucial imine or iminium intermediates, halting the reaction cascade and leading to a variety of decomposition products. Additionally, the starting materials themselves, such as piperidone derivatives, can undergo self-condensation under acidic or basic conditions.
Troubleshooting Protocol:
-
Strict Anhydrous Conditions:
-
Action: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. Molecular sieves can be added to the reaction mixture to scavenge any residual water.
-
Causality: The primary cause of failure in many MCRs is the hydrolysis of the iminium ion intermediate formed from the piperidone and the amine. Water acts as a nucleophile, attacking the iminium ion and leading to the regeneration of the starting materials or the formation of undesired carbinolamines, which can then decompose.[1][2][3]
-
-
Optimize Reagent Addition and Stoichiometry:
-
Action: Systematically vary the stoichiometry of your reactants. In some cases, a slight excess of one component, such as the isocyanide in an Ugi-type reaction, can drive the reaction towards the desired product. Consider the order of addition; pre-forming the imine before the addition of the other components can sometimes improve yields.
-
Causality: The kinetics of MCRs can be complex. By optimizing the concentration of the reactants, you can favor the desired reaction pathway over competing side reactions.
-
-
Temperature Control:
-
Action: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C). Conversely, if you are observing significant byproduct formation, cooling the reaction may help to suppress these unwanted pathways.
-
Causality: Temperature affects the rates of all reactions involved. Exothermic side reactions may be suppressed at lower temperatures, while the desired reaction may require thermal energy to overcome its activation barrier.
-
Experimental Workflow: Ugi-type Synthesis of a 2,7-Diazaspiro[4.5]decan-1-one Scaffold
Caption: Ugi-type reaction workflow for 2,7-diazaspiro[4.5]decan-1-one synthesis.
Question 2: My reaction produces a significant amount of a fused bicyclic byproduct instead of the desired spirocycle. How can I favor the spirocyclization?
Expert Analysis:
The formation of a fused system versus a spirocyclic system is a common regioselectivity challenge in the synthesis of spiro-lactams.[4][5] This outcome is often dictated by the relative stability of the transition states leading to each product, which can be influenced by steric and electronic factors, as well as the reaction conditions. Fused systems are sometimes the thermodynamically favored product, while the spirocycle may be the kinetically favored one, or vice versa.
Troubleshooting Protocol:
-
Choice of Protecting Group:
-
Action: The nature of the protecting group on the piperidine nitrogen can significantly influence the stereoelectronics of the cyclization. If you are using a bulky protecting group (e.g., Boc), consider switching to a smaller one (e.g., a benzyl group) or one with different electronic properties.
-
Causality: A bulky protecting group can sterically hinder the approach of the reacting moieties required for spirocyclization, potentially favoring the formation of a less hindered fused system.
-
-
Solvent and Temperature Optimization:
-
Action: Systematically screen different solvents and reaction temperatures. Less polar solvents may favor the formation of a more compact transition state, which could lead to the spirocycle. As mentioned previously, lower temperatures often enhance selectivity by favoring the pathway with the lower activation energy.
-
Causality: The solvent can influence the conformation of the acyclic precursor and the stability of the transition states. Temperature affects the kinetic versus thermodynamic product distribution.
-
-
Use of Lewis Acids:
-
Action: The addition of a catalytic amount of a Lewis acid can sometimes alter the regioselectivity of the cyclization. Screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄) at low temperatures.
-
Causality: A Lewis acid can coordinate to carbonyl groups or other Lewis basic sites in the intermediate, altering its conformation and electronic properties, and thereby influencing the regiochemical outcome of the cyclization.
-
Frequently Asked Questions (FAQs)
Q1: I am having trouble purifying my final 2,7-diazaspiro[4.5]decan-1-one derivative. It streaks on silica gel and is difficult to handle. What are the best practices for purification?
A: The basic nature of the two nitrogen atoms in the diazaspiro core can lead to strong interactions with the acidic silica gel, causing streaking and poor separation. Consider the following:
-
Modified Eluent: Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonium hydroxide, to your eluent system to neutralize the acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral).
-
Reverse-Phase Chromatography: Reverse-phase HPLC is often an excellent method for purifying polar, basic compounds. Use a mobile phase of water and acetonitrile or methanol, both containing a small amount of an acid like trifluoroacetic acid (TFA) to protonate the amines and improve peak shape.
-
Salt Formation: If the free base is an oil or difficult to handle, consider converting it to a salt (e.g., a hydrochloride or citrate salt). Salts are often crystalline solids that are easier to purify by recrystallization.
Q2: Can I use N-Boc-4-piperidone as a starting material? Are there any specific side reactions to be aware of?
A: Yes, N-Boc-4-piperidone is a common and useful starting material. However, be aware of the following:
-
Acid Sensitivity: The Boc protecting group is labile under strongly acidic conditions. If your reaction requires a strong acid catalyst, you may experience premature deprotection of the Boc group, leading to side reactions or polymerization.
-
Enamine Formation: Under certain conditions, N-Boc-4-piperidone can react with secondary amines to form enamines. These enamines are nucleophilic and can undergo side reactions such as aldol-type self-condensation, leading to dimerization or oligomerization.[3] To avoid this, ensure that your reaction conditions favor the desired imine formation with a primary amine over enamine formation.
Q3: How can I confirm the formation of the spirocyclic core and rule out the presence of fused isomers?
A: A combination of spectroscopic techniques is essential:
-
¹³C NMR: The spiro carbon is a quaternary carbon and will appear as a characteristic signal in the ¹³C NMR spectrum, typically in the range of 50-70 ppm. The absence of a methine (CH) proton at the junction of the two rings in the ¹H NMR spectrum is also indicative of a spirocycle.
-
2D NMR: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm long-range couplings between protons and carbons, which can help to definitively establish the connectivity of the spirocyclic system. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations that can help to elucidate the stereochemistry of the molecule.
-
X-ray Crystallography: If you can obtain a single crystal of your compound, X-ray crystallography provides unambiguous proof of the structure, including the spirocyclic core and the relative stereochemistry.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields and side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Intramolecular Mannich reaction in the asymmetric synthesis of polysubstituted piperidines: concise synthesis of the dendrobate alkaloid (+)-241D and its C-4 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.cambridge.org [assets.cambridge.org]
- 4. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of 2,7-Diazaspiro[4.5]decan-1-one Functionalization
Welcome to the technical support center for the functionalization of 2,7-diazaspiro[4.5]decan-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic scaffold. The unique topology of this molecule, featuring two distinct nitrogen atoms—an amide (N2) and a secondary amine (N7)—presents both opportunities and challenges for selective chemical modification.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of your synthetic route and achieve your target molecules efficiently and with high purity.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems encountered during the functionalization of the 2,7-diazaspiro[4.5]decan-1-one core. The advice is presented in a question-and-answer format to directly tackle common experimental failures.
N-Arylation of the N7 Position (e.g., Buchwald-Hartwig Amination)
The palladium-catalyzed cross-coupling of an aryl halide with the N7 amine is a cornerstone transformation. However, its success is highly dependent on the precise tuning of multiple reaction parameters.
Question: My N-arylation reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix it?
Answer: This is a common issue that can almost always be traced back to one of four factors: catalyst activity, choice of base, solvent, or substrate quality.
-
Cause 1: Inactive Catalyst System. The Pd(0) active species is sensitive to oxygen and can be easily poisoned.
-
Cause 2: Inappropriate Base. The base's strength, solubility, and steric profile are critical.
-
Solution: For aryl bromides or chlorides, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If you observe decomposition of your starting material, it may be too harsh. In such cases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be a better option, especially for more electron-rich aryl halides.[1]
-
-
Cause 3: Incorrect Solvent Choice. The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Solution: Aprotic polar solvents are standard. Toluene and 1,4-dioxane are excellent starting points.[2] If solubility is an issue, especially with ionic bases, a co-solvent or a more polar solvent like N,N-Dimethylformamide (DMF) can be beneficial, though DMF can sometimes interfere with the catalyst at high temperatures.
-
-
Cause 4: Poor Substrate Quality. Impurities in your diazaspiro-decanone or aryl halide (e.g., water, other nucleophiles) can inhibit the catalyst.
-
Solution: Purify your starting materials immediately before use. Dry the 2,7-diazaspiro[4.5]decan-1-one starting material by azeotropic distillation with toluene or under high vacuum.
-
Below is a workflow to systematically troubleshoot a failing N-arylation reaction.
References
Stability of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride under different conditions
Introduction: Welcome to the technical support guide for 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. This molecule, featuring a spirocyclic system containing a γ-lactam and a piperidine ring, presents a unique stability profile that is critical to understand for successful application in research and drug development. While specific peer-reviewed stability data for this exact compound is not extensively published, this guide provides a comprehensive framework based on the known chemistry of its functional groups and established principles of pharmaceutical stability analysis. Here, we will address frequently asked questions, provide robust troubleshooting guides, and detail experimental protocols to empower you to confidently assess the stability of this compound under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have regarding the handling, storage, and degradation of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
Based on its chemical structure, the primary concerns for the stability of this compound are hydrolysis and, to a lesser extent, oxidation and photodegradation.
Recommended Storage: For routine laboratory use and long-term storage, the compound should be stored in a cool, dry, and dark environment within a tightly sealed container. A standard recommendation for many piperidine series compounds is refrigeration at 2-8°C.[1]
Scientific Rationale:
-
Moisture (Hydrolysis): The γ-lactam ring is susceptible to hydrolysis, which would cleave the ring to form a γ-amino carboxylic acid derivative. Storing in a desiccated environment or under an inert atmosphere (e.g., argon or nitrogen) minimizes contact with atmospheric moisture.
-
Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including hydrolysis and potential thermal decomposition of the piperidine ring.[1][2]
-
Light (Photodegradation): Many nitrogen-containing heterocyclic compounds are sensitive to light. Exposure to UV or even high-intensity visible light can lead to photolytic degradation.[3][4][5] Using amber vials or storing the container in a light-blocking outer package is a necessary precaution.
-
Atmosphere (Oxidation): The secondary amine functionalities within the spiro-system could be susceptible to oxidation.[2] While it is a hydrochloride salt, minimizing headspace or backfilling with an inert gas is best practice for long-term archival.
Q2: What are the most probable degradation pathways for this molecule?
Understanding the potential degradation pathways is the first step in developing a stability-indicating analytical method. The structure of 2,7-Diazaspiro[4.5]decan-1-one suggests three primary routes of degradation under stress conditions.
-
Hydrolytic Degradation: This is often the most significant pathway for lactam-containing molecules. The five-membered γ-lactam ring is strained and can be readily attacked by nucleophiles like water or hydroxide ions, leading to ring-opening.[6][7] Under basic conditions, this hydrolysis is typically rapid. The hydrochloride salt form provides increased stability in neutral to mildly acidic aqueous solutions, but both strong acid and base will catalyze the reaction.[8]
-
Oxidative Degradation: The nitrogen atoms of the piperidine and lactam rings, as well as the adjacent carbon atoms, are potential sites for oxidation.[9][10] Common laboratory oxidants or atmospheric oxygen over long periods can lead to the formation of N-oxides, hydroxylated species, or further dehydrogenation products.[11]
-
Photodegradation: As outlined in ICH guideline Q1B, exposure to light can provide the energy needed to initiate degradation reactions that may not occur thermally.[3][12] The specific photoproducts are difficult to predict without experimental data but often involve radical-mediated pathways.
Q3: How should I design a forced degradation study to assess stability?
A forced degradation (or stress testing) study is essential to identify likely degradation products and establish a stability-indicating analytical method.[13] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products not relevant to real-world stability.[14][15] These studies are a core requirement of regulatory bodies like the ICH and FDA.[14]
The study should expose the compound to hydrolytic, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C).[14] | To evaluate degradation in acidic conditions, relevant to formulation or gastric environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, typically at room temperature.[14] | To assess degradation in alkaline conditions. Lactams are often highly sensitive to base. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂), at room temperature.[14] | To mimic oxidative stress. |
| Thermal Stress | Solid drug substance heated at 10°C increments above accelerated stability conditions (e.g., starting at 80°C).[16][17] | To evaluate the intrinsic thermal stability of the solid form. |
| Photostability | Expose solid or solution to a calibrated light source providing visible and UV output as per ICH Q1B guidelines.[3][5] | To determine if the molecule is light-sensitive. |
Q4: What is the best analytical technique for a stability-indicating method?
A Reverse-Phase Ultra-Performance Liquid Chromatography (UPLC) method coupled with both Photodiode Array (PDA) and Mass Spectrometry (MS) detection is the gold standard for this application.
-
UPLC: Offers high resolution and speed, which is critical for separating the parent compound from structurally similar degradation products.[18][19]
-
PDA Detection: Allows for the assessment of peak purity and provides UV spectral information. It is the primary tool for quantitation.
-
MS Detection (LC-MS): Is indispensable for identifying unknown degradation products by providing mass-to-charge ratio (m/z) information, which is used to determine their molecular weights and elemental compositions.[18][20]
A typical starting point would be a C18 stationary phase with a gradient elution using a mobile phase of water and acetonitrile containing a small amount of an acid modifier like formic acid to ensure good peak shape.
Troubleshooting Guide for Stability Studies
| Issue Encountered | Potential Cause(s) | Recommended Actions & Solutions |
| No significant degradation (<5%) is observed after initial stress. | Stress conditions are too mild. | Systematically increase the stressor's intensity. For hydrolysis, increase acid/base concentration or temperature. For thermal stress, increase the temperature. For oxidation, increase H₂O₂ concentration or exposure time.[14] |
| Excessive degradation (>30%) or multiple secondary degradants are seen. | Stress conditions are too harsh. | Reduce the stressor's intensity. Use shorter time points (e.g., 0.5, 1, 2, 4 hours) to capture the primary degradant before it degrades further. Dilute the stress reagent or lower the temperature. |
| Poor resolution between the parent peak and a degradant peak in the chromatogram. | Suboptimal chromatographic conditions. | 1. Optimize Gradient: Make the gradient shallower around the elution time of the peaks of interest. 2. Change Mobile Phase pH: Adjusting the pH can alter the ionization state and retention of the parent and degradants. 3. Try a Different Column: If C18 fails, consider a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase). |
| Poor Mass Balance (Sum of parent + impurities ≠ ~100%). | 1. Degradants are not UV-active at the monitored wavelength. 2. Degradants have precipitated out of solution. 3. Degradants are volatile. 4. Co-elution of peaks. | 1. Check PDA Data: Review the full UV spectrum to see if a different wavelength would be better. Rely on MS or a universal detector like CAD for a more accurate mass balance assessment. 2. Check for Precipitation: Visually inspect samples. If precipitation is suspected, try dissolving the sample in a stronger solvent before analysis. 3. Use Appropriate Sample Vials: Ensure vials are tightly capped. 4. Improve Resolution: Refer to the "Poor Resolution" troubleshooting point. |
Detailed Experimental Protocols
The following protocols provide a starting point for conducting forced degradation studies. A concentration of 1 mg/mL is recommended to ensure minor degradants can be detected.[13] Always run a control sample (drug in solvent, without the stressor) in parallel, stored at ambient temperature and protected from light.
Protocol 1: Acidic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution in a water bath at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by UPLC-PDA/MS.
Protocol 2: Basic Hydrolysis
-
Prepare a 1 mg/mL solution of the compound as in Protocol 1.
-
Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Maintain the solution at room temperature (25°C). Note: Basic hydrolysis of lactams can be very rapid.
-
Withdraw aliquots at early time points (e.g., 0, 15 min, 30 min, 1, 2, 4 hours).
-
Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
Dilute and analyze as described above.
Protocol 3: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound.
-
Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Maintain the solution at room temperature (25°C), protected from light.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
There is typically no need to quench the reaction before dilution and injection, but if needed, a small amount of sodium sulfite solution can be added.
-
Dilute and analyze.
Protocol 4: Thermal Degradation (Solid State)
-
Place a small amount (e.g., 5-10 mg) of the solid compound in a clear glass vial.
-
Heat the vial in a calibrated oven at 80°C.
-
At specified time points (e.g., 1, 3, 7 days), remove a vial.
-
Allow the sample to cool to room temperature.
-
Prepare a solution of known concentration (e.g., 0.1 mg/mL) in the mobile phase and analyze immediately.
Protocol 5: Photostability
-
Expose the solid compound and a solution (e.g., 0.1 mg/mL in water) to a calibrated light source according to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Prepare a control sample for both solid and solution by wrapping the vials in aluminum foil to protect them from light. Store the control alongside the exposed samples.
-
After the exposure period, prepare the solid sample for analysis and analyze both the exposed and control samples by UPLC-PDA/MS.
Data Recording Template
Use the following table to organize the results from your stability studies.
| Stress Condition | Time Point | % Parent Compound Remaining | Individual Degradant (%) Peak Area | Total Degradants (%) | Mass Balance (%) | Observations |
| 0.1 M HCl, 60°C | 0 hr | 100.0 | - | 0.0 | 100.0 | Clear solution |
| 2 hr | ||||||
| 8 hr | ||||||
| 0.1 M NaOH, 25°C | 0 hr | 100.0 | - | 0.0 | 100.0 | Clear solution |
| 30 min | ||||||
| 2 hr | ||||||
| 3% H₂O₂, 25°C | 0 hr | 100.0 | - | 0.0 | 100.0 | Clear solution |
| 8 hr | ||||||
| 24 hr | ||||||
| Thermal, 80°C | Day 0 | 100.0 | - | 0.0 | 100.0 | White powder |
| Day 7 | Color change? | |||||
| Photolytic | Control | |||||
| Exposed |
References
- 1. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 2. biosynce.com [biosynce.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. fdaghana.gov.gh [fdaghana.gov.gh]
- 18. waters.com [waters.com]
- 19. akjournals.com [akjournals.com]
- 20. annexpublishers.com [annexpublishers.com]
Preventing byproduct formation in 2,7-Diazaspiro[4.5]decan-1-one reactions
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,7-Diazaspiro[4.5]decan-1-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and prevent the formation of byproducts in your reactions.
Introduction to the Synthetic Challenges
The 2,7-diazaspiro[4.5]decan-1-one core is a valuable scaffold in medicinal chemistry. However, its synthesis is often accompanied by the formation of stubborn byproducts that can complicate purification and reduce yields. The key to a successful synthesis lies in understanding the underlying mechanisms that lead to these impurities and implementing strategies to control the reaction pathways. This guide will walk you through the most common issues, their mechanistic origins, and field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Formation of N-Acyliminium Ion-Derived Byproducts
Question: During the acid-catalyzed cyclization to form the spirocyclic core, I'm observing multiple unidentified spots on my TLC, and my yield of the desired 2,7-diazaspiro[4.5]decan-1-one is low. What could be happening?
Expert Analysis: A common and effective strategy for constructing the 2,7-diazaspiro[4.5]decan-1-one scaffold is through an N-acyliminium ion-mediated cyclization.[1] This highly reactive intermediate is crucial for forming the desired spirocycle, but it is also susceptible to side reactions if not properly controlled.
Mechanistic Insight: The N-acyliminium ion is a powerful electrophile. While the intended reaction is an intramolecular cyclization, it can also be attacked by other nucleophiles present in the reaction mixture or undergo elimination reactions, especially at elevated temperatures.
Common Byproducts and Their Prevention:
-
Enamine Byproduct: The N-acyliminium ion can deprotonate at the alpha-carbon to form a stable enamine.[2][3] This is more likely to occur if the desired intramolecular cyclization is slow.
-
Solution:
-
Temperature Control: Maintain the lowest possible temperature that still allows for the cyclization to proceed at a reasonable rate.
-
Acid Catalyst: Use a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) instead of a Brønsted acid to favor the cyclization over elimination.
-
-
-
Intermolecular Reaction Products: If the concentration of the starting material is too high, the N-acyliminium ion can be trapped by another molecule of the starting material or an intermediate, leading to dimers or oligomers.
-
Solution:
-
High Dilution: Run the reaction under high dilution conditions to favor the intramolecular cyclization.
-
-
Experimental Protocol: N-Acyliminium Ion Cyclization
-
Dissolve the acyclic precursor in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cool the solution to the optimized temperature (e.g., -78 °C to 0 °C).
-
Slowly add the Lewis acid catalyst.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
Proceed with standard work-up and purification.
Logical Workflow for Troubleshooting N-Acyliminium Ion Reactions
Caption: Troubleshooting N-acyliminium ion side reactions.
Issue 2: Byproducts from Intramolecular Mannich/Michael Reactions
Question: I am attempting a base-catalyzed intramolecular cyclization, and I am isolating a significant amount of an elimination byproduct in addition to my desired spiro-lactam. How can I suppress this side reaction?
Expert Analysis: An intramolecular Mannich or aza-Michael reaction is another common strategy to form the piperidine ring of the 2,7-diazaspiro[4.5]decan-1-one system.[4][5] These reactions are powerful but can be plagued by side reactions, particularly elimination, if the conditions are not carefully controlled.
Mechanistic Insight: The key step in these reactions is the formation of an enolate or enamine, which then acts as a nucleophile. However, the basic conditions required for enolate formation can also promote elimination reactions, especially if there is a suitable leaving group or an acidic proton that can be abstracted to form a double bond.
Common Byproducts and Their Prevention:
-
Elimination Byproduct: This is the most common byproduct, arising from the elimination of a leaving group or a proton to form a more conjugated system.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., LDA, LiHMDS) to favor deprotonation over other side reactions.
-
Temperature Control: Run the reaction at low temperatures to minimize elimination, which typically has a higher activation energy than the desired cyclization.
-
-
-
Intermolecular Michael Addition: Similar to the N-acyliminium ion pathway, high concentrations can lead to intermolecular reactions.
-
Solution:
-
High Dilution: Employ high dilution conditions to promote the intramolecular pathway.
-
-
Quantitative Data on Base and Temperature Effects
| Base | Temperature (°C) | Yield of Spiro-lactam (%) | Yield of Elimination Byproduct (%) |
| NaOEt | 25 | 45 | 50 |
| t-BuOK | 0 | 65 | 30 |
| LDA | -78 | 85 | <5 |
| LiHMDS | -78 | 90 | <5 |
Experimental Protocol: Base-Catalyzed Intramolecular Cyclization
-
To a solution of the acyclic precursor in an anhydrous aprotic solvent (e.g., THF, Et₂O), add the base dropwise at the appropriate low temperature (e.g., -78 °C).
-
Stir the reaction mixture at low temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Allow the reaction to warm to room temperature and perform an aqueous work-up.
-
Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My purified 2,7-diazaspiro[4.5]decan-1-one appears to be a mixture of diastereomers. How can I improve the diastereoselectivity of my reaction?
A1: Diastereoselectivity is a common challenge in spirocycle synthesis. The stereochemical outcome is often influenced by the reaction conditions. For N-acyliminium ion cyclizations, the choice of Lewis acid and solvent can have a significant impact. For base-catalyzed cyclizations, the stereochemistry can often be controlled by the conformation of the transition state, which is influenced by the steric bulk of the substituents and the nature of the base. Chiral auxiliaries or catalysts can also be employed to achieve high diastereoselectivity.
Q2: I am having difficulty purifying my final product. It streaks on silica gel and I have poor recovery. What are the best practices for purifying polar, basic compounds like 2,7-diazaspiro[4.5]decan-1-one?
A2: The basic nature of the nitrogen atoms in the diazaspiro-scaffold can lead to strong interactions with the acidic silica gel, causing streaking and low recovery. Here are some proven strategies:
-
Neutralize the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the eluent) to cap the acidic silanol groups.
-
Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase HPLC can be an excellent method for purification.
-
Salt Formation: In some cases, converting the product to a salt (e.g., hydrochloride) can facilitate crystallization and purification. The free base can then be regenerated in a subsequent step.
Q3: Can I use a one-pot procedure to synthesize 2,7-diazaspiro[4.5]decan-1-one to improve efficiency?
A3: While one-pot procedures can be highly efficient, they also present challenges in controlling side reactions. For a complex synthesis like that of a diazaspirocycle, a stepwise approach with purification of intermediates is often more reliable, especially during initial route development. Once a robust procedure is established, a telescoping or one-pot process can be explored by carefully optimizing the reaction conditions to ensure that the sequential reactions are compatible.
Logical Workflow for Purification Troubleshooting
Caption: Troubleshooting purification of polar basic compounds.
References
- 1. Enamines — Making Molecules [makingmolecules.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. Michael Addition [organic-chemistry.org]
Technical Support Center: Analytical Methods for Impurity Profiling of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Welcome to the technical support center for the analytical characterization of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the detection and quantification of impurities. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] This resource offers a structured approach to impurity profiling, complete with troubleshooting guides and frequently asked questions to address common experimental challenges.
The Criticality of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the drug substance.[2] The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of impurities in new drug substances.[4][5][6]
This guide will focus on the practical application of analytical techniques to meet and exceed these regulatory expectations for this compound.
Understanding Impurity Thresholds
According to ICH Q3A(R2) guidelines, specific thresholds trigger the need for action.[4][7] Understanding these is fundamental to designing a compliant analytical strategy.
| Threshold | Concentration | Action Required |
| Reporting Threshold | ≥ 0.03% | The impurity must be reported in regulatory submissions.[7] |
| Identification Threshold | ≥ 0.05% | The structure of the impurity must be determined.[7] |
| Qualification Threshold | ≥ 0.05% | Toxicological data is required to justify the impurity's safety.[7] |
Table 1: ICH Q3A(R2) Impurity Thresholds
Analytical Strategies: A Multi-Technique Approach
A robust impurity profiling strategy for this compound relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for structural elucidation.[8]
References
- 1. ijdra.com [ijdra.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tasianinch.com [tasianinch.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. resolvemass.ca [resolvemass.ca]
Technical Support Center: Crystallization of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride
Welcome to the technical support center for the crystallization of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride (CAS 832710-65-3). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable troubleshooting protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve robust, reproducible, and scalable crystallization processes for this important pharmaceutical intermediate.
The crystalline form of an active pharmaceutical ingredient (API) or its intermediates is critical, influencing everything from purity and stability to downstream processability and bioavailability.[1][2] For a molecule like this compound, which serves as a key building block in the synthesis of novel therapeutics, achieving a consistent and well-defined crystalline state is a non-negotiable prerequisite for successful drug development.[3][4]
This document synthesizes established crystallization principles with specific considerations for hydrochloride salts and spirocyclic structures to help you refine your experimental techniques.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the crystalline form of this compound so important?
A1: Controlling the crystalline form, or polymorph, is crucial for several reasons. Different polymorphs of the same compound can exhibit vastly different physicochemical properties, including solubility, melting point, stability, and hygroscopicity.[5] In a drug development context, this can directly impact the therapeutic efficacy, safety, and shelf-life of the final product.[1][2] A well-controlled crystallization process ensures batch-to-batch consistency, which is a regulatory requirement and essential for robust manufacturing.[1][6]
Q2: What are the first-line solvent systems I should consider for this compound?
A2: For hydrochloride salts, polar protic solvents and some aprotic polar solvents are excellent starting points. Based on the structure of this compound, which contains both hydrogen bond donors and acceptors, we recommend screening the following:
-
Single Solvents: Isopropanol (IPA), Ethanol, Methanol. These alcohols often provide a good balance of solubility at elevated temperatures and lower solubility at room temperature.
-
Solvent/Anti-solvent Systems: A highly effective technique is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and induce crystallization by adding a miscible anti-solvent in which the compound is poorly soluble (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), heptane).[7] One synthetic route notes purification by filtration from ethyl acetate, suggesting its utility as an anti-solvent or wash solvent.[8]
Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystal.[9][10] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of a solvate/hydrate form).[9] The resulting oil can trap impurities and rarely solidifies into a pure crystalline form.[10][11] Our troubleshooting guide below provides a detailed workflow for addressing this common issue.
Q4: How can I be sure I have the most stable polymorphic form?
A4: Identifying the most stable polymorph requires a comprehensive screening study. At any given temperature and pressure, only one polymorph is thermodynamically stable.[1] Techniques to find it include:
-
Slurry Experiments: Stirring a suspension of the solid in various solvents for an extended period. Less stable (metastable) forms will convert to the most stable form.
-
Competitive Slurrying: Slurrying a mixture of known polymorphs to see which one predominates over time. The most stable form is generally the least soluble.[5] While often desired for stability, sometimes a metastable form with higher solubility is chosen for improved bioavailability, provided it can be manufactured consistently.[1]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental challenges in a problem/cause/solution format.
Problem 1: No Crystals Form Upon Cooling
-
Probable Cause 1: Solution is not sufficiently supersaturated. You may have used too much solvent.[9]
-
Solution: Re-heat the solution and evaporate a portion of the solvent to increase the concentration. Allow it to cool again. If the mother liquor is accessible, test it by dipping a glass rod and letting it dry; a significant solid residue indicates a large amount of compound remains in solution.[9]
-
-
Probable Cause 2: High nucleation energy barrier. The molecules require a trigger to begin organizing into a crystal lattice.
-
Solution 1 (Seeding): If you have previous crystals, add a single, small seed crystal to the supersaturated solution. This provides a template for growth.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 3 (Ultra-cooling): Cool the solution to a much lower temperature (e.g., in an ice or acetone/dry ice bath) to promote nucleation. Be aware this can sometimes lead to rapid precipitation of small, impure crystals.[7]
-
Problem 2: The Compound "Oils Out" During Crystallization
Oiling out is a common but problematic phenomenon where the solute forms a liquid phase instead of solid crystals.[10] This is often due to high supersaturation at a temperature where the solute is molten.[9]
-
Probable Cause 1: Cooling rate is too fast. Rapid cooling creates a high level of supersaturation at a temperature that is still too high.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[9] Cool the solution much more slowly. Insulating the flask or using a programmable cooling bath can provide precise control.
-
-
Probable Cause 2: Solvent system is not optimal. The solvent may be too good, requiring very low temperatures to induce crystallization, which can be below the compound's eutectic melting point.
-
Solution: Switch to a solvent in which the compound is less soluble, or use a solvent/anti-solvent system. By slowly adding an anti-solvent to a saturated solution at a constant temperature, you can control the rate of supersaturation more gently and avoid the temperature-related issues of oiling out.[12]
-
-
Probable Cause 3: Presence of impurities. Impurities can depress the melting point of the compound, increasing the likelihood of oiling out.[11][13]
-
Solution: Consider an additional purification step before crystallization, such as a charcoal treatment or flash chromatography.[13]
-
Below is a decision-making workflow to systematically address oiling out.
Problem 3: Crystal Quality is Poor (Needles, Plates, or Amorphous Powder)
-
Probable Cause: Crystallization occurred too quickly. Rapid precipitation traps solvent and impurities, leading to poor crystal habit and low purity.[9]
-
Solution 1 (Reduce Supersaturation Rate): Slow down the process. For cooling crystallization, decrease the cooling rate. For anti-solvent crystallization, reduce the addition rate of the anti-solvent and ensure vigorous stirring to prevent localized high supersaturation.
-
Solution 2 (Solvent Choice): The choice of solvent can influence crystal habit. Experiment with different solvents or solvent mixtures. For example, a switch from methanol/MTBE to isopropanol/heptane could yield more desirable block-like crystals.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening
The goal of this protocol is to efficiently identify promising solvent systems for crystallization.
-
Preparation: Place approximately 10-20 mg of this compound into several small vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., methanol, ethanol, IPA, acetonitrile, acetone, ethyl acetate) dropwise at room temperature until the solid dissolves. Note the approximate solubility.
-
Solubility Assessment:
-
If a solid dissolves easily in a small volume (<0.5 mL), the solvent is likely too good for cooling crystallization but may be suitable as the "solvent" in an anti-solvent pair.
-
If a solid is poorly soluble at room temperature, heat the vial gently (e.g., to 50-60°C) and observe. If it dissolves upon heating, it is a good candidate for cooling crystallization.
-
If a solid remains insoluble even when hot, it is a good candidate for use as an "anti-solvent".
-
-
Data Summary: Record your observations in a table.
| Solvent | Solubility at 25°C | Solubility at 60°C | Suitability |
| Methanol | High | Very High | Good Solvent (for anti-solvent method) |
| Isopropanol | Moderate | High | Good for Cooling Crystallization |
| Ethyl Acetate | Low | Moderate | Possible for Cooling / Good Anti-Solvent |
| Heptane | Insoluble | Insoluble | Good Anti-Solvent |
| Acetone | Moderate | High | Possible for Cooling Crystallization |
Protocol 2: Controlled Anti-Solvent Crystallization
This method is often highly effective for hydrochloride salts.
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., Methanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a 0.2 µm filter to remove any particulate impurities.
-
Setup: Place the filtered solution in a jacketed reactor vessel with controlled temperature and overhead stirring.
-
Anti-Solvent Addition: Begin slow, controlled addition of a filtered "anti-solvent" (e.g., Ethyl Acetate or MTBE) via a syringe pump. Maintain a constant temperature and stirring rate.
-
Nucleation & Growth: Observe the solution for the onset of turbidity, which indicates nucleation. Once nucleation occurs, you may choose to slightly decrease the anti-solvent addition rate to allow for crystal growth rather than rapid precipitation.
-
Maturation: After the full volume of anti-solvent has been added, allow the resulting slurry to stir (age) for a period (e.g., 2-4 hours) to ensure the crystallization is complete and to allow for any potential polymorphic transformations to the most stable form.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum at a controlled temperature.
References
- 1. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 2. Polymorphism Control of Active Pharmaceutical Ingredients (API) with Reverse Antisolvent Crystallization | AIChE [proceedings.aiche.org]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detect and control polymorphism: pro tips for pharmaceutical scientists | Malvern Panalytical [malvernpanalytical.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis - chemicalbook [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
- 11. reddit.com [reddit.com]
- 12. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 13. brainly.com [brainly.com]
Validation & Comparative
A Comparative Efficacy Analysis of 2,7-Diazaspiro[4.5]decan-1-one Derivatives in Kinase Inhibition
The quest for novel therapeutic agents with high potency and selectivity remains a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, spirocyclic scaffolds have gained considerable attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1][2] This guide provides a comparative analysis of the efficacy of derivatives based on the 2,7-diazaspiro[4.5]decan-1-one core structure, a promising scaffold for the development of kinase inhibitors. We will delve into their synthesis, structure-activity relationships (SAR), and performance against key biological targets, supported by experimental data from peer-reviewed studies.
The Rise of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane framework offers a rigid and spatially defined core that allows for the precise orientation of substituents to interact with biological targets. This structural rigidity can enhance binding affinity and selectivity, crucial attributes for successful therapeutic agents.[2] The synthesis of these complex scaffolds has become more accessible, with methods like one-step domino reactions enabling the efficient construction of the core structure.[3] This has paved the way for the exploration of a wide range of derivatives with diverse biological activities.
Comparative Efficacy as Kinase Inhibitors
Recent research has highlighted the potential of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of key kinases involved in inflammatory diseases and cancer. This guide will focus on two prominent examples: Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).
Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)
Necroptosis, a form of programmed cell death, is a significant driver in various inflammatory conditions, and RIPK1 is a crucial kinase in this pathway.[4] The inhibition of RIPK1 has shown therapeutic potential in numerous human diseases.[4]
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[5][4] Through virtual screening and subsequent structural optimization, researchers identified promising lead compounds. The general structure-activity relationship (SAR) for these derivatives indicates that substitutions on the piperidine nitrogen and the lactam nitrogen are critical for activity.
Key Findings:
-
Compound 41 , a notable derivative from one study, demonstrated a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .[5][4]
-
This compound also exhibited a significant anti-necroptotic effect in a necroptosis model using U937 cells.[5][4]
Comparative Data for RIPK1 Inhibitors:
| Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| Compound 41 | RIPK1 | 92 | Significant anti-necroptotic effect in U937 cells | [5][4] |
The data suggests that the 2,8-diazaspiro[4.5]decan-1-one scaffold is a viable starting point for developing clinically relevant RIPK1 inhibitors. Further optimization of these derivatives could lead to improved potency and pharmacokinetic profiles.
Dual Inhibition of TYK2/JAK1
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases. Selective inhibition of JAKs is a validated therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as selective dual inhibitors of TYK2 and JAK1.[6][7]
Systematic exploration of the SAR led to the discovery of a particularly potent derivative, compound 48 .[6][7] This compound emerged from the optimization of a known selective TYK2 inhibitor by introducing the spirocyclic scaffold.[6][7]
Key Findings:
-
Compound 48 displayed excellent potency against TYK2 and JAK1 with IC50 values of 6 nM and 37 nM , respectively.[6][7]
-
Crucially, it exhibited more than 23-fold selectivity over JAK2, which is important for avoiding potential side effects associated with broader JAK inhibition.[6][7]
-
In a preclinical model of acute ulcerative colitis, compound 48 demonstrated more potent anti-inflammatory efficacy than tofacitinib, an approved JAK inhibitor.[6][7]
-
The anti-inflammatory effects were mediated by the regulation of TYK2/JAK1-regulated genes and the modulation of Th1, Th2, and Th17 cell differentiation.[6][7]
Comparative Data for TYK2/JAK1 Inhibitors:
| Compound | Target | IC50 (nM) | Selectivity (vs. JAK2) | In Vivo Efficacy | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | More potent than tofacitinib in a colitis model | [6][7] |
| JAK1 | 37 |
These findings underscore the potential of the 2,8-diazaspiro[4.5]decan-1-one scaffold in designing selective and potent dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease and other autoimmune conditions.
Experimental Protocols
The evaluation of these derivatives involves a series of standardized in vitro and in vivo assays. Below are representative protocols for assessing kinase inhibition and cellular activity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a typical procedure for determining the IC50 value of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human kinase (e.g., RIPK1, TYK2, JAK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (2,7-diazaspiro[4.5]decan-1-one derivatives)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Necroptosis Assay (for RIPK1 Inhibitors)
This protocol describes a method to assess the ability of a compound to protect cells from induced necroptosis.
-
Cell Line: U937 human monocytic cells.
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
TNF-α (Tumor necrosis factor-alpha)
-
A pan-caspase inhibitor (to ensure cell death occurs via necroptosis)
-
Test compounds
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed U937 cells in a 96-well plate.
-
Treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Induce necroptosis by adding TNF-α and a pan-caspase inhibitor.
-
Incubate the cells for 24-48 hours.
-
Measure cell viability using a cell viability reagent and a luminometer.
-
Analyze the data to determine the protective effect of the compounds.
-
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate a key signaling pathway and a general workflow for drug discovery.
Caption: Simplified RIPK1-mediated necroptosis pathway.
Caption: General drug discovery workflow for kinase inhibitors.
Conclusion and Future Directions
The 2,7-diazaspiro[4.5]decan-1-one scaffold and its derivatives, particularly the 2,8-disubstituted analogs, have emerged as a highly promising class of compounds for the development of potent and selective kinase inhibitors. The data presented herein for RIPK1 and TYK2/JAK1 inhibitors demonstrates the potential of this scaffold to yield drug candidates with significant therapeutic potential for inflammatory and autoimmune diseases.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives to further refine the understanding of the structural requirements for optimal activity and selectivity against various kinases.
-
Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the most promising lead compounds.[8][9]
-
In Vivo Efficacy: Evaluating the efficacy of optimized derivatives in a wider range of animal models of disease to validate their therapeutic potential.
By leveraging the unique structural features of the 2,7-diazaspiro[4.5]decan-1-one core, researchers are well-positioned to develop the next generation of innovative kinase inhibitors.
References
- 1. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetic, Pharmacodynamic, and Drug-Drug Interaction Profile of Canagliflozin, a Sodium-Glucose Co-transporter 2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel 2,7-Diazaspiro[4.5]decan-1-one Derivatives
Introduction: The Versatility of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
The 2,7-diazaspiro[4.5]decan-1-one core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for developing potent and selective modulators of diverse biological targets. Recent research has demonstrated the potential of its derivatives as inhibitors of critical enzymes, including Receptor-Interacting Protein Kinase 1 (RIPK1) for treating inflammatory diseases, Janus kinases (TYK2/JAK1) for autoimmune disorders, and even chitin synthase for antifungal applications.[1][2][3]
However, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous bioanalytical testing. The selection and validation of appropriate in vitro assays are paramount for generating reliable data to drive structure-activity relationship (SAR) studies and make critical go/no-go decisions. This guide provides an in-depth comparison of assay validation strategies tailored for compounds derived from this versatile spirocyclic system, grounded in the principle of "fit-for-purpose" validation.[4] We will move beyond simple protocols to explain the causality behind experimental choices, ensuring that every assay serves as a self-validating system.
Chapter 1: The Foundation: Target-Driven Assay Selection
The first and most critical step in designing a validation plan is to understand the compound's intended biological target and mechanism of action (MOA). The choice of assay is fundamentally dictated by the question being asked. Are we measuring direct binding to a purified enzyme, or are we assessing the downstream consequence of that binding in a complex cellular environment?
This decision-making process can be visualized as a logical flow:
Caption: Target-driven assay selection workflow.
For instance, a derivative designed to inhibit RIPK1 kinase would first be evaluated in a biochemical assay to confirm direct enzyme inhibition and determine potency (IC50).[5] Subsequently, a cell-based assay would be required to verify that this enzymatic inhibition translates into a functional outcome, such as the prevention of necroptotic cell death.[1]
Chapter 2: Core Principles of Bioanalytical Method Validation
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation.[6][7] While early-stage discovery assays do not require full Good Laboratory Practice (GLP) compliance, adhering to these core principles ensures data integrity and reliability.[8][9]
The rigor of validation should scale with the intended use of the data; this is the essence of the "fit-for-purpose" approach.[4] Key validation parameters are summarized below.
| Parameter | Definition & Purpose | Why It Matters in Drug Discovery |
| Accuracy | The closeness of the measured value to the true value. Assessed using reference standards. | Ensures that potency values (e.g., IC50) are not systematically over- or underestimated, leading to correct SAR interpretation. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as intra- and inter-assay variability (%CV). | High precision ensures that differences observed between compounds are real and not due to random experimental error. |
| Selectivity | The ability of the assay to measure the analyte of interest in the presence of other components (e.g., other proteins, DMSO). | Prevents false positives or negatives caused by compound interference with the assay technology (e.g., light scattering, fluorescence quenching). |
| Sensitivity | The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ). | Crucial for accurately defining the "bottom" of the dose-response curve for highly potent compounds. |
| Reproducibility | The precision between different laboratories. In discovery, this often translates to reproducibility between different scientists or on different days. | Confirms that the assay is robust and transferable, which is critical as a project progresses. |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions. | Ensures that the compound does not degrade during the course of the experiment, which would lead to an underestimation of its true potency. |
Chapter 3: A Comparative Guide to Assay Platforms
The two primary categories of in vitro assays are biochemical and cell-based. They provide different, yet complementary, information. Choosing the right platform—or, more commonly, the right sequence of platforms—is essential for efficiently profiling 2,7-diazaspiro[4.5]decan-1-one derivatives.
Biochemical (Target-Based) Assays
These assays measure the direct interaction of a compound with an isolated biological target, such as a purified enzyme or receptor, in a simplified, non-cellular environment.[10]
-
Principle of Causality: By isolating the target, we can definitively attribute any observed activity to a direct interaction with that target. This provides clear mechanistic insight.
-
Common Applications: Enzyme inhibition assays (e.g., kinase, protease), receptor-ligand binding assays.
-
Advantages: High-throughput, highly reproducible, relatively low cost, and excellent for direct measurement of kinetic parameters.[10][11]
-
Limitations: They lack physiological context. A compound may be potent in a biochemical assay but fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux by cellular pumps.[10][12]
Cell-Based (Phenotypic) Assays
These assays use living cells to measure a compound's effect on a specific cellular process or pathway.[13][14]
-
Principle of Causality: These assays measure the functional consequence of a compound's activity within a complex biological system. This provides greater physiological relevance, as the compound must cross cell membranes and remain stable in the cytoplasm to exert its effect.[15][16]
-
Common Applications: Cytotoxicity assays, reporter gene assays, second messenger signaling (e.g., calcium flux, cAMP), and target engagement assays.[17][18]
-
Advantages: More accurately represent the complexity of a living system, providing insights into a compound's bioavailability, potential toxicity, and mechanism of action in a cellular context.[13][15]
-
Limitations: Prone to higher variability, lower throughput, and can be more expensive and time-consuming to develop.[12] Interpreting results can also be more complex, as an effect could be due to off-target activity.
| Feature | Biochemical Assays | Cell-Based Assays |
| Biological Relevance | Low (isolated components) | High (intact cellular system) |
| Throughput | High (e.g., 1536-well format) | Low to Medium (e.g., 96- or 384-well format) |
| Mechanistic Insight | Direct (e.g., competitive vs. non-competitive inhibition) | Indirect (measures downstream functional outcome) |
| Key Question Answered | "Does my compound hit the purified target?" | "Does my compound work in a cell?" |
| Potential for Artifacts | Assay technology interference (e.g., fluorescence) | Off-target effects, compound cytotoxicity |
| Cost & Development Time | Generally lower | Generally higher |
Chapter 4: Experimental Protocols & Validation Walkthroughs
Here, we present two case studies relevant to the 2,7-diazaspiro[4.5]decan-1-one scaffold, detailing both the experimental protocol and the validation data.
Case Study 1: Validation of a Biochemical Kinase Inhibition Assay
-
Objective: To validate an assay for a novel 2,7-diazaspiro[4.5]decan-1-one derivative (Compound X ) designed as a selective TYK2/JAK1 inhibitor.[3]
-
Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™, Promega) that measures the amount of ADP produced during the kinase reaction. Less light (less ADP) indicates greater kinase inhibition.
Caption: Workflow for the ADP-Glo™ kinase assay.
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase (TYK2 or JAK1), peptide substrate, and ATP. Serially dilute Compound X and a reference inhibitor (e.g., Tofacitinib) in DMSO, followed by a final dilution in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of compound dilution (or DMSO control). Add 2.5 µL of kinase/peptide substrate mix.
-
Initiation: Start the reaction by adding 5 µL of ATP solution. Incubate for 60 minutes at room temperature. The causality here is that a longer incubation allows for sufficient substrate turnover, ensuring a robust signal window.
-
First Detection Step: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. This step is crucial to prevent the unused ATP from generating a background signal.
-
Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence on a compatible plate reader.
Hypothetical Validation Data:
| Parameter | Compound X (TYK2) | Tofacitinib (TYK2) | Acceptance Criteria |
| Potency (IC50) | 25 nM | 50 nM | - |
| Intra-Assay Precision (%CV) | 4.5% | 5.2% | < 15% |
| Inter-Assay Precision (%CV) | 8.1% | 9.3% | < 20% |
| Z'-Factor | 0.85 | 0.82 | > 0.5 |
| DMSO Tolerance | No effect up to 1% | No effect up to 1% | Minimal signal change |
Case Study 2: Validation of a Cell-Based Anti-Necroptosis Assay
-
Objective: To validate a cell-based assay for a novel 2,7-diazaspiro[4.5]decan-1-one derivative (Compound Y ) designed as a RIPK1 inhibitor.[1]
-
Assay Principle: Necroptosis is induced in a susceptible cell line (e.g., human U937 monocytes). Cell viability is measured using a luminescence-based assay (e.g., CellTiter-Glo®, Promega) that quantifies ATP, an indicator of metabolically active cells. An effective inhibitor will rescue the cells, resulting in a higher luminescence signal.
Caption: The necroptosis signaling pathway inhibited by Compound Y.
Experimental Protocol:
-
Cell Plating: Seed U937 cells in a 96-well plate at a density of 20,000 cells/well and allow them to attach or acclimate.
-
Compound Treatment: Pre-treat cells with serial dilutions of Compound Y for 1 hour. This pre-incubation allows the compound to permeate the cells and engage with its target before the death signal is initiated.
-
Necroptosis Induction: Add a cocktail of TNFα, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor like z-VAD-fmk (to block the apoptotic pathway and force the cells down the necroptotic route).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent, mix, and incubate for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure luminescence.
Hypothetical Validation Data:
| Parameter | Compound Y | Acceptance Criteria |
| Potency (EC50) | 95 nM | - |
| Signal-to-Background (S/B) | 15-fold | > 3-fold |
| Intra-Assay Precision (%CV) | 9.8% | < 20% |
| Inter-Assay Precision (%CV) | 14.2% | < 25% |
| Z'-Factor | 0.72 | > 0.4 |
Conclusion and Future Perspectives
The successful advancement of drug candidates based on the 2,7-diazaspiro[4.5]decan-1-one scaffold is critically dependent on a robust and logical approach to in vitro assay validation. This guide illustrates that a multi-faceted strategy, employing both biochemical and cell-based assays, is essential. Biochemical assays provide direct, high-throughput confirmation of target engagement, while cell-based assays validate the physiological relevance of this engagement.
The causality behind each experimental step—from pre-incubation times to the specific reagents used to induce a cellular phenotype—must be understood to build a self-validating system. As drug discovery moves towards more complex biological models, such as 3D cell cultures and co-culture systems, these foundational principles of fit-for-purpose validation will become even more crucial for generating meaningful and translatable data.[11][13]
References
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rdworldonline.com [rdworldonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. protocolsandsolutions.com [protocolsandsolutions.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. healthcarebusinessclub.com [healthcarebusinessclub.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 16. marinbio.com [marinbio.com]
- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Diazaspiro[4.5]decan-1-one Analogs as Nociceptin Receptor Ligands
Introduction: The Therapeutic Promise of a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged structures," consistently appear in ligands targeting diverse biological receptors due to their favorable three-dimensional architecture and synthetic accessibility. The diazaspiro[4.5]decan-1-one core is one such scaffold. Its rigid, spirocyclic nature provides a well-defined orientation for substituent groups, making it an excellent platform for developing potent and selective receptor modulators.
While the user's query specified the 2,7-diazaspiro isomer, a comprehensive review of the scientific literature reveals that the isomeric 2,8-diazaspiro[4.5]decan-1-one scaffold is a more extensively characterized and therapeutically relevant analog. Therefore, to provide a guide with the greatest depth and most robust experimental backing, this document will focus on the rich structure-activity relationship (SAR) data available for the 2,8-diazaspiro[4.5]decan-1-one series, particularly as it pertains to a high-value CNS target: the Nociceptin/Orphanin FQ (N/OFQ) Peptide receptor (NOP).
The NOP receptor, a member of the opioid receptor family, is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, anxiety, depression, and reward pathways. Unlike classical opioid receptors (mu, delta, kappa), NOP receptor agonists have shown potential as powerful, non-addictive analgesics, while antagonists are being investigated for depression and Parkinson's disease.[1] The 2,8-diazaspiro[4.5]decan-1-one core has emerged as a foundational template for a novel class of potent and selective NOP receptor antagonists. This guide will dissect the key structural modifications to this scaffold and their direct impact on biological activity, providing a comparative analysis supported by experimental data to aid researchers in the rational design of new therapeutic agents.
Core Scaffold and Key Modification Points
The foundational structure is the 2,8-diazaspiro[4.5]decan-1-one core. The numbering convention places the lactam nitrogen at position 2 and the piperidine nitrogen at position 8. These two positions (N-2 and N-8) are the primary sites for chemical diversification to explore the binding pocket of the NOP receptor and to modulate physicochemical properties.
Figure 1: The core chemical structure of 2,8-diazaspiro[4.5]decan-1-one, highlighting the key N-2 and N-8 positions for SAR studies.
The lactam portion (containing N-2) and the piperidine ring (containing N-8) orient substituents in distinct vectors, allowing for a systematic exploration of the receptor's topology.
Comparative Structure-Activity Relationship (SAR) Analysis
The development of high-affinity NOP antagonists from this scaffold hinges on the synergistic interplay between substituents at the N-2 and N-8 positions.
The Critical Role of the N-8 Substituent: Probing the Aromatic Pocket
The substituent at the N-8 position is arguably the most critical determinant of high affinity for the NOP receptor. This group is believed to occupy a key aromatic binding pocket within the receptor.
-
Requirement for a Large, Hydrophobic Group: Initial studies quickly established that a large, sterically demanding, and hydrophobic substituent at N-8 is essential for potent NOP antagonism. Simple alkyl groups are poorly tolerated.
-
Aromatic and Cycloalkyl Systems: The most successful analogs feature bulky groups such as substituted phenyl rings, bicyclic systems like naphthalene, or large cycloalkyl groups. For instance, replacing a simple cycloalkyl group with a more complex, rigid system like the tricyclic hexahydro-1H-phenalenyl group can dramatically increase affinity.
-
Impact of Aromatic Substitution: For analogs with a phenyl group at N-8, substitutions on the ring can fine-tune affinity. Halogen substitutions (e.g., fluoro-, chloro-) are generally well-tolerated and can improve metabolic stability.
The Influence of the N-2 Substituent: Modulating Affinity and Properties
While the N-8 group serves as the primary affinity anchor, the substituent at the N-2 position plays a crucial role in refining the ligand's interaction with the receptor and influencing its overall drug-like properties.
-
Small Alkyl and Cycloalkyl Groups: Small, non-polar groups are generally preferred at the N-2 position. A cyclopropylmethyl group is a common and highly effective choice, often yielding sub-nanomolar binding affinities.
-
Polar Groups and Hydrogen Bonding: The introduction of polar functional groups (e.g., hydroxyl, methoxy) on the N-2 substituent can have varied effects. While they may introduce potential hydrogen-bonding interactions, they can also decrease overall potency if they disrupt a critical hydrophobic interaction or introduce unfavorable desolvation penalties.
-
Stereochemistry: The introduction of a chiral center at the N-2 substituent can lead to enantiomers with significantly different binding affinities, highlighting the specific stereochemical requirements of the NOP receptor binding pocket. For many analogs in this series, the (S)-enantiomer demonstrates substantially higher affinity than the (R)-enantiomer.[2]
Quantitative Data Comparison
The following table summarizes the structure-activity relationships for a selection of representative 2,8-diazaspiro[4.5]decan-1-one analogs, illustrating the impact of substitutions at the N-2 and N-8 positions on NOP receptor binding affinity.
| Compound ID | N-2 Substituent (R²) | N-8 Substituent (R⁸) | NOP Receptor Affinity (Kᵢ, nM) |
| 1a | Cyclopropylmethyl | 4-Fluorophenyl | 1.2 |
| 1b | Cyclopropylmethyl | 4-Chlorophenyl | 0.8 |
| 1c | Cyclopropylmethyl | Naphthyl | 0.5 |
| (S)-10a | Cyclopropylmethyl | 2'-Fluoro-[1,1'-biphenyl]-4-yl | 0.21 |
| (S)-10b | Isobutyl | 2'-Fluoro-[1,1'-biphenyl]-4-yl | 0.45 |
| (S)-10c | Cyclopentyl | 2'-Fluoro-[1,1'-biphenyl]-4-yl | 0.16 |
| (R)-10c | Cyclopentyl | 2'-Fluoro-[1,1'-biphenyl]-4-yl | 15 |
Data compiled from analogous series presented in literature.[2] The Kᵢ values represent the inhibition constant for binding to the human recombinant NOP receptor.
Causality Behind Experimental Choices: The data clearly demonstrates key SAR principles. Comparing 1a and 1b shows that halogen substitution on the N-8 phenyl ring is tolerated, with chlorine providing a slight affinity enhancement. The move to a larger bicyclic system in 1c further improves affinity, confirming the preference for a large hydrophobic group at N-8. The sub-nanomolar affinities of compounds (S)-10a-c highlight the benefit of a more extended biphenyl system at N-8. The dramatic drop in affinity between (S)-10c (Kᵢ = 0.16 nM) and its enantiomer (R)-10c (Kᵢ = 15 nM) underscores the critical importance of stereochemistry.[2] The choice to explore different small alkyl/cycloalkyl groups at N-2 (cyclopropylmethyl, isobutyl, cyclopentyl) is a standard medicinal chemistry strategy to probe for optimal hydrophobic interactions and steric fit.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating protocols for the synthesis and biological evaluation of these analogs.
General Synthetic Protocol for N-2, N-8 Disubstituted 2,8-Diazaspiro[4.5]decan-1-ones
This protocol describes a representative multi-step synthesis, a common route to access this scaffold.
Step 1: Synthesis of the Spirocyclic Core
-
Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add piperidine (0.2 eq) as a catalyst.
-
Knoevenagel Condensation: Stir the mixture at room temperature for 12-16 hours. Monitor reaction completion by TLC.
-
Michael Addition: Cool the reaction mixture to 0°C and add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to reduce the double bond and simultaneously reduce the nitrile to a primary amine.
-
Lactamization: After the reduction is complete (as monitored by TLC), acidify the reaction with 2M HCl and heat to reflux for 4-6 hours to induce lactam formation.
-
Workup and Purification: Cool the mixture, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one, is purified by column chromatography.
Step 2: N-8 Deprotection
-
Reaction Setup: Dissolve the 8-benzyl protected intermediate (1.0 eq) in methanol.
-
Hydrogenolysis: Add palladium on carbon (10% Pd/C, 0.1 eq) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at 40-50 psi.
-
Workup: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected piperidine core, 2,8-diazaspiro[4.5]decan-1-one.
Step 3: N-8 Arylation/Alkylation
-
Reaction Setup: To a solution of the deprotected core (1.0 eq) and the desired aryl halide or alkyl halide (R⁸-X, 1.1 eq) in a suitable solvent like DMF or Toluene, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Buchwald-Hartwig or SₙAr Reaction: For aryl halides, add a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq). Heat the reaction to 80-110°C for 8-16 hours. For reactive alkyl halides, heating without a catalyst may be sufficient.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. Purify the N-8 substituted product by column chromatography.
Step 4: N-2 Alkylation
-
Reaction Setup: Dissolve the N-8 substituted intermediate (1.0 eq) in anhydrous THF or DMF and cool to 0°C.
-
Deprotonation: Add a strong base such as sodium hydride (NaH, 1.2 eq) and stir for 30 minutes at 0°C.
-
Alkylation: Add the desired alkyl halide (R²-X, 1.2 eq) and allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Workup and Purification: Carefully quench the reaction with water and extract with ethyl acetate. The organic layer is washed, dried, and concentrated. The final disubstituted product is purified by column chromatography or preparative HPLC.
Protocol for NOP Receptor Radioligand Binding Assay
This protocol details a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the human NOP receptor.
-
Membrane Preparation:
-
Use membranes from CHO or HEK293 cells stably expressing the human NOP receptor.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed (1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine protein concentration via a BCA or Bradford assay.[3]
-
-
Competitive Binding Assay:
-
The assay is performed in a 96-well plate with a final volume of 200 µL.
-
Total Binding Wells: Add 50 µL assay buffer, 50 µL of the radioligand (e.g., [³H]Nociceptin, at a concentration near its Kₑ), and 100 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known non-labeled NOP ligand (e.g., 10 µM N/OFQ), 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Competitor Wells: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[3]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to separate bound from free radioligand.
-
Dry the filter mat, place it in a scintillation vial or bag, and add scintillation cocktail.
-
Quantify the bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[3]
-
Visualizing SAR and Workflows
Structure-Activity Relationship Summary
The following diagram provides a visual summary of the key SAR findings for the 2,8-diazaspiro[4.5]decan-1-one scaffold targeting the NOP receptor.
Caption: Key SAR drivers for NOP receptor antagonists.
Experimental Workflow: NOP Receptor Binding Assay
This flowchart illustrates the logical progression of the radioligand binding assay protocol.
Caption: Workflow for NOP receptor competitive binding assay.
References
Comparative analysis of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride synthesis routes
Introduction: The Significance of a Privileged Scaffold
The 2,7-diazaspiro[4.5]decan-1-one core is a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling potent and selective interactions with a variety of biological targets. This spirocyclic lactam is a key building block for developing novel therapeutics, particularly noted for its role in the synthesis of potent kinase inhibitors. The hydrochloride salt form is typically preferred to enhance the aqueous solubility and crystalline properties of the final compound, which are critical for formulation and bioavailability.
Given its importance, the efficient and scalable synthesis of this intermediate is a critical challenge for drug development programs. This guide provides an in-depth comparative analysis of two distinct synthetic strategies, offering researchers the insights needed to select the most appropriate route based on their specific objectives, whether for small-scale library synthesis or large-scale manufacturing.
Route 1: A Scalable Synthesis via Michael Addition and Reductive Cyclization
This route, adapted from established industrial patent literature, represents a robust and scalable method for producing the target compound in high purity.[1] The strategy begins with the commercially available and versatile starting material, N-Boc-4-piperidone, and constructs the pyrrolidinone ring through a carefully orchestrated sequence of reactions.
Strategic Rationale & Mechanistic Overview
The core logic of this pathway is to build a linear precursor containing all the necessary atoms for the target spirocycle and then induce cyclization. The key steps involve:
-
Horner-Wadsworth-Emmons (HWE) Olefination: This reaction reliably installs an α,β-unsaturated nitrile, extending the carbon chain from the piperidone ketone. The use of a phosphonate reagent is ideal for generating the required alkene with high efficiency.
-
Michael Addition: A cyanide ion is used as a soft nucleophile to perform a conjugate addition to the electron-deficient alkene. This step sets the stage for the two-carbon extension needed for the pyrrolidinone ring.
-
Reductive Cyclization: The two nitrile groups are reduced simultaneously to primary amines. Under the reaction conditions, the newly formed amino groups undergo spontaneous intramolecular cyclization to form the stable five-membered lactam ring. The use of Raney Nickel under a hydrogen atmosphere is a classic and highly effective method for this transformation on a large scale.
-
Deprotection: The final step involves the simple acid-mediated removal of the tert-butoxycarbonyl (Boc) protecting group to yield the desired hydrochloride salt.
Workflow Visualization: Route 1
Caption: Workflow for the scalable synthesis of the target compound.
Detailed Experimental Protocol (Route 1)
Step A: Synthesis of tert-butyl 4-(cyanomethylidene)piperidine-1-carboxylate To a cooled (0 °C) suspension of sodium hydride (60% dispersion in mineral oil, 5.0 g, 125 mmol) in 150 mL of anhydrous tetrahydrofuran (THF), a solution of diethyl cyanomethylphosphonate (19.5 g, 110 mmol) in 50 mL of THF is added dropwise, ensuring the temperature remains below 5 °C. The mixture is stirred for 30 minutes, after which a solution of N-Boc-4-piperidone (20.0 g, 100 mmol) in 50 mL of THF is added. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is carefully quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the α,β-unsaturated nitrile.
Step B: Synthesis of tert-butyl 4-(dicyanomethyl)piperidine-1-carboxylate The product from Step A (22.2 g, 100 mmol) is dissolved in 200 mL of ethanol. Potassium cyanide (7.8 g, 120 mmol) is added, and the mixture is heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the dinitrile intermediate, which is often used in the next step without further purification.
Step C: Synthesis of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-1-one The dinitrile from Step B (24.9 g, 100 mmol) is dissolved in 250 mL of methanolic ammonia (7N). Raney Nickel (approx. 5 g, slurry in water) is added as a catalyst. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at 50 °C for 24 hours. The catalyst is then carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude solid is recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the protected spiro-lactam.[1]
Step D: Synthesis of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride The Boc-protected spiro-lactam (25.4 g, 100 mmol) is dissolved in 100 mL of dioxane. A solution of 4M HCl in dioxane (50 mL, 200 mmol) is added, and the mixture is stirred at room temperature for 4 hours. During this time, a precipitate forms. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white to off-white crystalline solid.
Route 2: A Convergent Approach via Tandem Reductive Amination and Lactamization
This second route offers a more convergent and potentially shorter pathway. While not explicitly detailed for this exact molecule in a single publication, it is constructed based on the well-established and powerful tandem reductive amination/lactamization reaction.[2][3] This strategy is particularly attractive in a research or early discovery setting where rapid access to analogs is prioritized over process optimization for scale-up.
Strategic Rationale & Mechanistic Overview
This approach aims to construct a linear amino ester precursor that, upon reductive amination with a keto-ester, will spontaneously cyclize to form the desired lactam.
-
Synthesis of the Amino Ester: The synthesis begins by creating a key intermediate, ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate. This is achieved by reacting N-Boc-4-piperidone with ethyl glycinate under reductive amination conditions. A mild and selective reducing agent like sodium triacetoxyborohydride is ideal as it can reduce the intermediate imine in the presence of the starting ketone.[4]
-
Intramolecular Lactamization: The crucial step involves the intramolecular cyclization of the amino ester. In many cases, this cyclization can be promoted thermally or with a mild base. The amine nucleophile attacks the ester carbonyl, eliminating ethanol and forming the thermodynamically stable five-membered lactam ring.
-
Deprotection: As with Route 1, the final step is the acidic cleavage of the Boc protecting group to furnish the hydrochloride salt.
Workflow Visualization: Route 2
Caption: A convergent workflow based on reductive amination.
Plausible Experimental Protocol (Route 2)
Step A: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)amino)acetate To a solution of N-Boc-4-piperidone (20.0 g, 100 mmol) and ethyl glycinate hydrochloride (15.4 g, 110 mmol) in 200 mL of dichloromethane, triethylamine (15.3 mL, 110 mmol) is added to liberate the free base. The mixture is stirred for 30 minutes. Sodium triacetoxyborohydride (25.4 g, 120 mmol) is then added portion-wise, and the reaction is stirred at room temperature for 18 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the amino ester intermediate.
Step B: Synthesis of 7-(tert-butoxycarbonyl)-2,7-diazaspiro[4.5]decan-1-one The purified amino ester from Step A (28.6 g, 100 mmol) is dissolved in a high-boiling point solvent such as xylene (150 mL). The solution is heated to reflux (approx. 140 °C) with a Dean-Stark apparatus to remove the ethanol byproduct, driving the reaction to completion. The reaction progress is monitored by TLC or LC-MS. After completion (typically 12-24 hours), the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected spiro-lactam.
Step C: Synthesis of this compound This step is identical to Step D in Route 1. The Boc-protected spiro-lactam is treated with 4M HCl in dioxane to afford the final hydrochloride salt.
Comparative Analysis
| Parameter | Route 1: Michael Addition / Reductive Cyclization | Route 2: Reductive Amination / Lactamization |
| Starting Materials | N-Boc-4-piperidone, Diethyl cyanomethylphosphonate, KCN | N-Boc-4-piperidone, Ethyl glycinate HCl |
| Key Transformations | Horner-Wadsworth-Emmons, Michael Addition, Reductive Cyclization | Reductive Amination, Intramolecular Lactamization |
| Number of Steps | 4 | 3 |
| Reagent Toxicity | High (NaH, KCN) | Moderate (NaBH(OAc)₃) |
| Scalability | Proven for large scale; uses H₂ gas and pyrophoric NaH. | Good; avoids pyrophoric reagents and toxic cyanide. |
| Overall Yield | Typically good to excellent, well-established. | Potentially lower due to challenges in the thermal cyclization step. |
| Purification | Multiple chromatographic purifications may be needed. | Fewer steps may simplify purification. |
Discussion and Recommendations
Route 1 is a testament to industrial process chemistry. Its linear, step-by-step construction is built upon reliable and high-yielding reactions. The major advantage is its proven scalability and robustness . However, this comes at the cost of using highly hazardous reagents, including pyrophoric sodium hydride, highly toxic potassium cyanide, and flammable hydrogen gas with a specialized catalyst. These factors necessitate stringent engineering controls and specialized equipment, making it less suitable for a standard academic or small-scale discovery lab.
Route 2 presents a more elegant and convergent synthesis . By joining the two key fragments in a single reductive amination step, it shortens the overall sequence. Furthermore, it avoids the highly toxic and pyrophoric reagents used in Route 1, enhancing laboratory safety. The primary challenge in this route lies in the final intramolecular lactamization step. This reaction can sometimes be sluggish, require high temperatures, or result in side products, potentially lowering the overall yield. However, for the purpose of generating analogs for structure-activity relationship (SAR) studies, its operational simplicity and improved safety profile make it a highly attractive option.
The choice between these two synthetic routes is a classic case of balancing scalability and safety with convergence and speed.
-
For large-scale, multi-kilogram production where process validation and yield are paramount, Route 1 is the superior, field-proven choice, provided the necessary safety infrastructure is in place.
-
For medicinal chemistry programs, analog synthesis, and academic research , the operational simplicity and enhanced safety of Route 2 make it the more practical and efficient option, allowing for more rapid exploration of chemical space around the spirocyclic core.
References
A Senior Application Scientist's Guide to Benchmarking New Diazaspiro-Based Inhibitors Against Known Drugs
This guide provides a comprehensive framework for the rigorous evaluation of novel inhibitors built on the diazaspiro scaffold. It is designed for drug discovery teams, offering a structured, data-driven approach to compare new chemical entities against established clinical benchmarks. We will move beyond simple potency measurements to build a multi-parameter profile, enabling informed, go/no-go decisions.
Part 1: The Rationale - Why the Diazaspiro Scaffold?
In the quest for novel therapeutics, the structural foundation—or scaffold—of a molecule is paramount. While traditional drug discovery has often relied on planar, aromatic systems, these "flat" molecules can present challenges in achieving high target specificity and favorable drug-like properties.
The diazaspiro scaffold represents a significant architectural evolution. By definition, a spirocycle is a ring system where two rings are fused at a single, shared atom.[1] This creates an inherent three-dimensionality that offers several key advantages in medicinal chemistry:
-
Enhanced 3D Geometry: The rigid, non-planar structure of diazaspiro cores allows for the precise projection of functional groups into three-dimensional space.[1] This can lead to more specific and higher-affinity interactions with the complex topologies of protein binding sites.
-
Improved Physicochemical Properties: Moving from flat, sp2-heavy structures to more saturated, sp3-rich spirocycles generally improves key drug-like properties. This often translates to increased aqueous solubility, reduced lipophilicity, and better metabolic stability compared to their planar counterparts.[2][3]
-
Novelty and Intellectual Property: Diazaspiro scaffolds provide access to novel chemical space, offering a pathway to develop compounds with unique intellectual property profiles, distinct from existing inhibitor classes.
-
Reduced Off-Target Effects: The constrained conformation of spirocycles can limit interactions with unintended biological targets, potentially leading to improved selectivity and a better safety profile. For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro core was shown to increase selectivity for PARP-1 and reduce cytotoxicity.[2][3]
Part 2: Selecting the Right Battlefield - Target and Benchmark Selection
A robust benchmarking program begins with a clear strategic focus. For the purposes of this guide, we will focus on a well-validated and clinically relevant target: Bruton's Tyrosine Kinase (BTK) .
BTK is a critical signaling enzyme in the B-cell antigen receptor (BCR) pathway, essential for B-cell proliferation and survival.[4][5] Its dysregulation is a hallmark of various B-cell malignancies, making it a prime target for therapeutic intervention.[6][7]
Our Benchmark Drug: Ibrutinib
Ibrutinib (Imbruvica®) is a first-in-class, FDA-approved BTK inhibitor that has transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][8] It acts as a potent, irreversible inhibitor by forming a covalent bond with a cysteine residue (C481) in the BTK active site.[4][9] While highly effective, ibrutinib's off-target kinase activities can lead to side effects, creating a clear opportunity for second-generation inhibitors with improved selectivity.[10]
Our hypothetical new molecule, DSZ-BTK-1 , is a novel, reversible diazaspiro-based BTK inhibitor. The goal is to determine if DSZ-BTK-1 offers a superior or differentiated profile compared to the established benchmark, Ibrutinib.
Part 3: The Gauntlet - A Step-by-Step Benchmarking Workflow
A successful benchmarking campaign is a phased approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular and safety assessments.
Phase 1: In Vitro Biochemical Potency and Selectivity
The first step is to understand the direct interaction between our inhibitor and its purified target enzyme, free from cellular complexity.
A. Biochemical Potency (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of the BTK enzyme by 50% (the IC50 value). A lower IC50 indicates higher potency.
Experimental Protocol: Transcreener® ADP² Kinase Assay for BTK
-
Principle: This is a fluorescence-based assay that directly measures the ADP produced by the kinase reaction.[11] It provides a robust, high-throughput method for determining enzyme activity.[11]
-
Materials:
-
Recombinant human BTK enzyme
-
Poly-Glu-Tyr (PGT) substrate
-
ATP
-
Transcreener® ADP² FP Assay Kit (contains ADP Alexa633 Tracer and ADP² Antibody)
-
Assay Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100, pH 7.5)
-
Test compounds (DSZ-BTK-1, Ibrutinib) serially diluted in DMSO
-
384-well, low-volume black plates
-
-
Procedure:
-
Prepare a solution of BTK enzyme and PGT substrate in assay buffer.
-
Dispense 5 µL of the enzyme/substrate mix into the wells of the 384-well plate.
-
Add 50 nL of serially diluted test compounds (or DMSO for control) to the respective wells.
-
To initiate the kinase reaction, add 5 µL of ATP solution (at its Km concentration) to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and detect ADP, add 10 µL of the Transcreener® ADP² Detection Mix (containing tracer and antibody).
-
Incubate for a further 60 minutes.
-
Read the plate on a suitable fluorescence polarization reader.
-
Calculate percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
B. Kinase Selectivity Profiling
An ideal inhibitor is highly selective for its intended target. This assay screens the inhibitor against a broad panel of other kinases to identify potential off-target activities, which can be a source of toxicity.
Experimental Protocol: Kinase Selectivity Panel
-
Principle: The test compound is screened at a fixed, high concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the 468-kinase panel from Eurofins). The percent inhibition for each kinase is determined.
-
Procedure:
-
Provide the test compound (DSZ-BTK-1) and benchmark (Ibrutinib) to a specialized vendor (e.g., Eurofins, Reaction Biology).
-
The vendor performs single-point inhibition assays using their established radiometric or fluorescence-based platforms.
-
The results are returned as a percentage of inhibition for each kinase in the panel.
-
Data is analyzed to identify any kinases inhibited by >50% (or another defined threshold). These "hits" may represent potential off-target liabilities.
-
Phase 2: Cellular Mechanism of Action and Efficacy
After confirming biochemical potency, we must verify that our compound can enter living cells, bind to its target, and elicit the desired biological effect.
A. Cellular Target Engagement
This assay directly measures the binding of the inhibitor to BTK inside intact cells, providing definitive proof of on-target activity in a physiological context.
Experimental Protocol: NanoBRET® Target Engagement Assay
-
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding.[12] The target protein (BTK) is fused to a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to BTK is added to the cells, acting as the energy acceptor.[13] When a test compound enters the cell and displaces the tracer from BTK, the BRET signal decreases in a dose-dependent manner.[14]
-
Materials:
-
HEK293 cells
-
Plasmid encoding BTK-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET® BTK Tracer
-
NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
White, 384-well assay plates
-
-
Procedure:
-
Transfect HEK293 cells with the BTK-NanoLuc® plasmid and culture for 18-24 hours to allow for protein expression.[14]
-
Harvest the cells and resuspend them in Opti-MEM®.
-
In a 384-well plate, serially dilute the test compounds (DSZ-BTK-1, Ibrutinib).
-
Add the fluorescent tracer to the cells, then dispense the cell/tracer mix into the wells containing the test compounds.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® Substrate/Inhibitor mix to all wells.
-
Read the plate immediately on a luminometer capable of measuring filtered luminescence at 450nm (donor) and >600nm (acceptor).
-
Calculate the NanoBRET® ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the cellular IC50.
-
B. Cellular Efficacy (Viability/Proliferation)
This assay determines the functional consequence of BTK inhibition. Since malignant B-cells depend on BTK signaling for survival, an effective inhibitor should reduce their viability.[15]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in luminescence signals a reduction in cell viability.
-
Materials:
-
A BTK-dependent B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
CellTiter-Glo® Reagent
-
Test compounds (DSZ-BTK-1, Ibrutinib)
-
White, 96-well clear-bottom cell culture plates
-
-
Procedure:
-
Seed TMD8 cells into the wells of a 96-well plate.
-
Add serially diluted test compounds to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate-reading luminometer.
-
Calculate the half-maximal effective concentration (EC50) by plotting the dose-response curve.
-
Phase 3: Early In Vitro Safety and ADME Profiling
A potent and effective compound is of little use if it is toxic or has poor drug-like properties. Early in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicology assays are crucial for identifying potential liabilities.[16][17]
A. Cardiotoxicity Screening (hERG Assay)
-
Principle: Inhibition of the hERG potassium channel in the heart can lead to a life-threatening arrhythmia called Torsades de Pointes.[18] This automated patch-clamp assay directly measures the effect of a compound on the hERG channel current in a cell line expressing the channel.[19][20]
-
Significance: Identifying hERG liability early is a critical safety checkpoint in drug discovery.[21]
B. Intestinal Permeability (Caco-2 Assay)
-
Principle: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate into a monolayer that mimics the human intestinal epithelium.[22][23] This assay measures the rate at which a compound passes from the apical (intestinal) side to the basolateral (blood) side, predicting its potential for oral absorption.[24]
-
Significance: Good permeability is essential for orally administered drugs. The assay can also identify if a compound is subject to active efflux, where cellular transporters pump the drug back into the intestine, reducing absorption.[22]
Part 4: Synthesizing the Data - A Comparative Analysis
The final step is to consolidate all experimental data into a single, comprehensive table for direct comparison. This allows for a holistic assessment of the new inhibitor's profile against the established benchmark.
Table 1: Hypothetical Benchmarking Data Summary
| Parameter | Assay | DSZ-BTK-1 (Diazaspiro) | Ibrutinib (Benchmark) | Desired Outcome |
| Biochemical Potency | BTK Enzymatic IC50 | 5 nM | 2 nM | Low nM |
| Biochemical Selectivity | Kinase Panel (1 µM) | 2 hits >50% inhibition | 15 hits >50% inhibition | Fewer hits |
| Cellular Target Engagement | NanoBRET® BTK IC50 | 50 nM | 25 nM | Low nM |
| Cellular Efficacy | TMD8 Viability EC50 | 100 nM | 60 nM | Low nM |
| In Vitro Safety | hERG Inhibition IC50 | > 30 µM | 5 µM | > 10 µM |
| In Vitro ADME | Caco-2 Pₐₚₚ (A→B) | 15 x 10⁻⁶ cm/s | 20 x 10⁻⁶ cm/s | High |
| In Vitro ADME | Caco-2 Efflux Ratio | 1.2 | 1.1 | < 2 |
Interpretation and Decision-Making:
-
Potency and Efficacy: DSZ-BTK-1 is a potent inhibitor of BTK, with biochemical and cellular activity in the desired low nanomolar range, albeit slightly less potent than the covalent inhibitor Ibrutinib. This is an expected trade-off for a reversible inhibitor.
-
Selectivity: The diazaspiro compound shows a dramatically improved selectivity profile, with far fewer off-target kinase hits than Ibrutinib. This is a significant advantage and suggests a potentially better safety profile.
-
Safety and ADME: DSZ-BTK-1 demonstrates a much cleaner cardiotoxicity profile, with no significant hERG inhibition at high concentrations. Its permeability is high, and it is not a substrate for efflux pumps, suggesting good potential for oral absorption.
The data package for DSZ-BTK-1 is highly encouraging. While slightly less potent than Ibrutinib, its superior selectivity and safety profile, combined with good drug-like properties, make it a compelling candidate for further development. The diazaspiro scaffold has successfully imparted a differentiated and potentially superior profile compared to the established benchmark. This data-driven approach provides the confidence needed to advance the project to the next stage of preclinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates [mdpi.com]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. targetedonc.com [targetedonc.com]
- 8. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 10. ashpublications.org [ashpublications.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. eubopen.org [eubopen.org]
- 15. lymphoma.org.au [lymphoma.org.au]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hERG Safety Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 22. enamine.net [enamine.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Based on the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
Abstract
The 2,7-diazaspiro[4.5]decan-1-one scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of novel kinase inhibitors. Its unique three-dimensional conformation allows for the presentation of substituents in distinct vectors, enabling potent and selective interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors built upon this scaffold. We delve into the established experimental methodologies for kinome-wide profiling, present comparative data for representative compounds, and offer insights into the structural determinants of selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of targeted kinase inhibitors.
Introduction: The Significance of the 2,7-Diazaspiro[4.5]decan-1-one Scaffold
Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Consequently, protein kinase inhibitors (PKIs) have become a major class of therapeutic agents.[1] The development of selective PKIs is a paramount challenge in drug discovery, as off-target effects can lead to toxicity and limit therapeutic efficacy.[2]
The concept of scaffold-based drug design has proven to be a powerful strategy for generating novel, potent, and specific kinase inhibitors.[3] A scaffold provides a rigid framework upon which various functional groups can be appended to optimize interactions with the target kinase. The 2,7-diazaspiro[4.5]decan-1-one scaffold has garnered significant attention due to its favorable physicochemical properties and its ability to serve as a versatile template for inhibitor design.[4][5] Recent studies have demonstrated the utility of this scaffold in developing inhibitors for a range of kinases, including RIPK1 and TYK2/JAK1.[6][7][8]
This guide aims to provide a detailed analysis of the cross-reactivity profiles of kinase inhibitors derived from the 2,7-diazaspiro[4.5]decan-1-one core, comparing them with established inhibitors and highlighting the methodologies used to assess their selectivity.
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
A thorough understanding of a kinase inhibitor's selectivity is crucial for its development.[2] Several robust methods are employed to profile the interactions of a compound across the human kinome.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor.[9] These assays are typically performed in a high-throughput format, allowing for the screening of a compound against a large panel of kinases.
-
Radioactive Assays: The "gold standard" for kinase screening, these assays measure the incorporation of a radiolabeled phosphate group from ATP onto a substrate.[9] They are highly sensitive and less prone to interference from compound fluorescence.
-
Luminescence-Based Assays: Assays like ADP-Glo™ measure the amount of ADP produced during the kinase reaction.[2][10][11] The ADP is converted to ATP, which then drives a luciferase-mediated light-producing reaction.[11] These assays are highly sensitive and amenable to high-throughput screening.[2][10]
-
Fluorescence-Based Assays: These assays utilize fluorescently labeled substrates or antibodies to detect phosphorylation events. Mobility Shift Assays (MSA) are a common example, where the phosphorylation of a peptide substrate leads to a change in its charge and mobility in an electric field.[12]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction: A solution containing the kinase, substrate, ATP, and the test compound is incubated at a controlled temperature.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Signal Measurement: The luminescent signal is measured using a plate reader. The intensity of the signal is proportional to the amount of ADP produced and thus, the kinase activity.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Chemical Proteomics Approaches
Chemical proteomics methods assess inhibitor binding in a more physiological context, often using cell lysates.[13]
-
KiNativ™: This activity-based profiling method uses an ATP-reactive probe to label the active sites of kinases in a cell lysate.[14] The extent of labeling is inversely proportional to the binding of a competitive inhibitor.
-
Kinobeads: This technique utilizes beads coated with a cocktail of broad-spectrum kinase inhibitors to capture a significant portion of the kinome from a cell lysate.[14][15] The binding of a test compound to its target kinases prevents their capture by the beads.[16]
Experimental Protocol: Kinobeads Pulldown Assay
-
Lysate Preparation: Prepare a cell lysate under non-denaturing conditions.
-
Inhibitor Incubation: Incubate the lysate with the test compound or a vehicle control (e.g., DMSO).
-
Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow for kinase binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry to identify and quantify the captured kinases.
Caption: General workflow for a Kinobeads experiment.
Comparative Cross-Reactivity Profiles
The selectivity of a kinase inhibitor is often quantified using metrics like the Selectivity Score (S-score) or by visualizing the data as a "kinome tree."[17] A lower S-score generally indicates higher selectivity.
Below is a comparative table of the cross-reactivity profiles of representative kinase inhibitors, including a hypothetical inhibitor based on the 2,7-diazaspiro[4.5]decan-1-one scaffold (Compound X). The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM) against a panel of kinases.
| Kinase Target | Compound X (2,7-Diazaspiro[4.5]decan-1-one) | Imatinib (Multi-kinase inhibitor) | Erlotinib (EGFR inhibitor) |
| Primary Target(s) | RIPK1 (95%) | ABL1 (98%), KIT (95%), PDGFRA (92%) | EGFR (99%) |
| Off-Targets (>50% inhibition) | |||
| AAK1 | 10% | 45% | 5% |
| ABL2 | 15% | 90% | 8% |
| AURKA | 5% | 20% | 3% |
| CLK1 | 8% | 35% | 2% |
| DDR1 | 12% | 85% | 10% |
| EGFR | 2% | 15% | 99% |
| EPHA4 | 18% | 60% | 12% |
| FGFR1 | 7% | 55% | 6% |
| FLT3 | 9% | 70% | 4% |
| LCK | 14% | 80% | 9% |
| MET | 3% | 10% | 1% |
| SRC | 20% | 75% | 15% |
| ...additional kinases | ... | ... | ... |
| Selectivity Score (S(1µM)) | ~0.05 | ~0.30 | ~0.02 |
Disclaimer: The data for "Compound X" is hypothetical and for illustrative purposes only. The selectivity scores are estimations based on the provided data.
As illustrated in the table, "Compound X" demonstrates high selectivity for its primary target, RIPK1, with minimal off-target activity at the tested concentration. In contrast, a multi-kinase inhibitor like Imatinib shows significant inhibition of several kinases. Erlotinib, a more targeted inhibitor, displays high selectivity for EGFR.
Structural Determinants of Selectivity
The selectivity of kinase inhibitors is often governed by subtle differences in the ATP-binding pockets of kinases.[18] The rigid and three-dimensional nature of the 2,7-diazaspiro[4.5]decan-1-one scaffold allows for precise positioning of substituents to exploit these differences.
For instance, modifications at the N2 and N8 positions of the spirocycle can be directed towards specific sub-pockets within the kinase active site, such as the solvent-exposed region or the hydrophobic back pocket, thereby enhancing selectivity.[6]
Caption: Targeting kinase sub-pockets with the scaffold.
Conclusion
The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a promising platform for the development of selective kinase inhibitors. A comprehensive understanding of the cross-reactivity profile is essential for advancing these compounds through the drug discovery pipeline. The methodologies outlined in this guide, including biochemical assays and chemical proteomics, provide a robust framework for assessing kinase inhibitor selectivity. The comparative data presented herein underscores the potential of the 2,7-diazaspiro[4.5]decan-1-one scaffold to yield highly selective inhibitors. Future efforts in this area will likely focus on further exploiting the structural features of this scaffold to achieve even greater selectivity and potency for a wider range of kinase targets.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 3. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoform selective PLD inhibition by novel, chiral 2,8-diazaspiro[4.5]decan-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLOBAL DISCOVERY OF PROTEIN KINASES AND OTHER NUCLEOTIDE-BINDING PROTEINS BY MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 16. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Drug Development: A Comparative Guide to the Pharmacokinetic Properties of 2,7-Diazaspiro[4.5]decan-1-one Derivatives
The quest for novel therapeutics is often a journey through vast chemical landscapes. Among the myriad of structures, spirocyclic scaffolds have gained significant traction for their ability to confer advantageous properties to drug candidates.[1] The inherent three-dimensionality of these structures can lead to improved potency and selectivity, while also offering favorable physicochemical and pharmacokinetic profiles.[2][3] This guide provides an in-depth comparison of the pharmacokinetic (PK) properties of 2,7-diazaspiro[4.5]decan-1-one derivatives, a scaffold of growing interest in modern medicinal chemistry.
The transition from a planar, aromatic structure to one with a higher fraction of sp3-hybridized carbons, such as that in spirocycles, generally correlates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] For azaspirocycles, this can translate to higher solubility, decreased lipophilicity, and enhanced metabolic stability when compared to their simpler heterocyclic counterparts.[2][3] Understanding these properties is paramount, as early assessment can prevent high attrition rates for drug candidates at later stages.[4]
This guide will delve into the structure-activity relationships (SAR) that govern the pharmacokinetic profiles of these compounds, supported by experimental data and detailed protocols for key assays.
Comparative Analysis of Pharmacokinetic Profiles
The true measure of a drug candidate's potential lies not just in its potency, but in its ability to reach the target site in the body at a sufficient concentration and for an adequate duration. This is governed by its pharmacokinetic properties. While specific data for a wide range of 2,7-diazaspiro[4.5]decan-1-one derivatives is often proprietary, we can draw on published data for closely related analogs, such as 2,8-diazaspiro[4.5]decan-1-one derivatives, to illustrate key principles.
One notable example is a derivative identified as a potent and selective dual TYK2/JAK1 inhibitor, referred to as compound 48 in a 2022 study published in the Journal of Medicinal Chemistry. This compound demonstrated excellent metabolic stability, a crucial factor for maintaining therapeutic concentrations in the body.[5][6] Another study on 2,8-diazaspiro[4.5]decan-1-one derivatives as RIPK1 kinase inhibitors also highlighted the potential for these scaffolds to yield compounds with promising activity, with further optimization aimed at improving their drug-like properties.[7][8]
Table 1: Illustrative Pharmacokinetic Parameters of a 2,8-Diazaspiro[4.5]decan-1-one Derivative (Compound 48)
| Parameter | Value | Significance |
| TYK2 IC50 | 6 nM | High potency against the target kinase.[5][6] |
| JAK1 IC50 | 37 nM | High potency against a related target kinase.[5][6] |
| Selectivity vs JAK2 | >23-fold | Reduced potential for off-target effects.[5][6] |
| Metabolic Stability | Excellent | Suggests a longer half-life and potentially less frequent dosing.[5][6] |
| In Vivo Efficacy | More potent than tofacitinib in an acute ulcerative colitis model | Demonstrates therapeutic potential in a preclinical model.[6] |
Note: This table is based on data for a 2,8-diazaspiro[4.5]decan-1-one derivative and is intended to be illustrative of the potential of this class of compounds.
The structural modifications that differentiate various derivatives are key to their pharmacokinetic profiles. For instance, the addition of metabolically labile groups can decrease half-life, while the introduction of bulky or electron-withdrawing groups at sites of metabolism can enhance stability.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed methodologies for two fundamental assays in pharmacokinetic profiling.
In Vitro Metabolic Stability Assay
This assay is a cornerstone of early ADME profiling, providing an initial assessment of a compound's susceptibility to metabolism by liver enzymes.
Objective: To determine the rate at which a compound is metabolized by liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes and the NADPH regenerating system to the phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound working solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Below is a Graphviz diagram illustrating the workflow for this assay.
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive overview of a compound's ADME profile in a living organism.
Objective: To determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, bioavailability) following intravenous and oral administration.
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration
-
Rodents (e.g., Sprague-Dawley rats) with cannulated jugular veins
-
Dosing vehicles
-
Blood collection tubes (e.g., with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound via IV bolus or PO gavage to two separate groups of animals.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma.
-
Extract the drug from the plasma samples.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Perform non-compartmental analysis on the plasma concentration-time data to calculate pharmacokinetic parameters.
Below is a Graphviz diagram illustrating the workflow for this study.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Structure-Activity Relationships and Future Directions
The pharmacokinetic behavior of 2,7-diazaspiro[4.5]decan-1-one derivatives is intrinsically linked to their chemical structure. Key relationships to consider during the design of new analogs include:
-
Lipophilicity: Modulating lipophilicity (logP/logD) is a delicate balance. While sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Polar Surface Area (PSA): PSA is a key predictor of oral absorption. Generally, a lower PSA is associated with better permeability.
-
Metabolic Soft Spots: Identifying and modifying sites of metabolism can significantly improve metabolic stability and oral bioavailability. This can be achieved by introducing blocking groups or replacing metabolically labile moieties.
The future of drug discovery with this scaffold lies in the rational design of derivatives with optimized pharmacokinetic profiles. This involves a multi-parameter optimization approach, utilizing computational tools for in silico predictions and robust in vitro and in vivo assays for experimental validation.[9] By carefully tuning the properties of these spirocyclic compounds, researchers can unlock their full therapeutic potential.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Early ADME And Physical-Chemistry Properties | SpiroChem [spirochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Properties Optimization | SpiroChem [spirochem.com]
A Comparative Guide to the In Vivo Efficacy of Novel 2,7-Diazaspiro[4.5]decan-1-one Derivatives
The 2,7-diazaspiro[4.5]decan-1-one scaffold represents a significant achievement in medicinal chemistry, providing a rigid and three-dimensional framework that is highly advantageous for designing selective ligands for complex biological targets. Its unique conformational constraints allow for precise orientation of substituent groups, enhancing binding affinity and specificity. This guide provides a comparative analysis of the in vivo efficacy of novel compounds synthesized from this core structure, with a focus on their potential as therapeutics for stress-related and inflammatory disorders. We will delve into the mechanistic rationale, comparative efficacy data, and the detailed experimental protocols used to validate these promising drug candidates.
Therapeutic Rationale: Targeting Key Mediators of Disease
The versatility of the 2,7-diazaspiro[4.5]decan-1-one scaffold has been leveraged to develop potent and selective antagonists for several G-protein coupled receptors (GPCRs) and kinases, which are pivotal in various disease pathologies. This guide will focus on two such prominent targets: the Kappa Opioid Receptor (KOR) and the Corticotropin-Releasing Factor 1 (CRF1) Receptor.
The Kappa Opioid Receptor (KOR): A Target for Mood and Addictive Disorders
The Kappa Opioid Receptor (KOR) system is a critical modulator of mood, motivation, and emotional states.[1] Activation of KOR by its endogenous ligand, dynorphin, particularly under conditions of chronic stress, is implicated in the pathophysiology of depression, anhedonia, and drug-seeking behaviors.[1] Consequently, KOR antagonists are being actively investigated as novel antidepressants and anti-addiction agents. The therapeutic hypothesis is that by blocking the maladaptive effects of dynorphin, KOR antagonists can restore normal function in brain circuits governing mood and reward.
The CRF1 Receptor: A Central Hub for the Stress Response
The Corticotropin-Releasing Factor (CRF) system, and specifically the CRF1 receptor, is the principal driver of the body's neuroendocrine, autonomic, and behavioral responses to stress.[2] Chronic hyperactivity of the CRF/CRF1 pathway is strongly linked to the development of anxiety disorders and major depression.[2][3] CRF1 receptor antagonists aim to normalize the stress response by blocking the downstream effects of CRF, thereby mitigating the debilitating symptoms of these conditions.[2][4]
Comparative In Vivo Efficacy of Novel Compounds
The true potential of a novel compound is determined by its performance in relevant animal models of disease. These models are indispensable tools for understanding the neurobiological mechanisms of disorders and for the development of new therapeutics.[5] Below is a comparative summary of the in vivo efficacy of representative compounds derived from the 2,7-diazaspiro[4.5]decan-1-one scaffold against KOR and CRF1 targets.
| Compound ID | Target | Animal Model | Administration Route | Key Efficacy Endpoint | Potency (ED50) / Effective Dose | Source |
| Compound A | KOR | Mouse Acetic Acid Writhing Assay | Subcutaneous (s.c.) | Antagonism of U50,488-induced antinociception | 10 mg/kg | [6] |
| Compound 29g | CRF1 | Mouse Stress-Induced HPA Axis Activation | Oral (p.o.) | Suppression of stress-induced plasma ACTH | 138 µmol/kg | [4] |
| Compound 48 | TYK2/JAK1 | Mouse Acute Ulcerative Colitis Model | N/A | Potent anti-inflammatory efficacy | N/A | [7] |
| Compound 1 | DOR | Mouse Inflammatory Pain Model (CFA) | N/A | Antinociceptive efficacy | 30 mg/kg | [8] |
Note: Data is compiled from separate studies for illustrative comparison. Direct, head-to-head comparative studies may not be available. The table includes other diazaspirodecane derivatives to provide a broader context of this scaffold's utility.
Detailed Experimental Protocols
The validity of efficacy data hinges on the robustness of the experimental protocol. Below are detailed, step-by-step methodologies for common in vivo assays used to evaluate compounds targeting depression and anxiety-like behaviors.
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
The Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy.[9][10] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which can be reversed by effective antidepressant treatment.
Experimental Workflow:
Methodology:
-
Animal Housing and Acclimation: Male C57BL/6 mice are housed in groups under standard laboratory conditions (12h light/dark cycle, food and water ad libitum) for at least one week prior to testing to minimize stress.
-
Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
Compound Administration: Test compounds, vehicle control, and a positive control (e.g., a known antidepressant) are administered via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.
-
Test Procedure: Each mouse is gently placed into the cylinder for a 6-minute session. The entire session is recorded by a video camera for later analysis.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Data Analysis: The mean immobility time for each treatment group is calculated. Data are analyzed using a one-way analysis of variance (ANOVA) followed by post-hoc tests to determine significant differences between the compound-treated groups and the vehicle control group. A significant reduction in immobility time suggests antidepressant-like activity.
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model has high validity for studying depression as it mimics the effects of chronic, low-grade stress that can precipitate depressive episodes in humans.[11] Animals exposed to several weeks of varied, mild stressors develop behavioral changes resembling human depression, such as anhedonia (reduced sucrose preference).[11]
Methodology:
-
Baseline Measurement: Before initiating the stress protocol, establish a baseline for sucrose preference. For 48 hours, present mice with two identical bottles, one containing water and the other a 1% sucrose solution. Measure the consumption from each bottle.
-
CUMS Protocol (3-5 weeks): House mice individually and subject them to a variable sequence of mild stressors daily. Examples include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage bedding
-
Food or water deprivation
-
White noise
-
Reversal of light/dark cycle
-
-
Treatment Administration: During the final 1-2 weeks of the CUMS protocol, begin daily administration of the test compound, vehicle, or positive control.
-
Sucrose Preference Test (SPT): At the end of the treatment period, repeat the two-bottle choice test as described in the baseline measurement.
-
Data Analysis: Calculate the sucrose preference percentage for each mouse: (Sucrose Intake / Total Fluid Intake) * 100. A significant increase in sucrose preference in the compound-treated group compared to the vehicle-treated CUMS group indicates a reversal of anhedonia-like behavior and suggests antidepressant efficacy.
Pharmacokinetic and Safety Considerations
While in vivo efficacy is paramount, a successful drug candidate must also possess a favorable pharmacokinetic (PK) profile (i.e., absorption, distribution, metabolism, and excretion) and a wide safety margin. For compounds targeting the central nervous system, brain penetration is a critical factor.[4] Early-stage assessment often involves evaluating metabolic stability in liver microsomes and preliminary toxicity screens.[7] For instance, the development of benzimidazole-based CRF1 antagonists included ex vivo brain receptor occupancy tests to confirm that the compound reached its target in the central nervous system after oral administration.[4]
Conclusion and Future Directions
The 2,7-diazaspiro[4.5]decan-1-one scaffold has proven to be a highly productive starting point for the development of novel therapeutics. The derivatives targeting the KOR and CRF1 receptors show significant promise in preclinical models of depression, anxiety, and pain. Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve oral bioavailability and brain penetration, while also conducting comprehensive safety and toxicology studies. The ultimate goal is to translate these promising in vivo efficacy findings into clinically effective treatments for patients suffering from stress-related and inflammatory diseases.
References
- 1. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Benzimidazoles As Novel Corticotropin-Releasing Factor 1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 11. Rodent Depression Models - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,7-Diazaspiro[4.5]decan-1-one Hydrochloride for Laboratory Professionals
The responsible handling and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and maintaining environmental integrity. This guide offers a detailed, step-by-step protocol for the proper disposal of 2,7-Diazaspiro[4.5]decan-1-one hydrochloride, a specialized chemical intermediate used in advanced pharmaceutical research. As your partner in scientific advancement, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of our reagents, including their safe disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Pre-Disposal Safety Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is essential.
Chemical Profile: this compound
| Property | Information |
| Chemical Family | Spirocyclic Heterocycle, Amine Salt |
| Appearance | Typically a solid powder |
| Known Hazards | Specific toxicological data is not extensively published. However, as with many amine hydrochlorides and heterocyclic compounds, it should be handled as a potential irritant to the eyes, skin, and respiratory system. Assume it is harmful if swallowed or inhaled until comprehensive data is available. |
| Reactivity | Stable under normal conditions. Avoid contact with strong oxidizing agents. As a hydrochloride salt, it can react with strong bases to liberate the free amine. |
The primary source of safety information for any chemical is its Safety Data Sheet (SDS). Always review the manufacturer-provided SDS before handling and disposal. If an SDS is unavailable, a comprehensive risk assessment based on the chemical structure and known hazards of analogous compounds is mandatory.
Step-by-Step Disposal Protocol
Adherence to a stringent, well-defined disposal protocol is critical. The following steps provide a framework for the safe management of this compound waste. Note: These are general guidelines; always consult and adhere to your institution's specific Environmental Health & Safety (EHS) policies and local regulations.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: ANSI Z87.1 compliant safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).
-
Body Protection: A full-length laboratory coat.
Step 2: Waste Segregation at the Point of Generation
Proper waste segregation is the most critical step in preventing hazardous chemical reactions and ensuring compliant disposal.
-
Solid Waste:
-
Carefully transfer any residual solid this compound, along with any contaminated weighing paper or spatulas, into a designated solid hazardous waste container.
-
This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition, and have a secure lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible chemicals. For instance, avoid mixing with strong bases which could neutralize the hydrochloride salt and potentially alter the compound's solubility and reactivity.
-
Label the liquid waste container with "Hazardous Waste" and the full chemical name, including the solvent(s) used.
-
-
Contaminated Sharps:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
-
Step 3: Decontamination of Laboratory Equipment
Thorough decontamination of all glassware and equipment is essential to prevent cross-contamination and ensure a safe working environment.
-
Initial Solvent Rinse: Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., methanol or ethanol) in which the compound is soluble. This rinseate is considered hazardous and must be collected in the designated liquid hazardous waste container.
-
Aqueous Wash: Proceed with a standard wash using a laboratory detergent and warm water.
-
Final Rinse: Perform a final rinse with deionized water to remove any residual detergent.
Step 4: Waste Accumulation and Storage
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is clearly marked, well-ventilated, and away from general laboratory traffic. Ensure all containers are tightly sealed. Follow your institution's protocol for scheduling a waste pickup with the EHS department.
Visualizing the Disposal Decision Workflow
To aid in the clear communication of this protocol, the following diagram outlines the logical flow of the disposal process.
Caption: A logical workflow for the proper segregation and disposal of this compound waste.
Trustworthiness and Self-Validation: The "Why" Behind the Protocol
Our commitment to your safety and success is built on a foundation of scientific integrity. Each step in this protocol is designed as part of a self-validating system to minimize risk.
-
Causality of Segregation: The primary reason for segregating amine hydrochloride waste is to prevent inadvertent neutralization. If mixed with a basic waste stream, the free amine could be generated. Free amines are often more volatile and may have different toxicological profiles than their salt forms. This proactive segregation prevents the creation of unknown and potentially more hazardous conditions within the waste container.
-
Importance of Labeling: Accurate and detailed labeling is a cornerstone of the OSHA Hazard Communication Standard. It ensures that everyone who handles the waste, from the researcher to the disposal technician, is aware of its contents and potential hazards, preventing accidental exposures or improper consolidation.
-
Solvent Rinse Rationale: The initial solvent rinse during decontamination is a critical step to ensure the bulk of the chemical residue is transferred into the hazardous waste stream. This minimizes the amount of chemical that enters the aqueous waste stream during washing, reducing the environmental impact and ensuring the cleanliness of laboratory equipment for future use.
By understanding the scientific principles that underpin these procedures, you can more effectively implement and adapt them to the specific needs of your laboratory while maintaining the highest standards of safety and compliance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
